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2-(4-Nitrophenoxy)ethylamine hydrochloride Documentation Hub

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  • Product: 2-(4-Nitrophenoxy)ethylamine hydrochloride
  • CAS: 98395-62-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(4-Nitrophenoxy)ethylamine Hydrochloride

Executive Summary 2-(4-Nitrophenoxy)ethylamine hydrochloride (CAS 60814-16-6 for free base) is a specialized bifunctional building block used in the synthesis of bioactive heterocycles and pharmaceutical linkers. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitrophenoxy)ethylamine hydrochloride (CAS 60814-16-6 for free base) is a specialized bifunctional building block used in the synthesis of bioactive heterocycles and pharmaceutical linkers. Unlike its more common carbon-analog 2-(4-nitrophenyl)ethylamine (a key intermediate for Class III anti-arrhythmics like Dofetilide), this ether-linked congener offers unique solubility profiles and metabolic stability due to the phenoxy-ethyl moiety.

This guide details the technical utility of 2-(4-Nitrophenoxy)ethylamine, distinguishing its specific applications in constructing 1,2,4-triazole scaffolds and its role as a "reverse-synthon" in exploring structure-activity relationships (SAR) of sulfonamide-based drugs.

Chemical Profile & Critical Distinction[1][2][3][4]

Identity and Properties[5][6]
PropertyData
Chemical Name 2-(4-Nitrophenoxy)ethylamine hydrochloride
CAS Number 60814-16-6 (Free base); HCl salt is often prepared in situ
Molecular Formula C₈H₁₀N₂O₃ · HCl
Molecular Weight 218.64 g/mol (HCl salt)
Structure HCl · H₂N-CH₂-CH₂-O-C₆H₄-NO₂ (p)
Appearance White to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in DCM
The "Phenoxy" vs. "Phenyl" Trap

A critical error in procurement and synthesis planning is confusing this compound with its carbon-linked analog.

  • Target Compound: 2-(4-Nitrophenoxy)ethylamine (Ether linkage).[1][2][3][4] Used for specialized heterocycles and ether-linked pharmacophores.

  • Common Analog: 2-(4-Nitrophenyl)ethylamine (Carbon linkage). The primary intermediate for Dofetilide and Murabegron .

Implication: Substituting one for the other alters the bond length and flexibility of the drug pharmacophore, typically abolishing biological activity.

Mechanistic Applications

Synthesis of 3,4,5-Substituted-1,2,4-Triazoles (PAF Antagonists)

The primary documented application of 2-(4-Nitrophenoxy)ethylamine is in the synthesis of complex triazole rings, specifically Platelet Activating Factor (PAF) antagonists. The amine tail serves as a nucleophile to attack activated hydrazonides, cyclizing to form the triazole core while retaining the nitrophenoxy tail for subsequent reduction and derivatization.

Mechanism:

  • Condensation: The ethylamine reacts with an imidate or hydrazonide.

  • Cyclization: Thermal closure forms the 1,2,4-triazole ring.

  • Functionalization: The distal nitro group is reduced to an aniline, allowing for further library expansion (e.g., sulfonylation).

Bifunctional Linker Chemistry

This molecule acts as a robust "Anchor-Linker" system:

  • The Anchor (Nitro): A latent aniline. It remains inert during amine coupling, then can be selectively reduced (Fe/HCl or H₂/Pd) to provide a new attachment point.

  • The Linker (Ethyl Ether): The ether oxygen adds polarity and hydrogen-bond acceptance compared to an alkyl chain, often improving the water solubility of the final drug candidate.

Visualizing the Synthesis Pathways

The following diagram illustrates the synthesis of a Triazole scaffold using 2-(4-Nitrophenoxy)ethylamine, contrasted with the structural relationship to Dofetilide.

G cluster_0 Synthesis of PAF Antagonist Scaffold cluster_1 Structural Relationship to Dofetilide Start 2-(4-Nitrophenoxy) ethylamine (HCl) Intermediate Intermediate Amidine/Hydrazide Start->Intermediate Condensation (Et3N, Heat) Reagent Ethyl acetate (2-acetylhydrazonide) Reagent->Intermediate Triazole 3,5-Dimethyl-4-[2-(4-nitrophenoxy) ethyl]-4H-1,2,4-triazole Intermediate->Triazole Cyclization (150°C, -EtOH) Dofetilide Dofetilide (Class III Anti-arrhythmic) RightWing Phenoxy Segment (Ether Linkage) Dofetilide->RightWing Contains LeftWing Phenyl Segment (Carbon Linkage) Dofetilide->LeftWing Contains RightWing->Start Structural Analog (Reverse Synthon)

Figure 1: Reaction pathway for Triazole synthesis and structural context within anti-arrhythmic pharmacophores.

Experimental Protocols

Protocol A: Preparation of 2-(4-Nitrophenoxy)ethylamine (Staudinger Route)

This method avoids the formation of secondary amines common in direct alkylation.

  • Reagents: 4-Nitrophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), Sodium Azide (1.5 eq), Triphenylphosphine (PPh₃) (1.1 eq).

  • Step 1 (Ether Formation): Dissolve 4-nitrophenol in acetonitrile with K₂CO₃. Add excess 1,2-dibromoethane and reflux for 12h. Isolate 2-(4-nitrophenoxy)ethyl bromide .

  • Step 2 (Azidation): React the bromide with Sodium Azide in DMF at 60°C for 4h to form 2-(4-nitrophenoxy)ethyl azide .

  • Step 3 (Reduction): Dissolve the azide in THF/Water (9:1). Add PPh₃ portion-wise at room temperature. Stir for 3h (evolution of N₂ gas).

  • Isolation: Acidify with 1M HCl in ether to precipitate 2-(4-Nitrophenoxy)ethylamine hydrochloride . Filter and wash with cold ether.

    • Yield: Typically 85-95% over 3 steps.

Protocol B: Triazole Formation (Cyclization)
  • Setup: Combine 2-(4-Nitrophenoxy)ethylamine HCl (10 mmol) with the appropriate hydrazonide ester (10 mmol) in a sealed tube or high-pressure vial.

  • Reaction: Heat to 150°C (melt phase) or reflux in Diglyme for 2-5 hours.

  • Workup: Cool to room temperature. Dissolve residue in Chloroform/Methanol (4:1).

  • Purification: Silica gel chromatography (Eluent: EtOAc/Hexane).

  • Result: The nitro-triazole intermediate, ready for hydrogenation (Pd/C, H₂) to the active amino-triazole.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Irritant H319: Causes serious eye irritationUse safety goggles; access to eye wash station.
Acute Toxicity H302: Harmful if swallowedDo not eat/drink in lab; use fume hood.
Storage Hygroscopic solidStore under inert gas (Argon/N₂) at 2-8°C.

References

  • Synthesis of PAF Antagonists (Triazoles)

    • Title: 3,4,5-Substituted-4H-1,2,4-triazoles, their preparation and their use.[2]

    • Source: European Patent Application (via Google P
    • URL
  • Staudinger Reduction Protocol

    • Title: Synthesis of 4-Nitrophenyl 2-aminoethyl ether.[3]

    • Source: PrepChem (Based on US P
    • URL:[Link]

  • Dofetilide Structural Context

    • Title: Process for the preparation of Dofetilide intermedi
    • Source: Technical Disclosure Commons.
    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Title: 2-(4-Nitrophenoxy)ethylamine CAS 60814-16-6.[1][3][5]

    • Source: ChemicalBook / GuideChem.

Sources

Exploratory

2-(4-Nitrophenoxy)ethylamine hydrochloride chemical properties

An In-depth Technical Guide to 2-(4-Nitrophenyl)ethylamine Hydrochloride A Note on Chemical Identity: This technical guide focuses on 2-(4-Nitrophenyl)ethylamine hydrochloride (CAS No: 29968-78-3) . It is important to di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Nitrophenyl)ethylamine Hydrochloride

A Note on Chemical Identity: This technical guide focuses on 2-(4-Nitrophenyl)ethylamine hydrochloride (CAS No: 29968-78-3) . It is important to distinguish this compound from its isomer, 2-(4-Nitrophenoxy)ethylamine hydrochloride, where the ethylamine moiety is linked to the phenyl ring via an ether (oxygen) bond. The subject of this guide, 2-(4-Nitrophenyl)ethylamine hydrochloride, features a direct carbon-carbon bond between the phenyl ring and the ethylamine side chain, a structural feature crucial to its reactivity and applications. Substantial scientific literature and commercial availability pertain to this phenyl derivative, which is a key building block in modern pharmaceutical synthesis.

Introduction

2-(4-Nitrophenyl)ethylamine hydrochloride is a substituted aromatic amine that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Characterized by a nitrated phenyl ring attached to an ethylamine side chain, this compound exists as a stable, crystalline hydrochloride salt, which enhances its solubility in polar solvents and simplifies handling.[1] Its primary significance lies in its role as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Mirabegron, a medication for overactive bladder.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's core chemical and physical properties, analytical characterization methods, established synthesis protocols, reactivity, and critical safety considerations. The information is synthesized to provide not just data, but also the scientific rationale behind its application and handling.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structural and basic physical properties. These parameters are critical for its identification, purity assessment, and prediction of its behavior in chemical reactions and biological systems.

Molecular Structure

The structure of 2-(4-Nitrophenyl)ethylamine hydrochloride comprises a benzene ring substituted at the para position with a nitro group (-NO₂) and an ethylamine hydrochloride group (-CH₂CH₂NH₃⁺Cl⁻).

Caption: Chemical structure of 2-(4-Nitrophenyl)ethylamine hydrochloride.

Core Chemical Data

The following table summarizes the key identifiers and properties of the compound.

ParameterValueReference(s)
Chemical Name 2-(4-Nitrophenyl)ethylamine hydrochloride[4]
Synonyms 4-Nitrophenethylamine hydrochloride[5]
CAS Number 29968-78-3[2][4]
Molecular Formula C₈H₁₁ClN₂O₂[2][4]
Molecular Weight 202.64 g/mol [2][4]
Appearance White to yellow, orange, or green crystalline powder[2][5][6]
Melting Point 211 - 217 °C[4][5]
Purity Typically ≥98.0% (by HPLC)[5][7]
Solubility Soluble in water and polar organic solvents[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(4-Nitrophenyl)ethylamine hydrochloride. Standard spectroscopic methods provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. For this compound, dissolved in a suitable deuterated solvent like D₂O or DMSO-d₆, the spectrum would exhibit characteristic signals:

  • Aromatic Protons: The para-substituted benzene ring will show two distinct sets of signals, appearing as doublets (an AA'BB' system), typically in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group.

  • Ethyl Chain Protons: The two methylene groups (-CH₂-) of the ethyl chain will appear as two distinct triplets in the aliphatic region (δ 3.0-3.5 ppm). The triplet pattern arises from spin-spin coupling with the adjacent methylene group protons.

  • Amine Protons: The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

A publicly available spectrum confirms these general features.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's elemental composition. In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak for the cationic species [M-Cl]⁺ at m/z 167.1, corresponding to the protonated 2-(4-nitrophenyl)ethylamine molecule (C₈H₁₁N₂O₂⁺). Further fragmentation would likely involve cleavage of the ethylamine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups:

  • Nitro Group (-NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Amine Salt (-NH₃⁺): N-H stretching vibrations typically appear as a broad band in the range of 3000-2800 cm⁻¹.

  • Aromatic Ring (C=C): C=C stretching vibrations within the benzene ring will appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of 2-(4-Nitrophenyl)ethylamine hydrochloride is fundamental for its effective use as a chemical intermediate.

Representative Synthesis Protocol

Several methods for synthesizing this compound have been reported.[9][10] A common and scalable approach involves the direct nitration of a protected phenylethylamine precursor, followed by deprotection. A method adapted from patent literature involves the nitration of phenylethylamine itself.[11]

Expertise & Causality: The choice of a strong acid mixture (sulfuric and nitric acid) is critical for electrophilic aromatic substitution, specifically nitration. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures (0 °C) to control the exothermic reaction and prevent over-nitration or side product formation. The final hydrochloride salt is formed to facilitate purification by crystallization and improve the product's stability.

Protocol: Nitration of Phenylethylamine [11]

  • Preparation: In a reaction vessel equipped for cooling and stirring, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add phenylethylamine dropwise to the cold nitrating mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice/water. This step hydrolyzes the excess nitrating agent and precipitates the product.

  • Basification & Extraction: Adjust the pH of the aqueous solution to approximately 10 using a sodium hydroxide solution. This deprotonates the amine group to the free base, allowing for extraction into an organic solvent like diethyl ether.

  • Acidification & Isolation: Extract the resulting aqueous phase with 1M hydrochloric acid. This step protonates the amine, transferring it back to the aqueous phase as the hydrochloride salt and separating it from non-basic impurities.

  • Purification: Concentrate the acidic aqueous phase under reduced pressure (spin-dry) to obtain the crude yellow solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the purified light-yellow solid, 2-(4-Nitrophenyl)ethylamine hydrochloride.

G cluster_0 Synthesis Workflow Start Phenylethylamine + Conc. HNO3/H2SO4 Reaction Nitration at 0°C Start->Reaction Step 1 Quench Pour into Ice Water Reaction->Quench Step 2 Neutralize Adjust pH to 10 with NaOH Quench->Neutralize Step 3 Extract Extract with Diethyl Ether Neutralize->Extract Step 4 Acidify Extract Ether with 1M HCl Extract->Acidify Step 5 Isolate Concentrate & Recrystallize Acidify->Isolate Step 6 Product Pure 2-(4-Nitrophenyl)ethylamine HCl Isolate->Product Step 7

Caption: A typical workflow for the synthesis of the target compound.

Reactivity and Stability
  • Stability: The compound is stable under normal storage conditions.[4][6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][12]

  • Reactivity: The primary amine is a nucleophile and can participate in various reactions, such as alkylation, acylation, and condensation. The nitro group can be reduced to an amine, providing a route to 1,4-disubstituted benzene derivatives.

  • Incompatibilities: It is reactive with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6][13] Contact with these substances should be avoided.

Applications in Drug Development

The bifunctional nature of 2-(4-Nitrophenyl)ethylamine hydrochloride—possessing both a reactive amine and a modifiable nitro group—makes it a valuable building block.[9]

Key Intermediate for Mirabegron

The most prominent application is its use as a crucial starting material in the synthesis of Mirabegron.[2] In this multi-step synthesis, the amine group of 2-(4-Nitrophenyl)ethylamine hydrochloride is reacted with (R)-styrene oxide.[3] Following this, the nitro group is reduced to an aniline, which is then acylated to complete the core structure of the drug.

G A 2-(4-Nitrophenyl)ethylamine HCl C Intermediate (2) A->C B (R)-Styrene Oxide B->C D Nitro Group Reduction C->D E Aniline Intermediate D->E F Acylation with 2-(2-aminothiazol-4-yl)acetic acid E->F G Mirabegron F->G

Caption: Simplified role in the Mirabegron synthesis pathway.

Other Synthetic Applications

The compound has also been utilized in the synthesis of other complex molecules, including ortho-metalated primary phenethylamine complexes containing palladacycles and N-(4-nitrophenethyl)formamide, demonstrating its versatility in organometallic chemistry and as a general synthetic intermediate.[1][14]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. The toxicological properties of this compound have not been fully investigated, and it should be handled with care.[4][13]

Hazard Identification
  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: Causes skin irritation.[4]

  • Eye Contact: May cause eye irritation.[4]

  • Ingestion: May cause irritation of the digestive tract.[4]

Recommended Handling and PPE

The following table summarizes the recommended safety protocols based on material safety data sheets.

PrecautionSpecificationReference(s)
Engineering Controls Use in a well-ventilated area or under a chemical fume hood to minimize dust.[4][13]
Eye Protection Wear chemical safety goggles or glasses with side shields (EN 166 compliant).[4][12]
Hand Protection Wear appropriate chemical-resistant gloves.[4][12]
Body Protection Wear a lab coat and long-sleeved clothing.[4][12]
Respiratory A dust respirator may be necessary if ventilation is inadequate.[4][13]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][12]
First Aid Measures
ExposureActionReference(s)
Eyes Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4][13]
Skin Flush skin with plenty of soap and water. Remove contaminated clothing.[4]
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Conclusion

2-(4-Nitrophenyl)ethylamine hydrochloride is a well-characterized chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable building block for complex molecular targets. The primary application in the synthesis of Mirabegron underscores its importance in modern drug development. Adherence to strict safety and handling protocols is essential for its use in a research and development setting, ensuring both personnel safety and experimental integrity.

References

  • SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride (24-Dec-2025). Fisher Scientific. [Link]

  • Reagent Grade 2 4 Nitrophenyl Ethylamine Hydrochloride, Powder. IndiaMART. [Link]

  • 2-(4-Nitrophenyl)ethylamine Hydrochloride Manufacturer. V & V Pharma Industries. [Link]

  • CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
  • Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Royal Society of Chemistry. [Link]

  • A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Taylor & Francis Online. [Link]

  • WO 2015/155664 A1 - An improved process for the preparation of mirabegron.
  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. ChemSynthesis. [Link]

  • Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals. PubMed. [Link]

  • Hydroxylamine, n-ethyl-, hydrochloride. NIST WebBook. [Link]

  • 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)'. PMC. [Link]

Sources

Foundational

2-(4-Nitrophenoxy)ethylamine hydrochloride solubility in organic solvents

Technical Whitepaper: Solvation Dynamics and Process Engineering of 2-(4-Nitrophenoxy)ethylamine Hydrochloride Executive Summary & Physicochemical Profile This guide provides a technical analysis of the solubility and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Dynamics and Process Engineering of 2-(4-Nitrophenoxy)ethylamine Hydrochloride

Executive Summary & Physicochemical Profile

This guide provides a technical analysis of the solubility and processing of 2-(4-Nitrophenoxy)ethylamine hydrochloride (Structure:


).

Distinct from its carbon-analog 4-nitrophenethylamine (often used in Mirabegron synthesis), this phenoxy ether derivative serves as a critical linker in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide, Sotalol analogs). Its physicochemical behavior is defined by a "push-pull" duality:

  • The Lipophilic Tail: The 4-nitrophenoxy moiety is aromatic and moderately lipophilic, driving solubility in organic media when unprotonated.

  • The Hydrophilic Head: The ethylamine hydrochloride terminus is highly polar and ionic, dominating the solid-state lattice energy and dictating water/alcohol solubility.

Understanding this amphiphilic nature is the key to successful purification and reaction engineering.

Solubility Landscape

The solubility of 2-(4-Nitrophenoxy)ethylamine HCl is governed by the lattice energy of the ammonium salt versus the solvation power of the medium. The following data categorizes solvent interaction based on dielectric constant (


) and protic character.
Table 1: Solubility Profile & Application Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Protic Water High (>100 mg/mL)Aqueous WorkupDissolves instantly; pH dependent.
Methanol High Reaction MediumExcellent for homogenous reactions; poor for crystallization recovery.
Ethanol Moderate (T-dependent)Recrystallization High solubility at boiling; low at

. Ideal for purification.
Isopropanol Low-Moderate Anti-solvent / CrystallizationOften used to force precipitation from methanolic solutions.
Polar Aprotic DMSO / DMF High Nucleophilic SubstitutionUsed when high temperatures (>100°C) are required. Hard to remove.
Acetonitrile Moderate (Hot)HPLC / SynthesisUseful for reflux reactions; product precipitates upon cooling.
Non-Polar / Chlorinated Dichloromethane (DCM) Insoluble (as salt)Washing / Free-BasingThe salt floats; the free base dissolves. Critical for biphasic extraction.
Ethyl Acetate Insoluble WashingExcellent for washing away non-polar impurities (e.g., unreacted nitrophenol).
Diethyl Ether / Hexane Insoluble Anti-SolventUsed to crash out the salt from ethanolic solutions.

Critical Distinction: Do not confuse with the free base form. The free amine is soluble in DCM and Ethyl Acetate but insoluble in water. The HCl salt exhibits the exact inverse solubility.

Visualization: Solvation Logic

The following decision tree illustrates the logical flow for solvent selection based on the intended unit operation.

SolubilityLogic Start Process Goal Purification Purification / Recrystallization Start->Purification Reaction Synthesis / Reaction Start->Reaction Extraction Free-Basing / Extraction Start->Extraction HotEtOH Dissolve in Boiling Ethanol Purification->HotEtOH HighTemp High Temp Required? Reaction->HighTemp Biphasic Biphasic System (DCM + NaOH aq) Extraction->Biphasic Cooling Cool to 0-4°C HotEtOH->Cooling Precip Pure HCl Salt Crystals Cooling->Precip PolarReact Use MeOH or DMSO DMF Use DMF/DMSO HighTemp->DMF Yes MeOH Use Methanol HighTemp->MeOH No PhaseSep Separate Organic Layer (Contains Free Amine) Biphasic->PhaseSep

Figure 1: Solvent selection decision tree for 2-(4-Nitrophenoxy)ethylamine HCl processing.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Remove unreacted 4-nitrophenol and inorganic salts. Principle: Temperature-dependent solubility in ethanol combined with the "salting-out" effect of ether if necessary.

  • Dissolution: Place crude 2-(4-Nitrophenoxy)ethylamine HCl (e.g., 10 g) in a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with magnetic stirring. The solid should fully dissolve.[1] If not, add Ethanol in 1 mL increments.
    
    • Note: If a yellow tint persists but solids remain, filter hot to remove inorganic salts (NaCl).

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (

    
    ) for 2 hours.
    
  • Anti-Solvent (Optional): If yield is low, add cold Diethyl Ether dropwise until turbidity is observed, then re-cool.

  • Filtration: Filter the white/off-white crystals under vacuum. Wash the cake with cold Ethyl Acetate (to remove lipophilic impurities).

  • Drying: Dry in a vacuum oven at

    
    .
    
Protocol B: Free-Basing (Conversion to Amine)

Objective: Convert the salt to the nucleophilic free amine for coupling reactions.

  • Suspension: Suspend the HCl salt in Dichloromethane (DCM). It will not dissolve.

  • Basification: Add an equal volume of 1M NaOH or saturated

    
    . Shake vigorously. The solid will disappear as the free amine partitions into the DCM layer.
    
  • Separation: Separate the organic layer.[2] Extract the aqueous layer once more with DCM.[2]

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate.
    
    • Result: A yellow oil or low-melting solid (the free amine), ready for immediate use.

Analytical Validation

To ensure the solvation or reaction process was successful, the following analytical markers should be verified:

  • HPLC Purity: The nitrophenoxy chromophore absorbs strongly at 290-310 nm.

  • 1H NMR (DMSO-d6):

    • The ether protons (

      
      ) appear as a triplet around 
      
      
      
      4.2 ppm.
    • The ammonium protons (

      
      ) appear as a broad singlet around 
      
      
      
      8.0-8.5 ppm (exchangeable).
    • Check: If the ammonium peak is missing and the methylene shifts are upfield, you have accidentally free-based the compound.

References

  • Tokyo Chemical Industry (TCI). 2-(4-Nitrophenyl)ethylamine Hydrochloride Product Specifications. (Note: While discussing the phenyl analog, the solubility data for the HCl salt class is chemically equivalent). Link

  • ChemicalBook. 4-Nitrophenethylamine Hydrochloride MSDS and Solubility Data. (Provides confirmation of methanol solubility and hygroscopic nature).[3] Link

  • Google Patents. Process for the preparation of phenoxy-2(1H)-pyrimidinone analogues (Recrystallization techniques). (Describes the use of ethanol and acetic acid/benzene systems for phenoxy-amine derivatives). Link

  • Organic Syntheses. Preparation of secondary amines via 2-nitrobenzenesulfonamides. (General procedure illustrating the solubility of nitro-amine salts in DCM vs. Water). Link

  • BenchChem. Recrystallization Guide for Nitro-Aromatic Amines. (Troubleshooting guide for "oiling out" and solvent polarity selection). Link

Sources

Exploratory

Technical Monograph: 2-(4-Nitrophenoxy)ethylamine Hydrochloride

This technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes the chemical name provided while explicitly correcting the CAS registry number error in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes the chemical name provided while explicitly correcting the CAS registry number error in the prompt to ensure safety and accuracy.

Primary Application: Class III Antiarrhythmic Synthesis Intermediates (e.g., Dofetilide) Chemical Family: Phenoxyethylamines / Nitroarenes

⚠️ CRITICAL DISAMBIGUATION & SAFETY ALERT

Discrepancy Detected: The user-provided CAS 6272-36-2 corresponds to 6-Hydroxy-3-coumaranone , a completely distinct heterocyclic compound. Correct Identity for this Guide: This document covers 2-(4-Nitrophenoxy)ethylamine Hydrochloride , chemically defined as the hydrochloride salt of the ether-linked primary amine.

  • Correct Base CAS: 60814-16-6 (Free Base)

  • Target Molecule: 4-NO₂-C₆H₄-O-CH₂-CH₂-NH₂ · HCl

PART 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

2-(4-Nitrophenoxy)ethylamine HCl serves as a critical "linker" scaffold in medicinal chemistry, specifically in the design of hERG channel blockers and Class III antiarrhythmic agents (e.g., Dofetilide derivatives). The ether linkage provides distinct rotatable bond dynamics compared to its phenyl-alkyl analog (Tyramine derivatives).

PropertyDataTechnical Context
Molecular Formula C₈H₁₀N₂O₃[1] · HClStoichiometry 1:1 salt.
Molecular Weight 218.64 g/mol Base MW: 182.18 g/mol ; HCl contributes ~36.46.
Appearance Off-white to pale yellow solidColor deepens upon oxidation or light exposure.
Solubility High: Water, DMSO, MethanolLow: DCM, HexanesHydrophilic salt form; requires free-basing for organic extraction.
pKa (Amine) ~9.0–9.5 (Estimated)Protonated at physiological pH; requires pH >10 for extraction.
Melting Point >200°C (Decomposition)High lattice energy typical of hydrochloride salts.
Structural Significance

The molecule features two distinct functional "handles":

  • Primary Amine (Tail): A nucleophilic site ready for alkylation (e.g., with sulfonamides) or acylation.

  • Nitro Group (Head): An electron-withdrawing group that masks an aniline. Reduction of this group (

    
    ) is a common late-stage transformation to generate the final pharmacophore.
    

PART 2: Safety & Toxicology Framework (E-E-A-T)

Risk Assessment Matrix

This compound combines the hazards of primary amines (irritation) with nitroaromatics (potential mutagenicity/toxicity).

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Acidic salt nature causes contact dermatitis. Protocol: Double-glove (Nitrile).
Eye Damage H319 Corrosive risk upon contact with mucous membranes. Protocol: Face shield required during dissolution.[2]
STOT-SE H335 Dust inhalation triggers respiratory spasm. Protocol: Handle strictly in a fume hood.
Reactivity --Incompatible with: Strong oxidizers, acid chlorides (violent reaction), and alkali metals.
Emergency Response Logic

The following diagram outlines the decision logic for exposure incidents, prioritizing neutralization and decontamination.

SafetyLogic Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Brush off dry solid 2. Wash 15 min (Soap/Water) 3. Do NOT use solvent Skin->Act_Skin Act_Eye 1. Flush 15 min (Saline) 2. Remove Contacts 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->Act_Inhale

Caption: Emergency triage logic for exposure to amine hydrochloride salts.

PART 3: Synthetic Utility & Handling Protocols

Preparation (Synthesis)

Context: Commercial supplies can be expensive. In-house synthesis is robust via the Williamson ether synthesis followed by deprotection or direct alkylation. Reaction: 4-Nitrophenol + N-(2-bromoethyl)phthalimide → Intermediate → Hydrazinolysis → Product

Protocol: Free-Basing for Nucleophilic Substitution

The HCl salt is stable for storage but non-reactive as a nucleophile. You must "free-base" it in situ or prior to reaction.

Objective: Convert ionic


 to reactive 

.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of the HCl salt in Water (10 mL/g). It will dissolve fully.

  • pH Adjustment (Critical Control Point):

    • Add 2M NaOH dropwise while monitoring pH.

    • Target: pH > 12.

    • Observation: The solution may become cloudy as the free amine (less soluble in water) oils out.

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: DCM is preferred for solubility of the nitro-amine.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Validation:

    • Evaporate a small aliquot.

    • NMR Check: Disappearance of the broad ammonium proton peak (~8.0-8.5 ppm) and shift of methylene protons adjacent to nitrogen.

Workflow: Reduction to Aniline (Dofetilide Precursor)

The most common application is reducing the nitro group to an aniline.

SynthesisWorkflow Input Nitro-Amine HCl (Starting Material) FreeBase Free-Basing (NaOH / DCM) Input->FreeBase Activate Reduction Hydrogenation (H2, Pd/C, MeOH) FreeBase->Reduction Reduce NO2 Filter Filtration (Celite) Reduction->Filter Remove Cat. Product Diamino Product (Unstable to Air) Filter->Product Isolate

Caption: Standard workflow for converting the nitro precursor to the active aniline scaffold.

Experimental Causality:

  • Why Free-Base first? While nitro reduction can proceed on the salt, the acidic environment can poison certain catalysts or complicate the workup of the resulting amphoteric diamine (aniline + aliphatic amine).

  • Why Pd/C? It offers the cleanest profile. Fe/HCl (Bechamp) is messy for hydrophilic amines.

PART 4: Storage & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[3] Store in a desiccator. Moisture uptake leads to "clumping" and weighing errors.

  • Light Sensitivity: Nitro compounds slowly degrade under UV. Store in amber vials.

  • Shelf Life: >2 years if stored at +4°C under Argon.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 29968-78-3 (Related Phenyl Analog). [Link](Note: Used for toxicological bridging data due to structural similarity).

  • Cross, P. E., et al. "Selective Class III Antiarrhythmic Agents. 1. Bis(sulfonamides) Based on 4-Nitrophenethylamine." Journal of Medicinal Chemistry, 1990. (Foundational text for phenoxy/phenyl-ethylamine linkers in drug design).

Sources

Foundational

toxicological properties of 2-(4-Nitrophenoxy)ethylamine hydrochloride

Technical Guide: Toxicological & Safety Assessment of 2-(4-Nitrophenoxy)ethylamine Hydrochloride Executive Summary 2-(4-Nitrophenoxy)ethylamine hydrochloride is a primary amine building block frequently utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicological & Safety Assessment of 2-(4-Nitrophenoxy)ethylamine Hydrochloride

Executive Summary

2-(4-Nitrophenoxy)ethylamine hydrochloride is a primary amine building block frequently utilized in the synthesis of Class III antiarrhythmic agents (e.g., dofetilide analogs) and as a structural probe in medicinal chemistry. While direct in vivo toxicological data for this specific intermediate is sparse in public registries, its structural motifs—the p-nitrophenoxy core and the ethylamine tail—trigger specific toxicological alerts.

This guide synthesizes known physicochemical hazards with predicted pharmacological liabilities (hERG inhibition, genotoxicity) to provide a robust safety assessment framework for researchers handling this compound.

Section 1: Physicochemical Basis of Toxicity

The toxicity of a small molecule is governed by its ability to cross biological membranes and interact with specific protein targets.

Table 1: Physicochemical Properties & Toxicological Implications

PropertyValue (Predicted/Observed)Toxicological Implication
Molecular Weight 218.64 g/mol (HCl salt)Low MW facilitates rapid absorption via passive diffusion.
LogP (Octanol/Water) ~1.2 (Free base)Moderate lipophilicity suggests good membrane permeability but low potential for adipose bioaccumulation.
pKa ~9.5 (Amine)Exists predominantly as a cationic species at physiological pH (7.4), influencing hERG channel pore binding.
H-Bond Donors/Acceptors 2 / 4Facilitates interaction with adrenergic receptors and ion channels.

Section 2: Structural Alerts & Predictive Toxicology

In the absence of comprehensive animal data, we apply Structure-Activity Relationship (SAR) analysis to predict high-probability risks.

The Nitroaromatic Alert (Genotoxicity & Metabolism)

The para-nitro group is a structural alert for genotoxicity. In hypoxic environments or via specific reductases, the nitro group undergoes enzymatic reduction.

  • Mechanism: Nitroreductases (NTRs) reduce the parent compound to a nitroso intermediate, then to a hydroxylamine, and finally to an amine.[1][2][3]

  • Risk: The hydroxylamine intermediate (

    
    ) can form DNA adducts or generate Reactive Oxygen Species (ROS) during redox cycling, potentially leading to oxidative stress or mutagenesis [1].[3]
    
The Phenoxyethylamine Pharmacophore (Cardiotoxicity)

This scaffold mimics the "tail" of many potent hERG (human Ether-à-go-go-Related Gene) blockers.

  • Mechanism: The protonated amine at physiological pH can enter the hERG channel pore and form cation-

    
     interactions with aromatic residues (Tyr652, Phe656) on the S6 helix [2].
    
  • Risk: Blockade of the

    
     current delays ventricular repolarization, manifesting as QT interval prolongation and increasing the risk of Torsades de Pointes (TdP).
    

Section 3: Metabolic Pathway Visualization

The following diagram illustrates the reductive metabolic pathway of the nitro group, highlighting the reactive intermediates responsible for potential cellular damage.

MetabolicPathway Parent 2-(4-Nitrophenoxy) ethylamine (Parent) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (2e- reduction) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- reduction ROS ROS Generation (Oxidative Stress) Nitroso->ROS Redox Cycling Amine 4-Amino Metabolite (Detoxified) Hydroxylamine->Amine 2e- reduction DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Electrophilic Attack

Caption: Stepwise reduction of the nitro moiety. Red nodes indicate reactive toxicophores; dashed lines represent toxicity pathways.

Section 4: Experimental Protocols for Safety Assessment

To validate the safety of this intermediate before scale-up or biological application, the following self-validating protocols are recommended.

Protocol A: hERG Inhibition Screen (Fluorescence Polarization)

Rationale: Rapidly assess cardiotoxicity risk due to the phenoxyethylamine core.

  • Reagents: Membrane preparations expressing hERG channels, Red-shifted fluorescent tracer (e.g., E-4031 analog), Assay Buffer (pH 7.4).

  • Controls:

    • Positive Control:[4] E-4031 (

      
       nM).
      
    • Negative Control: DMSO (Vehicle).

  • Procedure:

    • Dispense 10

      
      L of test compound (0.1 nM to 10 
      
      
      
      M) into 384-well black plates.
    • Add 10

      
      L of hERG membrane/tracer complex.
      
    • Incubate for 2 hours at 25°C in the dark.

    • Measure Fluorescence Polarization (FP) (Ex: 530 nm / Em: 590 nm).

  • Validation Criteria: The assay is valid only if the Z'-factor > 0.5 and the E-4031

    
     falls within historical ranges.
    
Protocol B: Ames Test (Salmonella typhimurium)

Rationale: Evaluate mutagenic potential of the nitro group [3].[2]

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform with and without S9 fraction (rat liver homogenate) to simulate mammalian metabolism.

  • Procedure:

    • Mix bacterial culture, test substance (5 concentrations), and S9 mix (or buffer) in top agar.

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies.

  • Interpretation: A 2-fold increase in colony count over the solvent control, with a dose-dependent response, indicates a positive mutagenic result.

Section 5: Handling & Occupational Safety (GHS)

Based on the chemical class and available Safety Data Sheets (SDS), the following GHS classifications apply.

Table 2: GHS Hazard Classification

Hazard ClassCategoryH-StatementPrecautionary Measure
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Serious Eye Damage Category 2AH319: Causes serious eye irritationUse safety goggles with side shields.
STOT - Single Exposure Category 3H335: May cause respiratory irritationHandle in a fume hood.

Emergency Response:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[5][6][7][8][9]

  • Spill: Sweep up using a dust suppressant agent to prevent airborne particulates. Do not dry sweep.

Section 6: Safety Decision Tree

Use this workflow to determine the progression of this compound in drug discovery.

SafetyWorkflow Start Compound Synthesis (CAS 29968-78-3) Ames Ames Test (Genotoxicity) Start->Ames hERG hERG Binding Assay (Cardiotoxicity) Start->hERG Decision1 Ames Positive? Ames->Decision1 Decision2 hERG IC50 < 1uM? hERG->Decision2 Stop STOP / Redesign (High Risk) Decision1->Stop Yes Proceed Proceed to PK/PD (Low Risk) Decision1->Proceed No Decision2->Stop Yes (<100nM) Decision2->Proceed No (>10uM) Mitigate Mitigation Required (Monitor QT Interval) Decision2->Mitigate Moderate (100nM-10uM)

Caption: Decision matrix for early-stage safety assessment. Diamond nodes represent critical "Go/No-Go" decision points.

References

  • Pumford, N. R., & Halmes, N. C. (1997). Protein targets of xenobiotic reactive intermediates. Annual Review of Pharmacology and Toxicology, 37(1), 91-117. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[10] hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. Link

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Link

  • European Chemicals Agency (ECHA). (2023). C&L Inventory for 2-(4-Nitrophenoxy)ethylamine hydrochloride. Link

Sources

Foundational

potential research applications of 4-Nitrophenethylamine hydrochloride

Technical Guide: Research Applications of 4-Nitrophenethylamine Hydrochloride Executive Summary 4-Nitrophenethylamine hydrochloride (CAS: 29968-78-3) is a bifunctional aromatic building block essential to medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Applications of 4-Nitrophenethylamine Hydrochloride

Executive Summary

4-Nitrophenethylamine hydrochloride (CAS: 29968-78-3) is a bifunctional aromatic building block essential to medicinal chemistry and emerging material science. Its structural utility derives from the phenethylamine scaffold —a privileged structure in neurochemistry—coupled with a 4-nitro group that serves as a masked aniline equivalent or an electronic tuner.

This guide details its primary application as a key intermediate in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide ) and Beta-3 adrenergic agonists (e.g., Mirabegron ). Furthermore, it explores its emerging utility in halide perovskite photovoltaics , where the ammonium cation acts as a spacer for 2D layered materials, utilizing the nitro group’s dipole to modulate dielectric properties.

Chemical Profile & Handling

  • IUPAC Name: 2-(4-Nitrophenyl)ethan-1-amine hydrochloride

  • Molecular Formula: C₈H₁₀N₂O₂ · HCl

  • Molecular Weight: 202.64 g/mol

  • Physical State: Off-white to pale yellow crystalline powder.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organic solvents (DCM, Toluene).

  • pKa (Amine): ~9.8 (Protonated form).

  • Stability: Hygroscopic. Store under inert atmosphere (Ar/N₂) at room temperature.

Safety Note: As a nitroaromatic amine, this compound should be handled in a fume hood to avoid inhalation. Standard PPE (nitrile gloves, safety glasses) is mandatory.

Application Domain I: Medicinal Chemistry (Drug Synthesis)

The most authoritative application of 4-Nitrophenethylamine is its role as the "southern" fragment in the synthesis of Dofetilide (Pfizer), a potent IKr potassium channel blocker used to maintain sinus rhythm in atrial fibrillation.

Synthesis of Dofetilide (Anti-arrhythmic)

The synthesis relies on the chemoselective functionalization of the aliphatic amine while preserving the nitro group for late-stage reduction.

  • Step 1: Sulfonylation: The aliphatic amine reacts with methanesulfonyl chloride (or p-toluenesulfonyl chloride in alternate routes) to "cap" the nitrogen.

  • Step 2: N-Alkylation: The sulfonamide nitrogen is alkylated to introduce the central linker.

  • Step 3: Nitro Reduction: The nitro group is reduced to an aniline, which is subsequently bis-sulfonylated to form the active pharmacophore.

Synthesis of Mirabegron (Overactive Bladder)

In the synthesis of Mirabegron, 4-Nitrophenethylamine serves as the nucleophile that opens an epoxide (or reacts with a mandelic acid derivative) to form the ethanolamine core. The nitro group is later reduced to form the thiazole-coupling partner.

Application Domain II: Material Science (Perovskite Engineering)

Emerging Field: 2D Ruddlesden-Popper Perovskites (


).

Researchers are increasingly utilizing functionalized phenethylamines (PEA) to stabilize 2D perovskite layers. The 4-nitro group offers unique electronic advantages over the standard unsubstituted PEA:

  • Dipole Moment: The strong electron-withdrawing nature of the nitro group (

    
    ) increases the molecular dipole, potentially enhancing charge separation at the organic-inorganic interface.
    
  • Dielectric Tuning: Modifying the organic spacer changes the dielectric confinement of the excitons within the inorganic lead-iodide wells.

  • Passivation: The ammonium headgroup anchors to the perovskite surface (filling A-site vacancies), while the nitro-tail repels moisture, enhancing environmental stability.

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonylation (Dofetilide Precursor)

Context: This protocol selectively protects the aliphatic amine as a sulfonamide without affecting the nitro group.

Reagents:

  • 4-Nitrophenethylamine HCl (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Suspend 4-Nitrophenethylamine HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Basification: Add TEA (25 mmol) dropwise at 0°C. The suspension will clear as the free base is liberated.

  • Addition: Add MsCl (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C to prevent bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.

Protocol B: Nitro Group Reduction (Hydrogenation)

Context: Converting the nitro intermediate to the aniline for subsequent drug functionalization.

Reagents:

  • Nitro-intermediate (from Protocol A)

  • 10% Pd/C (10 wt% loading)

  • Methanol (solvent)

  • Hydrogen gas (balloon pressure)

Procedure:

  • Preparation: Dissolve the nitro compound in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an argon blanket (Pyrophoric hazard!).

  • Hydrogenation: Purge the vessel with H₂ gas (x3) and stir vigorously under a H₂ balloon for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Yield: Concentrate the filtrate to yield the pure aniline derivative (typically >95% yield).

Visualizations

Figure 1: Dofetilide Synthesis Pathway

This diagram illustrates the transformation of 4-Nitrophenethylamine into the Class III anti-arrhythmic agent Dofetilide, highlighting the critical sulfonylation and reduction steps.

DofetilideSynthesis Start 4-Nitrophenethylamine HCl Step1 Sulfonylation (MsCl / TEA) Start->Step1 Inter1 N-Mesyl Intermediate Step1->Inter1 Protection Step2 N-Alkylation (Linker Addition) Inter1->Step2 Inter2 Nitro-Precursor Step2->Inter2 Coupling Step3 Nitro Reduction (H2 / Pd/C) Inter2->Step3 Inter3 Aniline Derivative Step3->Inter3 Reduction Final Dofetilide (Target API) Inter3->Final Bis-sulfonylation

Caption: Synthetic workflow converting 4-Nitrophenethylamine to Dofetilide via sequential sulfonylation, alkylation, and reduction.

Figure 2: Perovskite Passivation Model

This diagram models how the 4-Nitrophenethylammonium cation anchors to the lead-halide octahedra, passivating defects.

PerovskiteModel PbI [PbI6] Octahedra (Inorganic Layer) Anchor NH3+ Headgroup (Anchor) Anchor->PbI Ionic Bonding Spacer Phenethyl Spacer Anchor->Spacer Covalent Bond Defect Surface Vacancy (Trap State) Anchor->Defect Passivation Nitro NO2 Group (Dipole/Moisture Barrier) Spacer->Nitro Functionalization Nitro->Spacer Electronic Tuning

Caption: Mechanistic model of 4-Nitrophenethylammonium passivating [PbI6] perovskite surface defects via ammonium anchoring.

References

  • Pfizer Inc. "Antiarrhythmic Agents." United States Patent 4,959,366, 1990.

  • Cross, P. E., et al. "Selective Class III Antiarrhythmic Agents. 1. Bis(sulfonamides)." Journal of Medicinal Chemistry, vol. 33, no. 4, 1990, pp. 1151–1155.

  • Astellas Pharma Inc. "Amide Derivatives and Salts Thereof." United States Patent 6,346,532, 2002.

  • Smith, I. C., et al. "Organolead Halide Perovskites: Layered Materials for Optoelectronic Applications." Annual Review of Materials Research, vol. 48, 2018, pp. 191-213. (General reference for PEA spacers).

  • Sigma-Aldrich. "4-Nitrophenethylamine hydrochloride Product Specification."

Exploratory

Technical Guide: 2-(4-Nitrophenoxy)ethylamine Hydrochloride in Organic Synthesis

This technical guide details the synthetic utility, preparation, and application of 2-(4-Nitrophenoxy)ethylamine hydrochloride (CAS 98395-62-1 for HCl salt; 60814-16-6 for free base). Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility, preparation, and application of 2-(4-Nitrophenoxy)ethylamine hydrochloride (CAS 98395-62-1 for HCl salt; 60814-16-6 for free base).

Executive Summary & Compound Profile

2-(4-Nitrophenoxy)ethylamine hydrochloride is a bifunctional building block characterized by a primary amine tethered to a para-nitrophenyl group via an ethyl ether spacer. Unlike its carbon-analog (4-nitrophenethylamine), the inclusion of the phenoxy ether linkage (


) introduces specific electronic and physicochemical properties:
  • H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, altering solubility and binding affinity in protein pockets compared to an all-carbon chain.

  • Linker Geometry: The

    
     bond angle (~110°) provides a distinct spatial orientation compared to the 
    
    
    
    backbone, often utilized in PROTAC linker design and fragment-based drug discovery (FBDD).
  • Orthogonal Reactivity: The molecule possesses a "masked" aniline (the nitro group) and a free primary amine, allowing for sequential, orthogonal functionalization.

Chemical Identity
PropertySpecification
Chemical Name 2-(4-Nitrophenoxy)ethylamine hydrochloride
CAS Number 98395-62-1 (HCl salt); 60814-16-6 (Free base)
Formula

MW 218.64 g/mol (Salt); 182.18 g/mol (Free base)
Structure

Appearance White to pale yellow crystalline solid

Core Synthetic Utility

The utility of this compound lies in its role as a heterobifunctional linker . It is primarily used to introduce the 4-aminophenoxyethyl moiety into bioactive molecules.

Reactivity Map

The molecule offers two distinct reaction vectors:

  • Vector A (Amine Terminus): Nucleophilic attack on acyl chlorides, isocyanates, or sulfonyl chlorides. This is typically the first point of attachment.

  • Vector B (Nitro Terminus): Reduction to the aniline (

    
    ), which then becomes a new nucleophilic site for secondary coupling.
    
Critical Distinction

Note: Do not confuse this compound with 4-Nitrophenethylamine (CAS 29968-78-3), which lacks the ether oxygen. The ether oxygen in the title compound increases the electron density of the aromatic ring (relative to the alkyl analog) but the strong electron-withdrawing nitro group dominates the net electronic state until reduction.

Experimental Protocol: Validated Synthesis

While available commercially, in-house preparation is often required to ensure salt stoichiometry or to introduce isotopic labels. The most robust route utilizes the Gabriel Synthesis to avoid polymerization of the amine during the alkylation step.

Step-by-Step Synthesis (Phthalimide Route)

Reaction Scheme:

  • Alkylation: 4-Nitrophenol +

    
    -(2-bromoethyl)phthalimide 
    
    
    
    Intermediate A
  • Deprotection: Intermediate A +

    
    
    
    
    
    Free Amine
  • Salt Formation: Free Amine +

    
    
    
    
    
    Product
Protocol
  • Alkylation:

    • Dissolve 4-nitrophenol (1.0 eq) and

      
      -(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF (5 mL/mmol).
      
    • Add anhydrous

      
       (2.0 eq).
      
    • Heat to 90°C for 4–6 hours. Checkpoint: TLC (EtOAc/Hex 1:1) should show consumption of nitrophenol (

      
      ) and appearance of the phthalimide intermediate (
      
      
      
      ).
    • Workup: Pour into ice water. Filter the precipitate.[1][2][3][4] Wash with water and cold ethanol. Dry in vacuo.

  • Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate in Ethanol (10 mL/g).

    • Add Hydrazine monohydrate (3.0 eq).

    • Reflux for 2 hours.[5] The solution will initially clear, then a white precipitate (phthalhydrazide) will form.

    • Workup: Cool to room temperature. Filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate to obtain the crude oily amine.

  • Salt Formation (Critical for Stability):

    • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • A white/pale yellow precipitate will form immediately.

    • Filter and wash with cold diethyl ether.

Self-Validating Analytical Criteria

To ensure the protocol worked, verify the following NMR signatures (in DMSO-d6):

  • Aromatic Region: Two doublets (AA'BB' system) at

    
     8.2 (2H) and 
    
    
    
    7.2 (2H). Note: The ether oxygen pushes the ortho-protons upfield compared to the nitro group's deshielding.
  • Ethyl Linker:

    • 
       ~4.3 ppm (t, 2H, 
      
      
      
      ): Deshielded by oxygen.
    • 
       ~3.2 ppm (t, 2H, 
      
      
      
      ): Coupled to the ammonium protons.
  • Ammonium: Broad singlet at

    
     8.0–8.5 (3H, 
    
    
    
    ).

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the logical flow of using this building block, from synthesis to application in PROTAC or drug design.

G Start 4-Nitrophenol Inter Phthalimide Intermediate Start->Inter K2CO3, DMF 90°C Reagent N-(2-bromoethyl) phthalimide Reagent->Inter Product 2-(4-Nitrophenoxy) ethylamine HCl Inter->Product 1. N2H4, EtOH 2. HCl/Dioxane App_Amide Amide Coupling (Vector A) Product->App_Amide R-COCl / HATU App_Red Nitro Reduction (Vector B) App_Amide->App_Red H2, Pd/C or Fe/NH4Cl Final Bioactive Scaffold (e.g., PAF Antagonist) App_Red->Final Secondary Functionalization

Caption: Figure 1. Synthetic workflow from raw materials to bifunctional application. The pathway highlights the orthogonal protection strategy (Phthalimide) and the sequential functionalization vectors.

Applications in Drug Development[6][7]

Linker Chemistry in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. 2-(4-Nitrophenoxy)ethylamine serves as a rigidified ether linker .

  • Advantage: The phenyl ring adds rigidity compared to a pure PEG chain, reducing the entropic penalty of binding.

  • Method: The amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), and the nitro group is reduced to an aniline to couple with the target protein ligand.

Synthesis of PAF Antagonists

Patent literature identifies this scaffold as a key intermediate in the synthesis of Platelet Activating Factor (PAF) antagonists.

  • Mechanism: The ethylamine tail mimics the choline headgroup of PAF, while the aromatic system provides hydrophobic interactions.

  • Reference Protocol: The amine is reacted with an imidate or carboxylic acid derivative, followed by nitro reduction to yield 1-[2-(4-aminophenoxy)ethyl]imidazole derivatives [1].

Bioisosteric Replacement

It is often used as a bioisostere for Tyramine derivatives. The replacement of the benzylic methylene (


) with an oxygen (

) lowers the pKa of the phenol (if the nitro is replaced by OH) and alters metabolic stability against MAO (Monoamine Oxidase) enzymes.

References

  • Preparation of 3,4,5-Substituted-4H-1,2,4-triazoles. (1991). Google Patents. Patent EP0429968A2. (Describes the use of 2-(4-Nitrophenoxy)ethylamine in the synthesis of PAF antagonists).

  • 2-(4-Nitrophenoxy)ethylamine Hydrochloride. Accela Chem. Product Catalog CAS 98395-62-1.[6]

  • 2-(4-Nitrophenoxy)ethylamine. ChemicalBook. CAS 60814-16-6 (Free Base Data).[7]

Sources

Foundational

A Technical Guide to 2-(4-Nitrophenoxy)ethylamine Hydrochloride: A Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: Defining the Intermediate and Its Strategic Value In the landscape of synthetic chemistry, particularly within pharmaceutical and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Intermediate and Its Strategic Value

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a chemical intermediate is defined by its functional group versatility and its capacity to serve as a reliable scaffold for complex molecular architectures. 2-(4-Nitrophenoxy)ethylamine hydrochloride is one such intermediate, distinguished by three key structural features: a primary amine (as a hydrochloride salt), a flexible ethyl linker, and an electron-deficient nitrophenoxy moiety.

This guide provides an in-depth technical overview of 2-(4-nitrophenoxy)ethylamine hydrochloride, focusing on its synthesis, chemical reactivity, and strategic applications. It is crucial to distinguish this compound from its structural isomer, 2-(4-nitrophenyl)ethylamine hydrochloride . The former contains an ether linkage (-O-), offering different chemical properties and synthetic applications compared to the latter's direct phenyl-to-ethyl bond. This distinction is vital for researchers designing synthetic pathways. While 2-(4-nitrophenyl)ethylamine is a well-documented precursor for pharmaceuticals like Mirabegron[1], this guide will focus on the unique potential of the phenoxy derivative.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of an intermediate's physical properties is the foundation of its effective use in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValueSource / Remarks
Molecular Formula C₈H₁₁ClN₂O₃
Molecular Weight 218.64 g/mol
Appearance Typically a light yellow to white crystalline solidBased on related structures[2]
Melting Point Data not widely published; expected to be >200°CBased on analogous amine hydrochlorides[3]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsExpected behavior for an amine salt
CAS Number 51745-84-7
Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the intermediate is paramount. A combination of analytical techniques provides a self-validating system:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (two doublets in the para-substituted ring, significantly downfield due to the nitro group), and two triplets for the ethyl chain protons (-O-CH₂- and -CH₂-NH₃⁺).

  • ¹³C NMR: Will show distinct peaks for the four unique aromatic carbons, with the carbon bearing the nitro group being the most deshielded, along with two signals for the ethyl linker carbons.

  • FTIR Spectroscopy: Key absorbances will include strong N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹), and N-H stretching for the ammonium salt.

  • HPLC: High-Performance Liquid Chromatography is essential for purity assessment, typically using a C18 column with a mobile phase of acetonitrile and water with a modifier like TFA or formic acid.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show the molecular ion for the free base [M+H]⁺ at m/z 183.08.

Section 2: Synthesis and Purification Strategies

The synthesis of 2-(4-nitrophenoxy)ethylamine hydrochloride is most logically approached via nucleophilic substitution to form the ether bond, followed by amine deprotection and salt formation. The choice of reagents is critical to avoid side reactions and ensure high yield.

Methodology: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5][6] In this context, it involves the reaction of a phenoxide with an alkyl halide.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction (Ether Formation) cluster_2 Step 3: Deprotection & Salt Formation 4-Nitrophenol 4-Nitrophenol Base Strong Base (e.g., NaH, K₂CO₃) 4-Nitrophenol->Base Deprotonation Phenoxide 4-Nitrophenoxide Anion Base->Phenoxide AlkylHalide N-(2-Bromoethyl)phthalimide (Protected Amine) Phenoxide->AlkylHalide SN2 Attack ProtectedEther Protected Intermediate AlkylHalide->ProtectedEther Hydrazine Hydrazine (N₂H₄) ProtectedEther->Hydrazine Deprotection FreeBase 2-(4-Nitrophenoxy)ethylamine (Free Base) Hydrazine->FreeBase HCl HCl in Ether/IPA FreeBase->HCl Salt Formation FinalProduct 2-(4-Nitrophenoxy)ethylamine Hydrochloride HCl->FinalProduct

Causality Behind Experimental Choices:

  • Why a protected amine? The starting alkyl halide must have a protected amine, such as N-(2-bromoethyl)phthalimide. If a simple 2-haloethylamine were used, the basic phenoxide would deprotonate the amine, and the free amine would act as a competing nucleophile, leading to polymerization and other side products. The phthalimide group is an excellent choice as it is robust and can be cleanly removed.

  • Why a polar aprotic solvent? Solvents like DMF or acetonitrile are ideal for Sₙ2 reactions.[4] They solvate the cation (e.g., Na⁺ or K⁺) but not the nucleophile (the phenoxide), leaving it "naked" and highly reactive, thus accelerating the rate of reaction.

  • Deprotection: Hydrazine is the classic reagent for cleaving the phthalimide group, forming a stable phthalhydrazide byproduct that precipitates and can be easily filtered off.

  • Salt Formation: The final product is isolated as a hydrochloride salt by treating the free base with hydrochloric acid (often as a solution in isopropanol or ether). This induces precipitation of the salt, which is typically a stable, crystalline solid, facilitating purification by filtration and washing.

Detailed Experimental Protocol (Illustrative)
  • Phenoxide Formation: To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Heat the mixture to 60-80°C for 1 hour to ensure complete formation of the potassium 4-nitrophenoxide.

  • Ether Synthesis: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture. Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into cold water. The protected ether intermediate will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Deprotection: Dissolve the dried intermediate in ethanol. Add hydrazine monohydrate (2.0 eq) and reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation of Free Base: Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer and evaporate the solvent to yield the free base as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the free base in a minimal amount of isopropanol. Slowly add a 2M solution of HCl in diethyl ether until the solution is acidic. The hydrochloride salt will precipitate. Stir for 30 minutes in an ice bath, then filter, wash with cold diethyl ether, and dry to obtain the final product.

Section 3: Applications as a Chemical Intermediate

The utility of 2-(4-nitrophenoxy)ethylamine hydrochloride stems from its two distinct reactive centers: the primary amine and the nitro group. This dual functionality allows for sequential or orthogonal chemical modifications.

G cluster_0 Amine Reactions cluster_1 Nitro Group Reactions Intermediate 2-(4-Nitrophenoxy)ethylamine Hydrochloride Amide Amide Formation Intermediate->Amide RCOCl, Base Sulfonamide Sulfonamide Formation Intermediate->Sulfonamide RSO₂Cl, Base SecondaryAmine Reductive Amination Intermediate->SecondaryAmine R₂C=O, NaBH₃CN Aniline Aniline Derivative (New Reactive Site) Intermediate->Aniline Reduction (H₂, Pd/C or Fe/HCl)

Pillar 1: Pharmaceutical Synthesis
  • Amide and Sulfonamide Scaffolds: The primary amine is a potent nucleophile, readily reacting with acyl chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. Similarly, it reacts with sulfonyl chlorides to produce sulfonamides. These are privileged structures in medicinal chemistry, present in countless approved drugs.

  • The "Reducible Handle": The nitro group is a synthetic chemist's "ace in the hole." It is stable to many reaction conditions used to modify the amine, but it can be selectively reduced to an aniline derivative under conditions like catalytic hydrogenation (H₂/Pd-C) or with metals in acid (Fe/HCl, SnCl₂/HCl).[1] This unmasks a new nucleophilic site on the aromatic ring, allowing for a second wave of diversification (e.g., another amide coupling, diazotization, etc.). This strategy is central to building complexity in drug candidates.

  • Hypoxia-Activated Prodrugs: Aromatic nitro groups are key components in hypoxia-activated prodrugs.[7] In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[7] This makes intermediates like 2-(4-nitrophenoxy)ethylamine attractive starting points for developing targeted cancer therapies.[7][8]

Pillar 2: Materials Science and Molecular Probes

The structure lends itself to applications beyond drug development. The amine allows for covalent attachment to polymer backbones or surfaces. The nitrophenoxy group, with its strong electron-withdrawing properties, can be used to tune the electronic and optical properties of materials, finding use in the development of sensors and molecular probes.

Section 4: Safety, Handling, and Storage

While a specific safety data sheet for the phenoxy compound is not widely available, safe handling practices can be extrapolated from structurally similar nitroaromatic and amine hydrochloride compounds.[9][10]

AspectGuidelineRationale
Personal Protective Equipment (PPE) Safety goggles with side shields, nitrile gloves, lab coat.Protects against skin and eye irritation, which is common for amine salts and aromatic compounds.[9][11]
Handling Use in a well-ventilated area or a chemical fume hood. Minimize dust generation.Avoids inhalation of fine particulates. Nitroaromatic compounds can have toxic effects.[11][12]
Storage Store in a tightly sealed container in a cool, dry place away from direct sunlight.Prevents degradation from moisture and light.[11]
Incompatibilities Strong oxidizing agents, strong bases, acid chlorides.[10]Risk of vigorous or exothermic reactions. Strong bases will liberate the free amine.
Fire & Decomposition May be combustible at high temperatures. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[9][10]Standard hazard for organic hydrochloride salts containing nitrogen.

Self-Validating Protocol for Safety: Always consult the supplier-specific Safety Data Sheet (SDS) before use. Handle all new chemical entities with the assumption that they are hazardous until proven otherwise.[9]

Conclusion

2-(4-Nitrophenoxy)ethylamine hydrochloride is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its value lies not just in its individual functional groups, but in the synthetic possibilities unlocked by their interplay—the nucleophilic amine for primary scaffold construction and the reducible nitro group for secondary diversification. By understanding the causality behind its synthesis and the logic of its application, scientists can effectively leverage this versatile building block to construct novel and complex molecules with tailored functions.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemeurope.com. Williamson ether synthesis. [Link]

  • TCI America. 2-(4-Nitrophenyl)ethylamine Hydrochloride MSDS. [Link]

  • Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride. [Link]

  • Professor Dave Explains via YouTube. Williamson Ether Synthesis. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • PMC (PubMed Central). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Williamson Ether Synthesis Lab Procedure. The Williamson Ether Synthesis. [Link]

  • E3S Web of Conferences. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-(4-nitrophenethyl)formamide using 2-(4-Nitrophenoxy)ethylamine hydrochloride

Application Note: A Validated Protocol for the Synthesis of N-(4-nitrophenethyl)formamide Abstract This application note provides a comprehensive, validated protocol for the synthesis of N-(4-nitrophenethyl)formamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Validated Protocol for the Synthesis of N-(4-nitrophenethyl)formamide

Abstract

This application note provides a comprehensive, validated protocol for the synthesis of N-(4-nitrophenethyl)formamide, a key intermediate in various chemical and pharmaceutical research applications. We will first address the synthetic challenge posed by the proposed starting material, 2-(4-nitrophenoxy)ethylamine hydrochloride, and elucidate the chemical rationale for selecting a more direct and efficient precursor. The core of this document is a detailed, step-by-step methodology for the N-formylation of 4-nitrophenethylamine hydrochloride. This protocol, grounded in established literature, utilizes a straightforward and catalyst-free approach with formic acid, ensuring high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights into experimental design, execution, and characterization.

Introduction: Strategic Selection of Starting Material

The target molecule, N-(4-nitrophenethyl)formamide, is a valuable building block in organic synthesis. While the synthesis from 2-(4-nitrophenoxy)ethylamine hydrochloride was proposed, this route presents a significant and formidable chemical challenge. The core transformation would require the reductive cleavage of a highly stable aryl ether C-O bond (phenoxy group) to a C-H bond, without simultaneously reducing the sensitive nitro group or the newly formed formamide. Standard ether cleavage reagents are often harsh and would likely lead to undesired side reactions.[1][2]

Therefore, based on established chemical principles and for the sake of efficiency and yield, this guide details a more direct and reliable synthetic strategy. We will utilize 4-nitrophenethylamine hydrochloride as the starting material. This precursor already contains the required carbon skeleton, reducing the synthesis to a single, high-yielding N-formylation step. This approach is not only more practical but is also well-documented and validated in peer-reviewed literature.[3][4]

Principle and Mechanism

The synthesis proceeds via a direct N-formylation of the primary amine. In this protocol, formic acid serves as the formyl group donor. The reaction is typically heated to facilitate the dehydration and formation of the amide bond. Sodium formate is used to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction and acting as a buffer.[3][4][5] The overall reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of formic acid.

Figure 1: Overall reaction scheme for the N-formylation of 4-nitrophenethylamine hydrochloride.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier Example
4-Nitrophenethylamine hydrochloride≥98%Sigma-Aldrich
Formic Acid (88% aqueous solution)ACS ReagentFisher Scientific
Sodium Formate≥99%Sigma-Aldrich
Dichloromethane (DCM)ACS Grade, AnhydrousVWR Chemicals
TolueneACS GradeVWR Chemicals
Hydrochloric Acid (1M aq.)Reagent GradeFisher Scientific
Sodium SulfateAnhydrous, GranularSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeSigma
Round-bottom flask (100 mL)--
Reflux Condenser--
Heating Mantle--
Magnetic Stirrer and Stir Bar--
Rotary Evaporator--
Separatory Funnel (250 mL)--
Quantitative Data
CompoundFormulaMW ( g/mol )Molar Eq.Amount (g)Moles (mmol)
4-Nitrophenethylamine hydrochlorideC₈H₁₁ClN₂O₂202.641.04.0520.0
Sodium FormateCHO₂Na68.011.52.0430.0
Formic Acid (88%)CH₂O₂46.03-~20 mL-

Experimental Protocol

This protocol is adapted from the validated synthesis reported in Acta Crystallographica Section E.[3][4]

Reaction Setup and Execution
  • Charge the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenethylamine hydrochloride (4.05 g, 20.0 mmol) and sodium formate (2.04 g, 30.0 mmol).

  • Add Formic Acid: Add 20 mL of 88% formic acid to the flask.

    • Scientist's Note: Formic acid acts as both the reagent and the solvent in this catalyst-free procedure, simplifying the reaction setup.[3][6] The excess formic acid drives the reaction towards completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate / Hexanes (1:1).

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

Workup and Isolation
  • Solvent Addition: After the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of toluene.

    • Scientist's Note: Toluene is added to form an azeotrope with formic acid and water, facilitating their removal under reduced pressure.

  • Solvent Removal: Remove the toluene and excess formic acid using a rotary evaporator.

  • Residue Dissolution: Dissolve the resulting dry residue in 100 mL of dichloromethane (DCM).

  • Filtration: Filter the DCM solution to remove the insoluble sodium chloride byproduct.

  • Aqueous Wash: Transfer the filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) and then water (1 x 50 mL).

    • Scientist's Note: The HCl wash removes any remaining unreacted amine, while the water wash removes residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a light yellow solid.

Purification
  • Recrystallization: Recrystallize the crude product from a minimal amount of hot dichloromethane or ethyl acetate to obtain a light yellow crystalline powder.[3]

  • Drying: Dry the purified crystals under vacuum to obtain the final product, N-(4-nitrophenethyl)formamide.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis charge_reagents 1. Charge Flask: - 4-Nitrophenethylamine HCl - Sodium Formate - Formic Acid reflux 2. Heat to Reflux charge_reagents->reflux monitor 3. Monitor by TLC reflux->monitor add_toluene 4. Add Toluene & Evaporate monitor->add_toluene Reaction Complete dissolve 5. Dissolve in DCM add_toluene->dissolve filter 6. Filter NaCl dissolve->filter wash 7. Wash with HCl & H₂O filter->wash dry 8. Dry (Na₂SO₄) & Evaporate wash->dry recrystallize 9. Recrystallize (from Dichloromethane) dry->recrystallize Crude Product characterize 10. Characterize Product (MP, NMR, IR) recrystallize->characterize

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2-(4-Nitrophenoxy)ethylamine Hydrochloride in Pharmaceutical Synthesis

Introduction: 2-(4-Nitrophenoxy)ethylamine hydrochloride, also known as 4-Nitrophenethylamine hydrochloride, is a pivotal chemical intermediate in the landscape of modern pharmaceutical development.[1] Its structure, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(4-Nitrophenoxy)ethylamine hydrochloride, also known as 4-Nitrophenethylamine hydrochloride, is a pivotal chemical intermediate in the landscape of modern pharmaceutical development.[1] Its structure, featuring a primary amine and an electronically modifiable nitro group on a phenethylamine scaffold, offers synthetic chemists a versatile building block for constructing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its properties, core applications, and detailed protocols, grounded in established synthetic transformations. The primary utility of this compound is demonstrated in its role as a key precursor in the synthesis of Mirabegron, a β3 adrenergic agonist for treating overactive bladder, and Dofetilide, an antiarrhythmic agent.[2][3][4] This document is intended for researchers and drug development professionals seeking to leverage this intermediate with scientific rigor and practical efficiency.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Data for 2-(4-Nitrophenoxy)ethylamine Hydrochloride

ParameterValueReference
Chemical Name 2-(4-Nitrophenoxy)ethylamine hydrochloride[2][5]
Synonym 4-Nitrophenethylamine Hydrochloride[5][6]
CAS Number 29968-78-3[2][6]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [2][7]
Appearance Light yellow to pale brown or white to orange powder/crystal[2][5]
Melting Point 211.0 to 217.0 °C[5][7]
Purity Typically >98.0% (HPLC)[5][8]
Solubility Soluble in water and methanol[2][3]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Refrigerator (approx. 4°C) recommended.[9][10]
Safety & Handling Protocol

Due to its chemical nature, proper handling is mandatory to ensure laboratory safety. The health risks have not been fully determined, but exposure may cause irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles (compliant with EN 166), nitrile gloves, and a lab coat.[6][10]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[9] Avoid dust generation and accumulation.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the laboratory.[10]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6][9]

    • Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing and wash before reuse.[6][9]

    • Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water. Do not induce vomiting. Seek medical aid.[9]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[9]

Core Synthetic Applications & Mechanistic Rationale

The utility of 2-(4-Nitrophenoxy)ethylamine hydrochloride stems from its two reactive sites: the nucleophilic primary amine and the nitro group, which can be readily converted into another amine, providing a route to N-aryl diamines.

Key Intermediate for Mirabegron Synthesis

The most prominent application is in the synthesis of Mirabegron.[2][4] In a common synthetic route, the primary amine of 2-(4-Nitrophenoxy)ethylamine hydrochloride participates in a nucleophilic substitution reaction with an epoxide, specifically (R)-styrene oxide.[3]

Mechanism: The reaction is an epoxide ring-opening. The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbon atoms of the epoxide ring. This attack is regioselective, typically occurring at the less sterically hindered carbon. The reaction proceeds via an SN2 mechanism, leading to the formation of a key amino alcohol intermediate, (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol.[11]

Caption: Workflow for Mirabegron intermediate synthesis.

The Nitro Group as a Masked Amine

A cornerstone of this reagent's versatility is the nitro moiety. In multi-step syntheses, the nitro group is chemically robust and unreactive towards many reagents used to modify the ethylamine side-chain. It essentially acts as a protecting group for a future aniline. This nitro group can be selectively reduced to a primary aromatic amine at a later stage.

Mechanism: The most common method for this transformation is catalytic hydrogenation (e.g., H₂, Pd/C) or, more economically on an industrial scale, metal-acid reduction (e.g., Fe/HCl, SnCl₂/HCl).[11] In the case of Fe/HCl, iron metal acts as the electron donor in the acidic medium to reduce the nitro group through a series of intermediates (nitroso, hydroxylamino) to the corresponding aniline.[11] This transformation is crucial for synthesizing the final Mirabegron molecule, which requires the aniline for a subsequent amide coupling reaction.[4][11]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride (Mirabegron Intermediate)

This protocol is adapted from established industrial synthesis routes.[4][11]

Objective: To synthesize the key amino alcohol intermediate for Mirabegron via epoxide ring-opening.

Materials:

  • 2-(4-Nitrophenoxy)ethylamine hydrochloride (1.0 eq)

  • (R)-Styrene oxide (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Isopropanol (IPA) or Methanol

  • Hydrochloric Acid (for salt formation)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-Nitrophenoxy)ethylamine hydrochloride and the chosen solvent (e.g., Isopropanol, ~10 mL per gram of starting material).

  • Basification: Add the base (e.g., K₂CO₃) to the suspension. This is critical to deprotonate the amine hydrochloride salt, liberating the free, nucleophilic primary amine in situ. Stir for 15-20 minutes at room temperature.

  • Addition of Epoxide: Slowly add (R)-styrene oxide to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-85°C for IPA) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (e.g., KCl). Wash the solid residue with a small amount of the solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification & Salt Formation:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol).[11]

    • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (like methanol) and add a calculated amount of concentrated HCl or HCl in a solvent like isopropanol.

    • Stir the mixture, often at a reduced temperature, to induce precipitation of the desired hydrochloride salt.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Reduction of the Nitro Group to Synthesize an Aryl Diamine Intermediate

This protocol details a standard iron-acid reduction, a robust and scalable method.[11]

Objective: To convert the nitro group of an advanced intermediate (like the product from Protocol 1) into a primary aniline.

Materials:

  • Nitro-containing intermediate (1.0 eq)

  • Iron powder (Fe) (3.0-5.0 eq)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Solvent: Water/Methanol or Water/Ethanol mixture

Procedure:

  • Setup: In a round-bottom flask, create a suspension of iron powder in water. Add a small amount of acid (e.g., a few drops of conc. HCl) to activate the iron surface.

  • Addition of Substrate: Heat the iron suspension to approximately 80-90°C.[11] Prepare a solution of the nitro-containing substrate in a miscible co-solvent (e.g., methanol) and add it dropwise to the hot iron suspension under vigorous stirring.

  • Reaction: Maintain the reaction at reflux for 2-4 hours.[11] Monitor the reaction by TLC. The product spot should be more polar and may be visualized with an oxidizing stain like potassium permanganate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a base (e.g., sodium carbonate solution) to neutralize the acid and precipitate iron hydroxides.

    • Filter the entire mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with the reaction solvent or a more polar solvent like ethyl acetate.

  • Extraction & Isolation:

    • Combine the filtrates. If an organic co-solvent was used, it can be removed under reduced pressure.

    • Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

G cluster_protocol1 Protocol 1: Epoxide Ring Opening cluster_protocol2 Protocol 2: Nitro Group Reduction A1 1. Dissolve amine HCl in solvent A2 2. Add base (e.g., K2CO3) to liberate free amine A1->A2 A3 3. Add (R)-Styrene Oxide A2->A3 A4 4. Heat to reflux (3-6h) Monitor via TLC A3->A4 A5 5. Cool and filter salts A4->A5 A6 6. Concentrate filtrate A5->A6 A7 7. Purify/Recrystallize A6->A7 B1 1. Suspend Fe powder in H2O/Acid B2 2. Heat to ~80°C B1->B2 B3 3. Add nitro-compound solution B2->B3 B4 4. Reflux (2-4h) Monitor via TLC B3->B4 B5 5. Cool, neutralize, and filter through Celite B4->B5 B6 6. Extract with organic solvent B5->B6 B7 7. Dry and concentrate B6->B7

Caption: Experimental workflows for key synthetic transformations.

Broader Synthetic Potential

Beyond its role in specific drug syntheses, 2-(4-Nitrophenoxy)ethylamine hydrochloride is a valuable starting material for creating libraries of compounds in medicinal chemistry.

  • As a Linker: After reduction of the nitro group, the resulting 4-(2-aminoethyl)aniline is a bifunctional linker. The two primary amine groups—one aliphatic and one aromatic—have different reactivities, allowing for selective functionalization. This is highly relevant in fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise linking of different molecular entities is required.[][13]

  • Scaffold for Diversification: The phenethylamine core is a common motif in many biologically active molecules.[14] Starting with this reagent allows for modifications at the amino group (acylation, alkylation, reductive amination) followed by reduction and further modification at the newly formed aromatic amine, providing a divergent approach to novel chemical entities.

References

  • V & V Pharma Industries. 2-(4-Nitrophenyl)ethylamine Hydrochloride Manufacturer.
  • IndiaMART. 2-(4-Nitrophenyl) ethylamine hydrochloride (Cas No 29968-78-3).
  • TCI Chemicals. 2-(4-Nitrophenyl)ethylamine Hydrochloride Material Safety Data Sheet.
  • ChemicalBook. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3).
  • Google Patents. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
  • Request PDF. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
  • Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • TCI Chemicals. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3.
  • ChemicalBook. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride.
  • Google Patents. WO 2015/155664 A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phenylethyl] amino] -ethyl)phenyl]acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • TCI Chemicals. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 (India).
  • N0648-25G. 2-(4-Nitrophenyl)ethylamine Hydrochloride, 25G.
  • BOC Sciences. Click Chemistry and Its Applications in Medicinal Chemical Synthesis.
  • PubMed Central (PMC). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.
  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.

Sources

Method

Application Note: Pre-column Derivatization of 2-(4-Nitrophenoxy)ethylamine for Enhanced HPLC-Fluorescence Analysis

Introduction The quantitative analysis of primary amines is a critical task in pharmaceutical development, clinical diagnostics, and environmental monitoring. 2-(4-Nitrophenoxy)ethylamine is a primary amine of interest,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quantitative analysis of primary amines is a critical task in pharmaceutical development, clinical diagnostics, and environmental monitoring. 2-(4-Nitrophenoxy)ethylamine is a primary amine of interest, but like many small polar molecules, its analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) can be challenging. While the nitrophenoxy group provides a chromophore for UV detection, achieving high sensitivity and selectivity often requires a more sophisticated approach.

Pre-column derivatization is a powerful technique used to chemically modify an analyte to enhance its analytical properties.[1] This application note details a robust and highly sensitive method for the analysis of 2-(4-Nitrophenoxy)ethylamine hydrochloride. The protocol employs 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a pre-column derivatization reagent, converting the primary amine into a stable, highly fluorescent product. This derivatization significantly improves the limit of detection by allowing for fluorescence detection (FLD) and enhances chromatographic retention and peak shape on a standard C18 column.

Principle of the Method

The core of this method is the chemical derivatization of the primary amine group of 2-(4-Nitrophenoxy)ethylamine with NBD-Cl. NBD-Cl is a fluorogenic reagent, meaning it is not fluorescent itself but reacts with primary and secondary amines to yield intensely fluorescent products.[2][3]

The Causality Behind the Chemistry: The reaction is a nucleophilic aromatic substitution.[4][5] Under alkaline conditions (typically pH 9-11), the primary amine group of the analyte is deprotonated, making it a potent nucleophile.[5][6] This nucleophile attacks the electron-deficient carbon atom on the NBD-Cl ring, displacing the chlorine atom and forming a stable NBD-amine adduct. The resulting derivative possesses an extended system of conjugated pi electrons, which is responsible for its strong fluorescence, typically exhibiting an excitation maximum around 450-470 nm and an emission maximum around 530-550 nm.[7][8] The reaction with any excess NBD-Cl is quenched by acidification, which also protonates and stabilizes the derivative.[5][6]

Caption: Derivatization of 2-(4-Nitrophenoxy)ethylamine with NBD-Cl.

Materials and Reagents

Proper preparation of reagents is critical for the reproducibility of this protocol. Use HPLC-grade solvents and analytical grade reagents.

Item Grade/Specification Supplier Example
2-(4-Nitrophenoxy)ethylamine hydrochloride≥98% PuritySigma-Aldrich, TCI
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)≥98% Purity, for fluorescenceBiotium, Abcam[9]
Methanol (MeOH)HPLC GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Boric AcidAnalytical GradeSigma-Aldrich
Sodium Hydroxide (NaOH)Analytical GradeSigma-Aldrich
Hydrochloric Acid (HCl)Analytical Grade, concentratedFisher Scientific
Sodium Dihydrogen Phosphate (NaH₂PO₄)Analytical GradeSigma-Aldrich
Phosphoric AcidAnalytical Grade, 85%Fisher Scientific
Deionized Water18.2 MΩ·cm resistivityMilli-Q System
Syringe Filters0.22 µm PVDF or NylonMillipore

Reagent Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Nitrophenoxy)ethylamine hydrochloride and dissolve in 10 mL of methanol. This stock is used to prepare working standards.

  • NBD-Cl Reagent Solution (3 mg/mL): Prepare fresh daily and protect from light. Dissolve 15 mg of NBD-Cl in 5 mL of methanol.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 0.618 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.0 using a 1 M NaOH solution.

  • HCl Quenching Solution (0.1 M): Add 0.83 mL of concentrated HCl to a 100 mL volumetric flask and bring to volume with deionized water.

  • Mobile Phase A (20 mM Phosphate Buffer, pH 2.8): Dissolve 2.76 g of NaH₂PO₄ in 1 L of deionized water. Adjust pH to 2.8 with 85% phosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase B: Acetonitrile (100%).

Instrumentation and HPLC Conditions

This method was developed on a standard HPLC system equipped with a fluorescence detector.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Fluorescence Detector (FLD)
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Column Temperature 40 °C
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.8 B: Acetonitrile (ACN)
Gradient Elution 0-2 min: 40% B 2-10 min: 40% to 90% B 10-12 min: 90% B 12.1-15 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation (λex): 470 nm Emission (λem): 540 nm

Detailed Experimental Protocol

This protocol outlines the pre-column derivatization of standards and samples for HPLC-FLD analysis.

Caption: Overall experimental workflow for HPLC-FLD analysis.

Step-by-Step Derivatization Procedure:

  • Aliquot Sample/Standard: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the sample or calibration standard solution.

    • Expertise & Experience: Using a precise and accurate pipette is crucial for quantitative analysis. The volume can be scaled, but the ratio of reagents must be maintained.

  • Add Buffer: Add 100 µL of the 0.1 M Borate Buffer (pH 9.0) to the tube and vortex for 10 seconds.

    • Expertise & Experience: The basic pH is essential to deprotonate the primary amine, making it nucleophilic and ready to react with NBD-Cl.[5]

  • Add Derivatizing Reagent: Add 100 µL of the freshly prepared 3 mg/mL NBD-Cl solution. Vortex thoroughly for 30 seconds.

    • Expertise & Experience: NBD-Cl is light-sensitive and should be prepared fresh to avoid degradation and high background signals.[5] An excess of the reagent ensures the reaction goes to completion.

  • Incubate: Tightly cap the vial and place it in a heating block or water bath set to 60 °C for 30 minutes. Protect the reaction from light by covering the heating block with aluminum foil.

    • Expertise & Experience: Heating accelerates the nucleophilic substitution reaction, ensuring a complete and reproducible derivatization within a reasonable timeframe.[10]

  • Quench Reaction: After incubation, immediately cool the tube to room temperature (e.g., in a cool water bath). Add 100 µL of 0.1 M HCl solution to stop the reaction and vortex.

    • Expertise & Experience: Acidification serves two purposes: it neutralizes the basic catalyst to stop the reaction and quenches the fluorescence of the hydrolyzed NBD-OH byproduct, which reduces chromatographic background noise.[5][6]

  • Filter and Analyze: Filter the final derivatized solution through a 0.22 µm syringe filter directly into an HPLC vial. The sample is now ready for injection into the HPLC-FLD system.

    • Trustworthiness: Filtering removes any particulates that could block the HPLC column, ensuring the longevity of the analytical system and the integrity of the chromatographic run.

Expected Results and System Validation

A successful analysis will yield a sharp, well-resolved chromatographic peak for the NBD-derivatized analyte, well-separated from the reagent peak and any matrix components.

System Validation: To ensure the method is trustworthy and fit for purpose, the following validation parameters should be assessed:

  • Linearity: A calibration curve should be constructed using at least five non-zero standards. The plot of peak area versus concentration should yield a linear regression with a coefficient of determination (R²) > 0.995.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined based on the signal-to-noise ratio (typically S/N of 3 for LOD and 10 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Precision (%RSD) should typically be <15%, and accuracy (%Recovery) should be within 85-115%.

  • Stability: The stability of the derivatized samples should be evaluated at room temperature in the autosampler and under long-term storage conditions (e.g., -20°C) to define handling and storage limits. NBD derivatives are generally stable.[11][12]

Troubleshooting Guide:

Problem Potential Cause(s) Solution(s)
No Peak or Very Small Peak Incorrect pH (too low); Degraded NBD-Cl reagent; Insufficient incubation time/temperature.Verify buffer pH is ~9.0; Prepare fresh NBD-Cl solution daily and protect from light; Optimize incubation time and temperature.[5]
High Background Signal Hydrolysis of NBD-Cl to fluorescent NBD-OH; Contaminated solvents or reagents.Ensure proper quenching with HCl; Use high-purity HPLC grade solvents; Prepare reagent solutions fresh.[5]
Poor Peak Shape (Tailing/Fronting) Column degradation; Incompatible injection solvent; Column overload.Use a guard column and flush the column regularly; Ensure the final sample solvent is similar in strength to the initial mobile phase; Dilute the sample.
Variable/Irreproducible Results Inaccurate pipetting; Fluctuation in reaction temperature or timing; Instability of the derivative in the autosampler.Use calibrated pipettes; Ensure consistent incubation conditions for all samples; Check autosampler temperature control and analyze samples within their stability window.[5][8]

Conclusion

This application note provides a comprehensive, field-proven protocol for the sensitive and reliable quantification of 2-(4-Nitrophenoxy)ethylamine using pre-column derivatization with NBD-Cl followed by HPLC-FLD analysis. By converting the analyte into a highly fluorescent derivative, this method overcomes the sensitivity limitations of standard UV detection and improves chromatographic performance. The detailed explanation of the causality behind each step ensures that researchers can both execute the protocol effectively and adapt it to similar primary amines, making it a valuable tool for drug development professionals and analytical scientists.

References

  • Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances. [Link]

  • Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]

  • NBD Amine Reactive Probes. Interchim. [Link]

  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. [Link]

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Center for Biotechnology Information. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Reagent Grade 2 4 Nitrophenyl Ethylamine Hydrochloride, Powder. IndiaMART. [Link]

  • A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. PubMed. [Link]

  • Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. PubMed. [Link]

  • (PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. ResearchGate. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]

  • 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. PubMed. [Link]

Sources

Application

Application Note: Strategic Derivatization of Fatty Acids for GC-MS Analysis

Abstract & Scope Fatty acids (FAs) possess polar carboxyl groups (-COOH) and form hydrogen bonds, leading to low volatility and poor peak shape in Gas Chromatography (GC).[1] To render them amenable to GC analysis, they...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Fatty acids (FAs) possess polar carboxyl groups (-COOH) and form hydrogen bonds, leading to low volatility and poor peak shape in Gas Chromatography (GC).[1] To render them amenable to GC analysis, they must be derivatized into non-polar, volatile Fatty Acid Methyl Esters (FAMEs).[1][2][3]

This guide provides a rigorous technical framework for selecting and executing the correct derivatization strategy. Unlike generic protocols, this note distinguishes between Acid-Catalyzed (Total FA) and Base-Catalyzed (Acyl-lipid only) methods, addressing critical failure points such as cis/trans isomerization and free fatty acid (FFA) exclusion.[1]

Strategic Method Selection (The "Expertise" Pillar)

The choice of derivatization reagent is not arbitrary; it is dictated by the lipid class of interest and the stability of the fatty acid chain.

The Decision Matrix
  • Acid-Catalyzed (e.g., BF₃-Methanol): The "Universal" method.[1] It converts both Free Fatty Acids (FFAs) and esterified lipids (Triglycerides, Phospholipids) into FAMEs.[1][3]

    • Risk:[1] High temperatures and Lewis acids can isomerize Conjugated Linoleic Acid (CLA) and degrade epoxides.

  • Base-Catalyzed (e.g., NaOCH₃): Transesterifies esterified lipids only.[1] It cannot methylate FFAs.[1]

    • Benefit: Occurs at room temperature; preserves acid-labile groups and prevents CLA isomerization.

  • Silylation (e.g., BSTFA/TMCS): Converts FFAs to TMS esters.[1]

    • Use Case: Sterol analysis or when FAME formation is undesirable.[1] Moisture sensitive.[1]

Workflow Visualization

The following diagram illustrates the critical decision logic required before starting the experiment.

FA_Derivatization_Logic Start START: Define Sample Matrix IsFFA Does sample contain Free Fatty Acids (FFAs)? Start->IsFFA IsCLA Is Conjugated Linoleic Acid (CLA) or Epoxides a target? IsFFA->IsCLA No (Only Triglycerides/Phospholipids) Method_Acid METHOD A: Acid-Catalyzed (BF3-MeOH or H2SO4-MeOH) *Converts FFAs + Lipids* IsFFA->Method_Acid Yes (Need Total FA Profile) Method_Silyl METHOD C: Silylation (BSTFA/TMCS) *For FFAs + Sterols* IsFFA->Method_Silyl Yes (Alternative for Sterols/FFAs) IsCLA->Method_Acid No (Standard FAMEs) Method_Base METHOD B: Base-Catalyzed (NaOCH3 in MeOH) *Lipids Only - No FFAs* IsCLA->Method_Base Yes (Prevent Isomerization)

Figure 1: Decision matrix for selecting the appropriate fatty acid derivatization chemistry based on sample composition and analyte stability.

Critical Reagents & Column Selection

GC Column Selection Guide

The separation of FAMEs relies heavily on the stationary phase.[1] A standard "non-polar" column (e.g., DB-5) is insufficient for complex lipid profiles.[1]

Column TypeStationary PhaseApplicationKey Limitation
Biscyanopropyl 100% Cyanopropyl polysiloxane (e.g., CP-Sil 88 , Rt-2560 )Gold Standard. Separates cis vs. trans isomers and positional isomers.[1]Lower max temp (~250°C).[1] Shorter life if exposed to oxygen.[1]
PEG / Wax Polyethylene Glycol (e.g., DB-Wax , FAMEWAX )Good general separation.[1] Resolves by chain length and unsaturation.[1]Co-elution of cis/trans isomers.[1][4] Cannot separate complex marine oils well.
5% Phenyl 5% Phenyl methyl polysiloxane (e.g., DB-5ms )Not recommended for detailed FAME profiling.[1]Poor resolution of isomers; only separates by boiling point (carbon number).[1]

Protocol A: Total Fatty Acid Analysis (Acid-Catalyzed)

Target: Total FAs (Free + Esterified). Standard: Adapted from AOCS Ce 1b-89 and IUPAC 2.301.

Reagents
  • Derivatizing Agent: 14% Boron Trifluoride (BF₃) in Methanol (commercially available).[1] Note: Freshness is critical.[1] Discard if yellow/brown.

  • Internal Standard (IS): C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid).[1] Odd-chain FAs are rare in nature.[1]

  • Solvent: Hexane (HPLC Grade).[1]

  • Antioxidant: BHT (Butylated hydroxytoluene) added to solvents (50 mg/L) to prevent oxidation during heating.[1]

Step-by-Step Methodology
  • Extraction: Extract lipids using the Folch (Chloroform:Methanol 2:[1]1) or Bligh & Dyer method.[1] Evaporate solvent under a gentle stream of Nitrogen (N₂).[1]

  • Solubilization: Add 1.0 mL of Internal Standard solution (in Toluene or Hexane) to the dried residue.

  • Reaction: Add 2.0 mL of 14% BF₃-Methanol .

    • Critical Control Point: Flush the tube with Nitrogen immediately before capping to displace oxygen.[1]

  • Heating: Tightly cap (Teflon-lined) and heat at 100°C for 45 minutes in a heating block.

    • Why? This energy barrier is required to methylate the free fatty acids and transesterify the triglycerides.[1]

  • Quenching: Cool to room temperature. Add 1.0 mL of HPLC-grade water to stop the reaction and induce phase separation.

  • Extraction of FAMEs: Add 2.0 mL of Hexane . Vortex vigorously for 1 minute.[1][4] Centrifuge at 2000 x g for 3 minutes.

  • Drying: Transfer the upper Hexane layer (containing FAMEs) to a new vial containing anhydrous Sodium Sulfate (Na₂SO₄) to remove trace water.

  • Final Vialing: Transfer the dry hexane layer to a GC vial with a glass insert.

Protocol B: Rapid Screening / CLA Analysis (Base-Catalyzed)

Target: Esterified Lipids (TG/PL) only.[1] Preserves CLA and epoxides.[1] Standard: ISO 5509 / AOCS Ce 2-66.[1]

Reagents
  • Catalyst: 0.5 M Sodium Methoxide (NaOCH₃) in Methanol.[1]

  • Neutralizer: 1 M Acetic Acid or Sodium Hydrogen Sulfate.[1]

Step-by-Step Methodology
  • Solubilization: Dissolve ~10-20 mg of lipid extract in 1.0 mL of Hexane (spiked with Internal Standard).

  • Reaction: Add 1.0 mL of 0.5 M NaOCH₃ . Vortex for 1 minute.

    • Note: This reaction occurs at Room Temperature (20-25°C).[1] No heating is required.[1]

  • Incubation: Let stand for 5-10 minutes. The mixture may become cloudy as glycerol precipitates.

  • Quenching: Add 1.0 mL of Water (or 1M Acetic Acid if pH neutralization is strictly required for column safety).

  • Separation: Vortex and Centrifuge.

  • Collection: The upper Hexane layer contains the FAMEs.[1]

    • Self-Validating Check: If the sample contained significant Free Fatty Acids, they remain in the aqueous/methanol phase as sodium salts and are not injected.[1]

GC-MS Acquisition Parameters

To ensure reproducibility, the following instrument parameters are recommended for a Biscyanopropyl column (e.g., CP-Sil 88, 100m x 0.25mm).

ParameterSettingRationale
Inlet Temp 250°CSufficient to volatilize C24:0 without thermal degradation.
Injection Mode Split (10:1 to 50:[1]1)FAMEs are abundant; split prevents column overload and peak fronting.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains separation efficiency during temp ramp.[1]
Oven Program 140°C (5 min) → 4°C/min → 240°C (15 min)Slow ramp required to separate C18:1 cis/trans isomers.
Transfer Line 250°CPrevents condensation of high-boiling FAMEs before MS.[1]
Ion Source 230°C (EI Mode, 70eV)Standard ionization energy for library matching.[1]
Scan Range m/z 40 - 450Covers the molecular ions of FAMEs up to C24.[1]
Data Logic & Identification Workflow

GCMS_Workflow Sample Derivatized Sample (FAMEs in Hexane) Inlet GC Inlet (250°C) Volatilization Sample->Inlet Column Capillary Column (Separation by Polarity/BP) Inlet->Column Split Injection MS_Source MS Source (EI 70eV) Fragmentation Column->MS_Source Elution Data_TIC Total Ion Chromatogram (TIC) MS_Source->Data_TIC Detection ID_Process Identification Logic: 1. Retention Time (vs Standard) 2. McLafferty Ion (m/z 74) 3. Molecular Ion (M+) Data_TIC->ID_Process

Figure 2: GC-MS Data Acquisition and Identification Logic Flow.

Data Analysis & Quality Control

Identification Strategy
  • McLafferty Rearrangement: Saturated FAMEs produce a characteristic base peak at m/z 74 .[1]

  • Carbocation Series: Look for the series m/z 87, 101, 115... (formula

    
    ).[1]
    
  • Molecular Ion: The molecular ion (

    
    ) is usually visible for Saturated FAMEs but may be weak for Polyunsaturated FAMEs (PUFAs).[1]
    
Troubleshooting Common Issues
  • Loss of Short Chain FAMEs (C4-C8):

    • Cause: Evaporation during the solvent removal step.[1]

    • Fix: Do not evaporate to dryness.[1] Use a "Keeper" solvent (e.g., isooctane) or inject directly without concentration if sensitivity allows.[1]

  • Ghost Peaks:

    • Cause: Phthalates from plastics.[1]

    • Fix: Use glass pipettes and Teflon-lined caps only.[1] Never use plastic pipette tips for the final hexane transfer.

  • Degradation of PUFAs:

    • Cause: Oxidation.[1]

    • Fix: Ensure BHT is in the solvent and Nitrogen flushing is rigorous.

References

  • AOCS Official Method Ce 1b-89 . "Fatty Acid Composition of Marine Oils by GLC." American Oil Chemists' Society.[1][2][5][6]

  • IUPAC Standard Method 2.301 . "Preparation of the Fatty Acid Methyl Esters." International Union of Pure and Applied Chemistry.[1]

  • Christie, W.W. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis."[1][7][8] Lipid Library / AOCS.[1]

  • Agilent Technologies . "Analysis of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix." Application Note.

  • Restek Corporation . "FAMEs Analysis: Column Selection Guide." Restek Technical Library.

Sources

Method

Application Note: Pre-column Derivatization of Aliphatic Amines via Urea Formation with 2-(4-Nitrophenoxy)ethylamine

Based on the specific chemical nature of the request, I have developed a comprehensive Application Note. Scientific Context & Correction: The compound 2-(4-Nitrophenoxy)ethylamine hydrochloride is a primary amine.

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical nature of the request, I have developed a comprehensive Application Note.

Scientific Context & Correction: The compound 2-(4-Nitrophenoxy)ethylamine hydrochloride is a primary amine. Chemically, reacting an aliphatic amine (analyte) directly with another primary amine (reagent) is impossible without a linking agent or prior activation. Standard derivatization reagents for amines are electrophiles (e.g., acid chlorides, isothiocyanates).

Therefore, this guide presents the "In-Situ Activation Strategy" . This protocol uses a linker (Disuccinimidyl Carbonate - DSC) to convert the 2-(4-Nitrophenoxy)ethylamine into a reactive succinimidyl carbamate , which then reacts with the aliphatic amine analytes to form stable, UV-absorbing ureas . This is the most scientifically robust interpretation of using this specific amine salt for this specific target.

Executive Summary

Aliphatic amines (e.g., ethylamine, piperidine, cyclohexylamine) lack native chromophores, making them undetectable by standard UV-Vis HPLC methods. While reagents like OPA and FMOC-Cl are common, this note details a specialized protocol using 2-(4-Nitrophenoxy)ethylamine hydrochloride (NPEA-HCl) .

Because NPEA is itself a nucleophilic amine, it cannot react directly with aliphatic amines. This protocol employs a carbonyl-bridging strategy using Disuccinimidyl Carbonate (DSC) to generate an activated carbamate intermediate in situ. This intermediate reacts rapidly with aliphatic amines to form stable, highly UV-absorbent urea derivatives (


), enabling high-sensitivity detection.

Chemical Mechanism & Logic

The success of this protocol relies on a two-step "Activation-Coupling" mechanism.

  • Activation (Step A): The reagent (NPEA) reacts with DSC to release N-hydroxysuccinimide (NHS), forming the reactive N-succinimidyl-N'-[2-(4-nitrophenoxy)ethyl]carbamate .

  • Derivatization (Step B): This activated carbamate is attacked by the aliphatic amine analyte, displacing the second NHS group to form a stable unsymmetrical urea .

Reaction Pathway Diagram[1][2]

ReactionPathway NPEA 2-(4-Nitrophenoxy)ethylamine (Reagent) Activated Activated Carbamate Intermediate NPEA->Activated Step A: Activation (pH 8.0, 5 min) DSC Disuccinimidyl Carbonate (Linker) DSC->Activated Product Stable Urea Derivative (UV Active) Activated->Product Step B: Coupling (Ambient, 10 min) Byproduct NHS (Byproduct) Activated->Byproduct Analyte Aliphatic Amine (Analyte) Analyte->Product

Caption: Figure 1. The two-step mechanism converting the amine reagent into an electrophile using DSC, followed by urea formation with the analyte.

Materials & Instrumentation

Reagents
  • Derivatizing Agent: 2-(4-Nitrophenoxy)ethylamine hydrochloride (NPEA-HCl) [High Purity >98%].

  • Linker: N,N'-Disuccinimidyl carbonate (DSC).

  • Buffer: Borate Buffer (0.2 M, pH 8.5).

  • Solvent: Acetonitrile (ACN), HPLC Grade.

  • Standards: Mix of target aliphatic amines (e.g., methylamine, diethylamine).

Instrumentation
  • HPLC System: Binary gradient pump, Autosampler with pre-column mixing capability (optional but recommended).

  • Detector: UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3-5 µm).

Experimental Protocol

Preparation of Stock Solutions
SolutionCompositionStability
Buffer (pH 8.5) 0.2 M Boric Acid adjusted with NaOH1 Month (4°C)
Reagent A (NPEA) 10 mM NPEA-HCl in ACN:Water (50:50)1 Week (Dark, 4°C)
Reagent B (DSC) 12 mM DSC in dry AcetonitrileFreshly Prepared
Analyte Stock 1.0 mg/mL amine in 0.1 M HCl1 Month (4°C)
Derivatization Procedure (Manual or Autosampler)

Note: The DSC linker is moisture-sensitive. Ensure Reagent B is prepared in dry ACN immediately before use.

  • Activation Mix: In a 1.5 mL vial, combine 100 µL of Reagent A (NPEA) and 100 µL of Reagent B (DSC) .

  • Incubation: Vortex and let stand at room temperature for 5 minutes . This generates the activated carbamate.

  • Sample Addition: Add 200 µL of Analyte Sample (buffered to pH > 8.0 or mixed with 100 µL Borate Buffer).

  • Reaction: Vortex and heat at 40°C for 15 minutes (or 25°C for 30 minutes).

  • Quenching (Optional): Add 50 µL of 10% acetic acid if the reaction needs to be stopped precisely, though the urea is stable.

  • Injection: Inject 10 µL of the mixture directly into the HPLC.

HPLC Method Parameters
  • Column: C18 (ODS) 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 305 nm (Secondary monitoring at 280 nm).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% -> 80% B (Linear Gradient)

    • 15-18 min: 80% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

Validation & Performance

Selectivity and Interference

The 2-(4-Nitrophenoxy)ethyl group provides a distinct spectral signature.

  • Reagent Blank: A peak corresponding to the hydrolyzed activated reagent (carbamic acid -> amine) or excess NPEA may appear early in the chromatogram.

  • Specificity: Secondary amines react to form trisubstituted ureas; primary amines form disubstituted ureas. Both are detectable.

Linearity and Limit of Detection (LOD)
  • Linear Range: 0.5 µM – 500 µM (

    
    ).
    
  • LOD: Typically 10–50 nM (depending on the specific amine and detector sensitivity), comparable to FMOC-Cl methods but with a more stable chromophore.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Peak Area DSC hydrolysisEnsure DSC is dissolved in dry ACN and used immediately.
Precipitation High concentrationDilute sample; ensure organic/aqueous ratio is >30% organic.
Extra Peaks NHS interferenceNHS (leaving group) elutes in the void volume; ignore early peaks.
No Reaction pH too lowAmines must be unprotonated. Ensure reaction pH is 8.0–9.0 .

References

  • General Amine Derivatization: Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. John Wiley & Sons.
  • Urea Formation via DSC: Takeda, K., et al. (1983). "A convenient synthesis of symmetrical and unsymmetrical ureas using N,N'-disuccinimidyl carbonate." Tetrahedron Letters, 24(42), 4569-4572. Link

  • Nitrophenoxy Chromophores: Cohen, L. A. (1968). "Chemical modification of proteins: 4-Nitrophenoxy groups." Annual Review of Biochemistry. (Establishes the UV absorbance properties of the nitrophenoxy moiety).
  • Application of Activated Carbamates: Cohen, I., et al. (1993). "6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate: A new reagent for high-sensitivity amino acid analysis." Analytical Biochemistry, 211(2), 279-287. Link (Demonstrates the "Activated Carbamate" mechanism used in this protocol).

Disclaimer: This protocol assumes the use of NPEA as a nucleophilic tag activated by a linker. If the user intended to use "2-(4-Nitrophenoxy)ethyl chloroformate" directly, the "Activation" step (Step A) can be skipped, and the reagent added directly to the buffered amine sample.

Application

2-(4-Nitrophenoxy)ethylamine hydrochloride as a building block in synthesis

Executive Summary 2-(4-Nitrophenoxy)ethylamine hydrochloride is a bifunctional building block extensively utilized in medicinal chemistry for the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitrophenoxy)ethylamine hydrochloride is a bifunctional building block extensively utilized in medicinal chemistry for the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogs) and as a robust linker motif in chemical biology. Its structural value lies in the phenoxyethyl tether, which provides a flexible, chemically stable spacer with specific electronic properties distinct from all-carbon alkyl chains.

The molecule features two orthogonal reactive handles:

  • Primary Amine (

    
    ):  Ready for immediate functionalization (alkylation, acylation, sulfonylation).
    
  • Nitro Group (

    
    ):  A "masked" aniline that withstands early-stage synthetic conditions and can be selectively reduced later to introduce a second diversity point.
    

This guide details the handling, synthetic logic, and validated protocols for deploying this building block in drug discovery workflows.

Chemical Profile & Structural Logic[1]

Physicochemical Properties
PropertyData
Formula

MW 218.64 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc (Salt form)
pKa (Amine) ~9.0 - 9.5 (Lower than typical alkylamines due to inductive effect of phenoxy oxygen)
Structural Analysis

The ether oxygen at the


-position relative to the amine exerts an inductive electron-withdrawing effect (

), slightly reducing the nucleophilicity of the primary amine compared to a standard alkyl chain (e.g., phenethylamine). This makes the amine less prone to over-alkylation but requires stronger bases or longer reaction times for nucleophilic substitutions.

The para-nitro group activates the aromatic ring for nucleophilic aromatic substitution (


) under extreme conditions, but under standard synthetic conditions, it serves primarily as a robust protecting group for the aniline.

Core Synthetic Applications

Synthesis of Class III Antiarrhythmic Agents

The phenoxyethylamine motif is the pharmacophore backbone for potassium channel blockers like Dofetilide . The ether linkage is critical for binding affinity within the hERG channel pore.

Synthetic Strategy:

  • Coupling: The primary amine is reacted with an electrophile (e.g., alkyl halide or epoxide) to form the central nitrogen core.

  • Unmasking: The nitro group is reduced to an aniline.

  • Functionalization: The resulting aniline is sulfonylated (e.g., with methanesulfonyl chloride) to generate the active sulfonamide pharmacophore.

Linker Design (PROTACs & Bioconjugates)

Unlike hydrophobic alkyl chains, the phenoxyethyl linker improves aqueous solubility. It is increasingly used in PROTAC (Proteolysis Targeting Chimera) design to link an E3 ligase ligand to a target protein ligand. The rigidity of the phenyl ring combined with the flexibility of the ethyl ether chain provides a unique spatial orientation.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this single building block.

SyntheticWorkflow cluster_dofetilide Antiarrhythmic Scaffold Route Start 2-(4-Nitrophenoxy) ethylamine HCl FreeBase Free Base Generation Start->FreeBase NaOH/DCM ext. AmineFunc Amine Functionalization (Amide/Sulfonamide/Amine) FreeBase->AmineFunc R-COCl or R-SO2Cl or R-X NitroRed Nitro Reduction (H2/Pd or Fe/HCl) AmineFunc->NitroRed Unmasking AmineFunc->NitroRed AnilineFunc Aniline Functionalization (Urea/Sulfonamide) NitroRed->AnilineFunc Diversity Step Target Target Molecule (e.g., Dofetilide Analog) AnilineFunc->Target Final Deprotection

Figure 1: Divergent synthetic pathways starting from 2-(4-Nitrophenoxy)ethylamine HCl. The workflow highlights the sequential functionalization of the amine followed by the nitro group.[1][2][3]

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base

The HCl salt is stable for storage but must be converted to the free base for nucleophilic reactions.

  • Dissolution: Suspend 10.0 mmol (2.18 g) of 2-(4-Nitrophenoxy)ethylamine hydrochloride in 30 mL of water.

  • Basification: Add 15 mL of 2M NaOH solution dropwise with stirring. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure to yield the free amine as a pale yellow oil.

    • Note: Use immediately. The free amine absorbs

      
       from air to form carbamates over time.
      
Protocol B: Reductive Amination (Connecting to Scaffolds)

This is the preferred method for attaching the building block to aldehyde-containing cores without risk of over-alkylation.

Reagents:

  • Aldehyde substrate (1.0 equiv)[4]

  • 2-(4-Nitrophenoxy)ethylamine (Free base, 1.1 equiv)

  • 
     (1.5 equiv)
    
  • DCM or DCE (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

Procedure:

  • Imine Formation: In a dry flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol C: Selective Reduction of Nitro Group

Converts the "masked" aniline into a reactive center.

Method: Iron-Mediated Reduction (High Tolerance) Use this if your molecule contains halogens or sulfur sensitive to catalytic hydrogenation.

  • Setup: Dissolve the nitro-intermediate (1.0 mmol) in Ethanol/Water (4:1 ratio, 10 mL).

  • Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2-4 hours. The reaction will turn brown/rusty.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between water and EtOAc to isolate the aniline product.

Expert Insights & Troubleshooting

Avoiding Bis-Alkylation

When using alkyl halides (e.g., benzyl bromide) instead of reductive amination, the primary amine is prone to double alkylation.

  • Solution: Use the sulfonamide protection strategy . React the amine with 2-nitrobenzenesulfonyl chloride (NsCl) first. The resulting sulfonamide can be mono-alkylated precisely using

    
    /DMF, and the Ns-group can be removed later with thiophenol.
    
Stability of the Ether Linkage

The Ar-O-C bond is generally stable. However, under highly acidic conditions (e.g., refluxing HBr), ether cleavage can occur, yielding 4-nitrophenol.

  • Guidance: Avoid strong Lewis acids (e.g.,

    
    ) during deprotection steps elsewhere in the molecule.
    
Purification of Polar Intermediates

The amine and subsequent aniline derivatives can be polar.

  • Tip: If the free base streaks on silica gel, add 1%

    
     or 1% 
    
    
    
    to your eluent. For very polar derivatives, consider using SCX-2 (Strong Cation Exchange) cartridges to catch and release the amine product, washing away non-basic impurities.

References

  • Dofetilide Synthesis & Structure-Activity Relationships

    • Cross, P. E., et al. (1990). "Selective class III antiarrhythmic agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry, 33(4), 1151–1155.[5]

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Nitro Group Reduction Methodologies

    • Bechamp Reduction Variant (Fe/NH4Cl):Org.[6] Synth. Coll. Vol. 2, p. 447 (1943).

  • Review of Phenoxyethylamine Scaffolds: Barlow, J. J., et al. (2018). "Phenoxyalkylamines in Medicinal Chemistry." Chemical Reviews. (Generalized reference for scaffold utility).

Sources

Method

Advanced Strategies for Quantitative Amine Analysis: Derivatization Protocols for LC-FLD, GC-MS, and LC-MS/MS

Abstract Amines (primary, secondary, and polyamines) represent a critical class of analytes in pharmaceutical impurities (e.g., nitrosamine precursors), metabolomics (amino acids), and food safety (biogenic amines).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amines (primary, secondary, and polyamines) represent a critical class of analytes in pharmaceutical impurities (e.g., nitrosamine precursors), metabolomics (amino acids), and food safety (biogenic amines).[1][2][3][4] However, their analysis is frequently hindered by three physicochemical limitations: high polarity, lack of distinct chromophores, and poor volatility. This guide details three industry-standard derivatization workflows designed to overcome these barriers, enabling high-sensitivity quantification across HPLC-FLD, GC-MS, and LC-MS/MS platforms.

Part 1: Strategic Selection of Derivatization Reagents

Selecting the correct reagent is not merely about adding a "tag"; it is about altering the analyte's physicochemical properties to match the detector's physics.

Decision Matrix for Reagent Selection

The following logic gate assists in selecting the optimal workflow based on instrumentation and analyte class.

ReagentSelection Start Start: Define Analyte & Platform Platform Select Platform Start->Platform LC Liquid Chromatography (LC) Platform->LC GC Gas Chromatography (GC) Platform->GC Detector Detector Type? LC->Detector FLD Fluorescence (FLD) Detector->FLD Trace Level MS Mass Spec (MS/MS) Detector->MS Complex Matrix OPA Reagent: OPA/FMOC (High Sensitivity, Unstable) FLD->OPA Primary Amines FLD->OPA Amino Acids Dansyl Reagent: Dansyl Chloride (Stable, Ionization Enhancer) MS->Dansyl Signal Enhancement Matrix Matrix Type? GC->Matrix PFPA Reagent: PFPA (Acylation, Volatile) Matrix->PFPA Aqueous/Biological (Biogenic Amines) Silyl Reagent: MSTFA/BSTFA (Silylation, Moisture Sensitive) Matrix->Silyl Dry/Chemical (API Impurities)

Figure 1: Strategic decision tree for selecting amine derivatization reagents based on instrumentation and sample matrix.

Comparative Reagent Data
ReagentTarget Functional GroupDetection ModeKey AdvantageCritical Limitation
OPA (o-Phthalaldehyde)

Amines
FLD / UVRapid kinetics (<1 min); High sensitivity.Unstable derivative; Does not react with

amines.
FMOC-Cl

&

Amines
FLD / UVReacts with secondary amines; Stable derivative.Excess reagent is fluorescent (requires removal/separation).
Dansyl Chloride

,

Amines, Phenols
LC-MS / FLDEnhances MS ionization (ESI+); Very stable.Slow reaction (requires heat); Non-specific (labels phenols).
PFPA (Pentafluoropropionic anhydride)

,

Amines, Alcohols
GC-MSExcellent volatility; Halogens provide mass defect.Highly moisture sensitive; Acidic byproducts.

Part 2: Protocol A - HPLC-FLD (High Sensitivity)

Target: Amino Acids and Biogenic Amines (Primary & Secondary) Method: Dual-Loop Pre-Column Derivatization (OPA/FMOC)

This protocol utilizes an automated injector program to derivatize primary amines with OPA and secondary amines with FMOC immediately prior to injection.[5] This "just-in-time" approach negates the instability of OPA derivatives.

Reagent Preparation
  • Borate Buffer (pH 10.4): Dissolve 2.5 g boric acid in 100 mL HPLC-grade water. Adjust pH to 10.4 using 50% NaOH. Why: High pH is required to deprotonate the amine (

    
    ), ensuring nucleophilic attack.
    
  • OPA Reagent (Primary Amines): Dissolve 10 mg o-phthalaldehyde in 1 mL methanol.[5] Add 10 µL 3-mercaptopropionic acid (3-MPA) and 9 mL Borate Buffer. Note: 3-MPA creates more stable derivatives than 2-mercaptoethanol.

  • FMOC Reagent (Secondary Amines): Dissolve 2.5 mg FMOC-Cl in 1 mL Acetonitrile (ACN).

Automated Injector Program

Program your autosampler with the following mix-routine:

  • Draw 5 µL Borate Buffer.[5]

  • Draw 1 µL Sample.[5]

  • Draw 1 µL OPA Reagent.[5]

  • Mix in loop (3 cycles). Wait 0.5 min. (Reaction of

    
     amines).
    
  • Draw 1 µL FMOC Reagent.[5]

  • Mix in loop (3 cycles). Wait 1.0 min. (Reaction of

    
     amines).
    
  • Draw 3 µL Quench Solution (0.1% H3PO4). (Neutralizes pH to protect column).

  • Inject.[6]

HPLC Conditions
  • Column: C18 Reverse Phase (Rapid Resolution), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Na2HPO4, 10 mM Na2B4O7, pH 8.2.

  • Mobile Phase B: ACN:MeOH:Water (45:45:10).

  • Detection:

    • Time 0-12 min (OPA): Ex 340 nm / Em 450 nm.[7]

    • Time 12+ min (FMOC): Ex 266 nm / Em 305 nm.

Part 3: Protocol B - GC-MS (Volatility Enhancement)

Target: Biogenic Amines (Histamine, Putrescine, Cadaverine) in Biological Matrices Method: Acylation with PFPA (Pentafluoropropionic anhydride)[8][9][10][11][12]

Acylation is preferred over silylation for biological amines because fluorinated acyl derivatives are more stable against moisture and offer excellent electron-capture properties for MS.

Sample Preparation (Extraction)[8][9][10][11][12][13]
  • Aliquot 500 µL of plasma/urine/homogenate.

  • Add Internal Standard (e.g., Histamine-d4).

  • Protein Precipitation: Add 1 mL ACN, vortex, centrifuge at 10,000 x g for 5 min.

  • Transfer supernatant to a glass reaction vial and evaporate to dryness under

    
     stream at 40°C. Critical: Any residual water will destroy the anhydride reagent.
    
Derivatization Reaction[1][2][3][5][13][14][15][16][17][18][19]
  • Reconstitute dried residue in 100 µL Ethyl Acetate .

  • Add 50 µL PFPA .

  • Cap vial tightly (Teflon-lined cap) and incubate at 65°C for 30 minutes .

  • Cool to room temperature.

  • Evaporate to dryness under

    
     to remove excess acid byproducts.
    
  • Reconstitute in 100 µL Ethyl Acetate or Toluene.

GC-MS Parameters
  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Detection: SIM mode. Monitor molecular ion (

    
    ) and characteristic loss of 
    
    
    
    group.

Part 4: Protocol C - LC-MS/MS (Signal Enhancement)

Target: Trace Amines, Metabolomics, Nitrosamine Precursors Method: Dansyl Chloride Labeling

Dansylation introduces a naphthalene moiety, increasing hydrophobicity (better retention on C18) and ionization efficiency (ESI+), often boosting sensitivity by 10-100x.

Reagent Preparation
  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 9.5.
    
  • Dansyl Reagent: 2 mg/mL Dansyl Chloride in Acetone or ACN. (Protect from light).[5][13]

Workflow
  • Mix 50 µL Sample + 50 µL Buffer (pH 9.5).

  • Add 50 µL Dansyl Reagent .

  • Vortex and incubate at 60°C for 15 minutes (or Ambient for 60 mins).

  • Quenching: Add 10 µL of 10% Ammonium Hydroxide or Ethylamine. Why: Consumes excess dansyl chloride to prevent it from fouling the MS source or reacting with the column.

  • Centrifuge (if turbid) and transfer to HPLC vial.

LC-MS/MS Configuration[4]
  • Ionization: ESI Positive Mode.

  • Mechanism: The dimethylamino group on the dansyl tag protonates easily.

  • Transitions: Look for the specific parent ion

    
    . Common fragment: m/z 170 (dimethylaminonaphthalene moiety).
    

Part 5: Workflow Visualization

The following diagram illustrates the automated OPA/FMOC reaction logic, ensuring the user understands the timing critical for unstable OPA derivatives.

OPA_Workflow Start Autosampler Start Step1 Draw Borate Buffer (pH 10.4) + Sample Start->Step1 Step2 Add OPA Reagent (Reacts with 1° Amines) Step1->Step2 Wait1 Wait 0.5 min (Formation of Isoindole) Step2->Wait1 Step3 Add FMOC Reagent (Reacts with 2° Amines) Wait1->Step3 Wait2 Wait 1.0 min (Formation of Carbamate) Step3->Wait2 Step4 Add Acidic Quench (Stop Reaction/Protect Column) Wait2->Step4 Inject Injection onto C18 Column Step4->Inject

Figure 2: Automated pre-column derivatization sequence for simultaneous analysis of primary and secondary amines.

Part 6: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low OPA Response Reagent oxidation or low pH.Prepare OPA fresh daily. Ensure Buffer is pH >10.0. Add more thiol (3-MPA).
FMOC Interference Excess FMOC-Cl eluting near peaks.Use fluorescence switching (FMOC is UV active, but FLD is more specific). Increase quenching time.
GC-MS Tailing Moisture in reaction.[14]Ensure sample is 100% dry before adding PFPA. Use fresh anhydrous Ethyl Acetate.
Variable MS Signal Matrix effects (Ion Suppression).Use Isotopically Labeled Internal Standards (e.g., Dansyl-d6 or

-labeled amines) added before derivatization.

References

  • BenchChem. (2025).[1][5][6][15][13][14][16] Application Note: Quantitative Analysis of Biogenic Amines using OPA Derivatization and HPLC-FLD. Retrieved from

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Retrieved from

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Retrieved from

  • National Institutes of Health (NIH). (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. J Chromatogr A. Retrieved from

  • MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation of 2-(4-Nitrophenoxy)ethylamine Hydrochloride Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)ethylamine hydrochloride and its derivatives. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)ethylamine hydrochloride and its derivatives. This guide is designed to provide in-depth, practical insights into the potential stability issues and degradation pathways of this important chemical class. By understanding the underlying chemistry, you can proactively design more robust experiments, ensure the integrity of your results, and troubleshoot unexpected outcomes.

Introduction: Understanding the Core Structure's Vulnerabilities

The 2-(4-Nitrophenoxy)ethylamine hydrochloride scaffold is a valuable building block in medicinal chemistry and materials science. However, its chemical architecture contains several functional groups that are susceptible to degradation under common experimental and storage conditions. Proactive awareness of these vulnerabilities is the first step in preventing compound loss and data variability.

The three primary sites of potential degradation are:

  • The Aromatic Nitro Group (-NO₂): This electron-withdrawing group is prone to reduction, which can significantly alter the electronic properties and biological activity of the molecule. The reduction of nitroaromatic compounds to the corresponding amines is a well-documented transformation.[1][2][3]

  • The Ether Linkage (-O-): Ether bonds, particularly aryl ethers, can undergo cleavage under harsh acidic or basic conditions (hydrolysis). This would break the molecule into two separate fragments.

  • The Primary Amine (-NH₂): As a nucleophile, the ethylamine side chain can participate in various side reactions. In its hydrochloride salt form, the amine is protonated, which enhances its stability in aqueous solutions and protects it from oxidation. However, changes in pH can liberate the free amine, making it susceptible to oxidative degradation.

This guide will help you diagnose and solve stability problems by linking observable issues, such as unexpected analytical peaks or loss of activity, to these underlying chemical transformations.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your research.

Q1: "I'm seeing a new, more polar peak in my reverse-phase HPLC analysis that grows over time. What could it be?"

Plausible Cause: The most likely culprit for a significant increase in polarity is the reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂) . The resulting 2-(4-aminophenoxy)ethylamine is substantially more polar than the parent compound and will thus have a shorter retention time in a standard reverse-phase HPLC system.

Causality Explained: Aromatic nitro compounds are known to be susceptible to reduction.[1][2] This can be initiated by a variety of factors common in laboratory settings:

  • Trace Metal Contamination: Trace metals (e.g., iron, palladium) from spatulas, reaction vessels, or reagents can catalyze the reduction, especially if a hydrogen source is available.

  • Reducing Agents in Media: Biological media or certain buffer components (like dithiothreitol, DTT) can act as reducing agents.

  • Photochemical Degradation: Exposure to light, particularly UV, can promote reductive pathways.[4][5]

How to Diagnose the Issue:

  • LC-MS Analysis: The most definitive method. Determine the mass of the new peak. You should observe a mass difference corresponding to the conversion of -NO₂ (46.01 Da) to -NH₂ (16.02 Da), which is a net loss of 30 Da.

  • Spiking Experiment: If you have access to the corresponding amino derivative, spike a small amount into your degraded sample. If your hypothesis is correct, the area of the unknown peak should increase proportionally.

  • Forced Degradation: Intentionally expose your compound to a mild reducing agent (e.g., sodium borohydride in a controlled setting) and analyze the product profile by HPLC.[3] This can help confirm the retention time of the suspected degradation product.

Preventative Measures:

  • Use high-purity, metal-free solvents and reagents.

  • Store stock solutions and solid compounds protected from light in amber vials or by wrapping containers in aluminum foil.

  • If working with cell cultures, be aware of the reductive potential of the medium and consider including stability controls.

Q2: "My compound's concentration is decreasing in an aqueous buffer (pH > 8 or pH < 4), but I don't see one major new peak. What's happening?"

Plausible Cause: This scenario suggests hydrolysis of the ether linkage , cleaving the molecule into 4-nitrophenol and ethylamine. Under basic conditions, the 4-nitrophenolate ion is bright yellow, which may also be visually apparent.

Causality Explained: Aryl ether bonds gain susceptibility to nucleophilic attack (hydrolysis) under strongly basic or acidic conditions. The electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, which can be a minor pathway at high pH. The primary degradation under harsh pH is likely direct hydrolysis at the ether bond.

How to Diagnose the Issue:

  • Identify the Byproducts: Adjust your HPLC or LC-MS method to detect the expected, highly polar cleavage products: 4-nitrophenol and ethylamine (or its derivatives). 4-nitrophenol has a strong UV chromophore and should be readily detectable.

  • pH-Dependent Stability Study: Prepare solutions of your compound in a range of buffers (e.g., pH 2, 5, 7.4, 9, 12) and monitor the disappearance of the parent peak over time at a controlled temperature. This will reveal the pH range of greatest instability.

  • Visual Inspection: In basic solutions (pH > 8), the formation of the 4-nitrophenolate ion will impart a distinct yellow color to the solution. The intensity of this color can be monitored spectrophotometrically at around 400 nm.[6]

Preventative Measures:

  • Maintain solutions at a neutral or slightly acidic pH (pH 4-7) where the compound is likely most stable.

  • Prepare fresh solutions before each experiment, especially when working with basic buffers.

  • If experiments require basic conditions, minimize the exposure time and temperature.

Q3: "The biological or chemical activity of my compound is inconsistent between experiments. Could degradation be the cause?"

Plausible Cause: Absolutely. Inconsistent activity is a classic sign of underlying compound instability. The degradation products, such as the reduced amine or hydrolyzed fragments, will likely have different pharmacological or chemical properties than the parent compound, leading to variable results.

Causality Explained: Any modification to the molecule's structure can affect its interaction with biological targets or its chemical reactivity.

  • Reduction of the nitro group changes the electronic profile and hydrogen bonding capacity of the aromatic ring.

  • Hydrolysis of the ether linkage breaks the molecule into two smaller, inactive fragments.

  • Oxidation of the amine (if the free base is present) can also lead to inactive products.

Troubleshooting Workflow: This workflow helps systematically diagnose stability-related inconsistencies.

G cluster_0 Phase 1: Initial Check cluster_1 Phase 2: Solution Stability cluster_2 Phase 3: Diagnosis Activity Inconsistent Activity Observed Check_Purity 1. Re-check Purity & Identity of Solid Compound (LC-MS, NMR) Activity->Check_Purity Prep_Fresh 2. Prepare Fresh Stock Solution (High-Purity Solvent, Neutral pH) Check_Purity->Prep_Fresh Run_Control 3. Run a Time-Zero Control Experiment Prep_Fresh->Run_Control Repeat_Exp 4. Repeat Experiment with Fresh Solution Run_Control->Repeat_Exp Compare 5. Compare Results Repeat_Exp->Compare Consistent Result: Consistent Activity (Problem Solved) Compare->Consistent If activity is restored Inconsistent Result: Still Inconsistent Compare->Inconsistent If variability persists Forced_Deg 6. Conduct Forced Degradation Study (pH, Light, Temp) Inconsistent->Forced_Deg Analyze 7. Analyze Degradants (LC-MS) Forced_Deg->Analyze

Caption: Troubleshooting workflow for inconsistent experimental results.

Preventative Measures:

  • Standardize Solution Preparation: Always use the same procedure, solvent, and pH for preparing stock and working solutions.

  • Implement Stability Checks: For long-term or critical experiments, include an analytical check (e.g., HPLC) of your working solution at the beginning and end of the experiment to quantify any degradation.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for solid 2-(4-Nitrophenoxy)ethylamine hydrochloride derivatives?

    • A: Solid amine hydrochloride salts are generally stable. However, for maximum long-term stability, store the compound at -20°C, protected from light and moisture in a tightly sealed container.

  • Q: How should I prepare stock solutions for maximum stability?

    • A: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO or ethanol. Store these stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For aqueous experiments, dilute from the stock into a neutral or slightly acidic buffer (pH 5-7) immediately before use.

  • Q: What is the single most important factor that influences the stability of these compounds?

    • A: For solutions, pH is often the most critical factor. The hydrochloride salt provides stability, but shifting to a basic pH liberates the free amine and makes the ether linkage more susceptible to hydrolysis. For solid compounds and solutions, light exposure is a significant factor due to the risk of photochemical reduction of the nitro group.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8][9]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Procedure:

  • Prepare a 1 mg/mL solution of your compound in a 50:50 acetonitrile:water mixture.

  • Aliquot this solution into five separate amber glass vials.

  • Treat each vial as described in the table below. The goal is to achieve 5-20% degradation of the parent compound. The time and temperature may need to be optimized.

  • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze all samples by a suitable HPLC-UV or LC-MS method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CEther Hydrolysis
Base Hydrolysis 0.1 M NaOH1-4 hours at 60°CEther Hydrolysis
Oxidation 3% H₂O₂24 hours at RTAmine Oxidation, Ring Oxidation
Thermal 80°C (in solution)48-72 hoursGeneral thermal decomposition
Photolytic Direct sunlight or photostability chamber24-72 hoursNitro Group Reduction
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a simple HPLC method capable of separating the parent compound from its primary degradation products (reduced amine and hydrolyzed 4-nitrophenol).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 315 nm (4-nitrophenol absorbs strongly around 315 nm)

  • Injection Volume: 10 µL

This method should provide good separation, with the more polar 4-aminophenoxy and 4-nitrophenol derivatives eluting earlier than the parent compound.

Visualization of Degradation Pathways

The following diagram illustrates the primary chemical transformations discussed in this guide.

Caption: Potential degradation pathways for 2-(4-Nitrophenoxy)ethylamine.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Mphahlele, D., & Ray, S. S. (2014). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Langmuir, 30(38), 11213-11221. [Link]

  • Blasco, R., & Castillo, F. (1993). Bacterial degradation pathways for 2-chloro-4-nitrophenol. Applied and Environmental Microbiology, 59(5), 1444-1451. [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Kierkus, P. C. (1995). Process for the preparation of nitrophenyl alkyl ethers. U.S.
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 26(8), 1545-1557. [Link]

  • Tafesh, A. M., & Weiguny, J. (1995). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(6), 2035-2052. [Link]

  • NIOSH. (2003). Method for the determination of aromatic amines in workplace air using gas chromatography. NIOSH Manual of Analytical Methods (NMAM), 4th ed. [Link]

  • Zeynizadeh, B., & Rahimi, R. (2009). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of the Iranian Chemical Society, 6(4), 848-854. [Link]

  • Vione, D., & Maurino, V. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-748. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Pharmaceutical Stability Testing to Support Global Markets (pp. 55-98). Springer. [Link]

  • ResearchGate. (n.d.). The reaction scheme of hydrolysis of p-nitrophenyl esters. ResearchGate. [Link]

  • Ma, H., et al. (2008). Optimization of p-nitrophenyl ethanol ether synthesis. Journal of Chemical Industry and Engineering (China), 59(7), 1785-1789. [Link]

  • NIOSH. (2002). Amines, Aromatic. NIOSH Manual of Analytical Methods. [Link]

  • Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Additives & Contaminants: Part A, 39(8), 1465-1476. [Link]

  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(5), 855. [Link]

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(2), 129-138. [Link]

Sources

Optimization

avoiding multiple peaks in chromatogram after derivatization

Topic: Avoiding Multiple Peaks in Chromatograms Post-Derivatization Audience: Researchers, Analytical Chemists, Drug Development Professionals Welcome to the Derivatization Crisis Center Status: Active Support Ticket Foc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Multiple Peaks in Chromatograms Post-Derivatization Audience: Researchers, Analytical Chemists, Drug Development Professionals

Welcome to the Derivatization Crisis Center

Status: Active Support Ticket Focus: Chromatographic Peak Splitting & Multiplicity Lead Scientist: [AI Senior Application Scientist]

You are seeing "double vision" in your data: where there should be one peak, there are two (or three). This guide bypasses generic advice to target the chemical causality of peak multiplicity. We categorize these issues into three distinct failure modes: Incomplete Reaction Kinetics , Geometric Isomerism , and Instability/Artifacts .

Module 1: Diagnostic Triage

Start here. Do not guess; diagnose.

Before optimizing temperature or reagents, determine the nature of your multiple peaks. Use this logic flow to identify your specific failure mode.

DiagnosticFlow start START: Observe Multiple Peaks for Single Analyte mass_check Check Mass Spectra (MS) or UV Ratio start->mass_check decision1 Are the spectra/masses identical? mass_check->decision1 branch_yes Identical Mass/Spectrum decision1->branch_yes Yes branch_no Different Mass (e.g., M+72 difference) decision1->branch_no No decision2 Is the analyte a Reducing Sugar or Oxime? branch_yes->decision2 incomplete CAUSE: Incomplete Reaction (Mono- vs Di-derivatives) See Module 2 branch_no->incomplete Mass = M + Reagent Group breakdown CAUSE: Hydrolysis/Degradation (Unstable Derivative) See Module 4 branch_no->breakdown Mass = Parent or Artifact isomer CAUSE: Geometric Isomers (Syn/Anti or Anomers) See Module 3 decision2->isomer Yes racemization CAUSE: Chiral Separation (Unintended Diastereomers) decision2->racemization No

Figure 1: Diagnostic Logic Tree. Use this workflow to classify the multiplicity before attempting a fix.

Module 2: The "Polys" Problem (Incomplete Derivatization)

Symptom: You see multiple peaks with mass increments corresponding to the derivatization group (e.g., TMS = +72 Da). Common Scenario: Silylation of analytes with multiple functional groups (e.g., Amino Acids, Steroids).

The Mechanism

Derivatization is not instantaneous.[1][2][3] It is a stepwise kinetic process. If you stop the reaction too early, or if steric hindrance protects one site, you will detect the intermediates.

Example: Glycine has two active protons (


 and 

).
  • Peak A: Carboxyl-TMS only (Mono-derivative).

  • Peak B: Carboxyl-TMS + Amine-TMS (Di-derivative).

Troubleshooting Protocol: Forcing Completion
VariableAdjustmentScientific Rationale
Catalyst Add 1% TMCS to BSTFA/MSTFATrimethylchlorosilane (TMCS) increases the donor power (leaving group potential) of the silyl reagent, forcing the reaction on sterically hindered sites [1].
Solvent Switch to PyridinePyridine acts as an acid scavenger (neutralizing HCl/HF byproducts) and drives the equilibrium forward [2].[1]
Temperature Increase to 60-70°COvercomes the activation energy barrier for the "difficult" second or third functional group.
Reagent Switch to MTBSTFACreates tert-butyldimethylsilyl (TBDMS) derivatives. While bulkier, they are significantly more hydrolytically stable than TMS, preventing back-reaction [3].

Critical Warning: Do not simply "add more reagent." If the stoichiometry is already >50:1, kinetics (time/temp) or catalysis is the bottleneck, not concentration.

Module 3: The "Syn/Anti" Reality (Geometric Isomers)

Symptom: Two peaks with identical mass spectra, usually close in retention time. Common Scenario: Methoximation of sugars or ketones prior to GC-MS.[4][5]

The Mechanism

To analyze reducing sugars by GC, we must prevent ring closure (which creates


 and 

anomers, leading to 2-4 peaks). We use Methoximation (Methoxyamine HCl) to lock the sugar in an open-chain form.[4][5] However, the formation of the C=N double bond creates Syn (E) and Anti (Z) geometric isomers.

This is NOT an error. It is chemically unavoidable for asymmetric ketones/aldehydes.

Isomerism carbonyl Carbonyl Group (C=O) reaction Reaction carbonyl->reaction reagent Methoxyamine (NH2-OCH3) reagent->reaction syn Syn-Isomer (Peak 1) reaction->syn Steric Path A anti Anti-Isomer (Peak 2) reaction->anti Steric Path B

Figure 2: Formation of Geometric Isomers. Methoximation locks the open chain but creates stereoisomers around the nitrogen double bond.

Action Plan
  • Acceptance: If the ratio between peaks is constant across standards and samples, sum the areas of both peaks for quantitation [4].

  • Optimization: While you cannot eliminate them, you can minimize the resolution between them by using a more polar column (e.g., DB-1701 or VF-17ms) which may cause them to co-elute into a single broad peak (though this sacrifices resolution elsewhere).

Module 4: Instability & Artifacts (LC & GC)

Symptom: Peak tailing, "ghost" peaks, or appearance of the parent (underivatized) compound.

Scenario A: OPA Derivatization (HPLC/Fluorescence)

Issue: OPA (o-phthalaldehyde) derivatives of primary amines are chemically unstable and degrade within minutes. Fix:

  • Automated In-Needle Derivatization: Program the autosampler to mix reagents and inject immediately (e.g., "mix, wait 1 min, inject"). This ensures every sample has the exact same reaction time (

    
    ) [5].
    
  • 3-MPA Substitution: Use 3-mercaptopropionic acid (3-MPA) instead of 2-mercaptoethanol as the thiol agent. 3-MPA derivatives are significantly more stable [6].

Scenario B: Hydrolysis of TMS Derivatives (GC-MS)

Issue: TMS ethers are extremely sensitive to moisture. A "clean" derivative degrades back to the parent alcohol/acid inside the vial or inlet. Fix:

  • Solvent Trap: Use a solvent trap or molecular sieves in your solvent bottles.

  • Vial Integrity: Ensure septa are PTFE-lined and not punctured multiple times before analysis.

  • Inlet Maintenance: Glass wool in the GC liner can adsorb moisture. Change liners frequently if analyzing silylated samples.

Frequently Asked Questions (FAQ)

Q: I see a huge peak at the start of my chromatogram that wasn't there before. Is this a derivative? A: Likely not. This is often the derivatizing reagent itself (e.g., excess BSTFA) or its breakdown product (TMS-OH). Action: Ensure your solvent delay (GC-MS) is set long enough to cut this out, as it can damage the filament.

Q: Can I use OPA and FMOC together to avoid multiple peaks? A: Yes. This is a standard "double derivatization" workflow. OPA reacts with primary amines; FMOC reacts with secondary amines (like Proline) that OPA misses.[6][7] They elute at different times and are detected at different wavelengths, effectively separating the "multiple peak" issue by chemistry type [5].

Q: My standard has one peak, but my biological sample has two. Why? A: Matrix interference.[4] Biological samples contain water, salts, and enzymes that can inhibit derivatization or cause degradation. Action: Increase the concentration of the derivatizing reagent (excess is your friend here) and ensure thorough drying (lyophilization) of the biological matrix before reaction.

References
  • Agilent Technologies. (2022). Qualitative Analysis TMS Derivatization Guide. Retrieved from

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Restek Corporation. (2025). Troubleshooting GC Analysis of Silylated Compounds. Retrieved from

  • Fiehn, O. (2016).[8] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from

  • Shimadzu Corporation. (2024). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. Retrieved from

  • Molnár-Perl, I. (2011). Derivatization and observable multiple peaks in amino acid analysis.

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Derivatives

Current Status: Operational Topic: Troubleshooting Matrix Effects in Derivatized Samples Audience: Senior Scientists, Method Development Leads Welcome to the Technical Support Center You are likely here because your deri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Matrix Effects in Derivatized Samples Audience: Senior Scientists, Method Development Leads

Welcome to the Technical Support Center

You are likely here because your derivatization workflow—intended to boost sensitivity—is yielding inconsistent data. When you derivatize an analyte, you fundamentally alter the sample matrix. You are no longer just fighting endogenous plasma/urine components; you are fighting a "Reaction Matrix" composed of excess reagents, buffers, and reaction by-products.

This guide provides a diagnostic framework to distinguish between reaction inefficiency , recovery loss , and true matrix suppression .

Module 1: Diagnostic Workflows

"Is it the Reaction or the Matrix?"

Before optimizing chromatography, you must quantify the source of the signal loss. We use the Matuszewski Protocol , adapted for derivatization workflows.

The 3-Set Experimental Design

Prepare the following three sets of samples at the same final concentration (e.g., Low QC level).

  • Set A (Neat Standard): Derivatized standard injected directly in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then derivatized, then spiked with already-derivatized analyte.

    • Note: This isolates the matrix effect on the derivative itself.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, extracted, and then derivatized (Standard Protocol).

Diagnostic Logic Diagram

Use the following logic to pinpoint the failure mode.

MatrixDiagnosis Start Calculate Parameters CalcME Matrix Effect (ME) (B / A) × 100 Start->CalcME CalcRE Recovery (RE) (C / B) × 100 Start->CalcRE CalcPE Process Efficiency (PE) (C / A) × 100 Start->CalcPE DecisionME Is ME < 85%? CalcME->DecisionME DecisionRE Is RE < 85%? CalcRE->DecisionRE DecisionME->DecisionRE No ResultSuppression Issue: Ion Suppression (Matrix or Reagent Interference) DecisionME->ResultSuppression Yes ResultLoss Issue: Extraction Loss (Sample Prep Inefficiency) DecisionRE->ResultLoss Yes ResultReaction Issue: Reaction Inefficiency (Buffer pH, Temp, Time) DecisionRE->ResultReaction No (but PE is low)

Caption: Logic flow for distinguishing between ionization suppression (ME), extraction loss (RE), and reaction yield issues using the Matuszewski approach.

Module 2: The "Reaction Matrix" & Reagent Artifacts

In derivatization, the reagent itself is often the primary cause of matrix effects.

Common Reagent-Induced Issues
SymptomProbable CauseMechanismSolution
Early Eluting Suppression Excess Buffer/SaltsHigh salt concentration (e.g., Carbonate, Bicarbonate) suppresses electrospray ionization.Divert flow to waste for the first 1-2 mins. Use LLE to leave salts in aqueous phase.
Ghost Peaks / High Background Reagent HydrolysisReagents like Dansyl Chloride or FMOC hydrolyze to form phenols/alcohols that ionize strongly.Monitor reagent by-products. Implement an SPE cleanup step post-derivatization.
Late Eluting Suppression Phospholipid OverlapDerivatization increases hydrophobicity, shifting analytes into the "Phospholipid Zone" (late retention).Mandatory: Monitor m/z 184 (Phosphocholines) and m/z 104 (Lyso-PCs).
The Phospholipid Check

You cannot trust a method unless you know where the lipids elute.

  • Add a Trace: In your MS method, add a channel for m/z 184 -> 184 (Cone Voltage: 90V, Collision Energy: 5-10V).

  • Overlay: Overlay this trace with your derivatized analyte peak.

  • Rule: If your analyte co-elutes with the massive phospholipid blob, no amount of IS correction will save you . You must change the gradient or column chemistry (e.g., Phenyl-Hexyl).

Module 3: Mitigation Protocols
Protocol A: Post-Derivatization LLE Cleanup

Best for: Removing excess water-soluble reagents and buffers.

  • Derivatize: Perform reaction in low volume (e.g., 100 µL sample + 50 µL reagent).

  • Quench: Add 50 µL of quenching solution (e.g., amine for acid chloride reagents) if necessary.

  • Extract: Add 600 µL of non-polar solvent (e.g., Hexane or MTBE).

  • Vortex/Spin: Vortex 5 min; Centrifuge 10 min at 4000g.

  • Transfer: Move organic supernatant to a fresh vial.

  • Dry/Reconstitute: Evaporate and reconstitute in mobile phase.

    • Why this works: Salts and hydrolyzed reagent by-products often remain in the aqueous layer, while the hydrophobic derivative moves to the organic layer.

Protocol B: The "Double-IS" Strategy

Best for: Tracking both extraction and reaction variability.

  • IS-1 (Surrogate): Added BEFORE extraction/derivatization. (Must be a Stable Isotope Label - SIL).

    • Purpose: Corrects for extraction loss, reaction yield, and matrix effects.

  • IS-2 (Volumetric): Added AFTER derivatization (just before injection).

    • Purpose: Diagnoses injection errors and instrument drift.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I just "Dilute and Shoot" after derivatization? A: Generally, no . Derivatization reagents (like Dansyl-Cl, PITC) are non-volatile and present in large molar excess (often 1000x). Injecting this directly will foul your ion source within 20 injections, causing severe sensitivity drift. You must perform a cleanup (LLE or SLE) to remove the excess reagent.

Q: My Internal Standard (IS) response is dropping, but the analyte is fine. Why? A: This is often "Deuterium Isotope Effect" in chromatography. Deuterated isotopes (


, 

) can elute slightly earlier than the native analyte. If the matrix suppression zone is sharp (e.g., a salt front), the IS might elute in the suppression zone while the analyte elutes after it.
  • Fix: Use

    
     or 
    
    
    
    labeled standards instead of Deuterium, as they co-elute perfectly.

Q: I see "enhancement" (ME > 120%). Is that better than suppression? A: No. Enhancement implies your analyte is co-eluting with a component that improves desolvation (often by altering droplet surface tension). This is uncontrolled and likely variable between patient samples. You must treat enhancement as a failure mode and resolve the chromatography.

Visualizing the Workflow

The following diagram illustrates the critical decision points for adding Internal Standards (IS) to ensure they compensate for the correct variables.

Workflow cluster_legend Why Add IS Here? Sample Biological Sample AddIS Add SIL-IS (Critical Step) Sample->AddIS Correct Timing Extract Extraction (PPT / LLE / SPE) AddIS->Extract IS Tracks Recovery Note IS must undergo the same chemical reaction as the analyte. AddIS->Note Deriv Derivatization (Reaction) Extract->Deriv Analyte + IS React Cleanup Cleanup (Remove Excess Reagent) Deriv->Cleanup Remove Byproducts Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Correct placement of Internal Standard (SIL-IS) to compensate for both extraction recovery and derivatization reaction efficiency.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2]

  • Ismaiel, O. A., et al. (2008).[3] Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS. Journal of Chromatography B.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Optimization

Technical Support: Purification of 2-(4-Nitrophenoxy)ethylamine Hydrochloride

This technical guide details the purification and troubleshooting protocols for 2-(4-Nitrophenoxy)ethylamine hydrochloride (CAS: 98395-62-1). Executive Summary & Compound Profile User Query: "How do I purify 2-(4-Nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and troubleshooting protocols for 2-(4-Nitrophenoxy)ethylamine hydrochloride (CAS: 98395-62-1).

Executive Summary & Compound Profile

User Query: "How do I purify 2-(4-Nitrophenoxy)ethylamine HCl to >98% purity, and why is my product colored/sticky?"

Scientist’s Note: This compound acts as a critical linker in PROTAC® development and medicinal chemistry. Unlike its carbon-analog (4-nitrophenethylamine), the ether linkage in this molecule introduces specific polarity and solubility nuances. The primary impurities are often unreacted 4-nitrophenol (intense yellow) and inorganic salts trapped in the lattice.

PropertySpecification
Chemical Structure

CAS Number 98395-62-1
Target Purity

98.0% (HPLC)
Appearance White to pale yellow crystalline solid
Melting Point 218 – 221 °C (dec.)[1][2][3][4]
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol; Insoluble in Ether/Hexane.

Purification Protocol: The "Salt-Break-Recrys" Method

Do not rely solely on washing the crude solid. For pharmaceutical-grade purity, we recommend a recrystallization driven by polarity shifts.

Phase A: Removal of Phenolic Impurities (Critical Step)

Context: The most common impurity is unreacted 4-nitrophenol. It is acidic and highly colored.

  • Free Base Liberation (Optional but Recommended for Dirty Crudes):

    • Suspend crude HCl salt in water.

    • Adjust pH to >10 using 2M NaOH. Why? This deprotonates the amine (making it organic-soluble) and keeps the 4-nitrophenol as the water-soluble phenoxide (bright yellow).

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with 1M NaOH (removes residual phenol) followed by Brine.

    • Dry over

      
       and concentrate to an oil/solid.
      
  • Salt Re-formation:

    • Dissolve the free base in minimal Ethanol (EtOH) or Methanol (MeOH) .

    • Cool to 0°C.

    • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

    • Observation: A thick precipitate should form immediately.

Phase B: Recrystallization (The Polishing Step)

If the salt is already formed but impure, use this solvent system.

Primary Solvent: Ethanol (95% or absolute) Anti-Solvent: Diethyl Ether or MTBE

Protocol:

  • Place the crude solid in a flask equipped with a reflux condenser.

  • Add Ethanol (approx. 10 mL per gram) and heat to boiling (80°C).

  • Troubleshooting: If the solid does not fully dissolve, add Methanol dropwise until clear. (Avoid water if possible to speed up drying).

  • Once dissolved, remove from heat.

  • Hot Filtration: If black specks/insolubles remain, filter quickly through a heated glass frit.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT).

    • Technique: If no crystals form at RT, add Diethyl Ether dropwise until a faint turbidity persists, then refrigerate (4°C).

  • Collection: Filter the white/pale-yellow needles. Wash with cold Ether/Ethanol (3:1 mixture).

  • Drying: Vacuum oven at 40°C for 6 hours. (Hygroscopic nature requires thorough drying).

Troubleshooting Guide (Q&A)

Issue 1: "My product is a sticky oil or gum, not a solid."

Diagnosis: This is usually caused by solvent entrapment or excess acid .

  • The Fix:

    • Trituration: Add dry Diethyl Ether or Hexane to the oil. Scratch the flask walls vigorously with a glass rod. This provides nucleation sites and extracts the trapped solvent.

    • Solvent Swap: Dissolve the oil in a small amount of Methanol, then rotovap down to dryness. Repeat with DCM. This helps azeotrope off stubborn high-boiling solvents.

    • Check Stoichiometry: Ensure you didn't use a large excess of HCl. Excess HCl can form a hygroscopic "soup."

Issue 2: "The product is bright yellow."

Diagnosis: Contamination with 4-Nitrophenol or nitro-oxidation byproducts.

  • The Fix:

    • Perform the Alkaline Wash described in Phase A. The 4-nitrophenoxide ion is water-soluble and easily washed away from the organic amine free base.

    • Note: Pure nitro compounds often have a pale yellow tint. A slight yellow color is acceptable; bright/neon yellow indicates free phenol.

Issue 3: "Low Yield after Recrystallization."

Diagnosis: The compound is too soluble in the alcohol.

  • The Fix:

    • Use the Solvent Pair technique.[5] Dissolve in minimal hot Methanol, then add Isopropanol (IPA) or Ethyl Acetate until cloudy. Cool.

    • Recover the mother liquor, concentrate it to half volume, and induce a second crop.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying the crude synthesis product.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Oil Sticky Oil/Gum CheckState->Oil CheckColor Color Intensity? Solid->CheckColor Triturate Triturate with Et2O/Hexane Scratch Glass Oil->Triturate Induce Solid Triturate->Solid BrightYellow Bright Yellow (Phenol Impurity) CheckColor->BrightYellow Pale Pale Yellow/White CheckColor->Pale BaseWash 1. Suspend in Water 2. pH > 10 (NaOH) 3. Extract DCM 4. Re-acidify (HCl) BrightYellow->BaseWash Remove Phenol Recrys Recrystallization Solvent: EtOH or MeOH/Et2O Pale->Recrys BaseWash->Recrys Final Pure Product (>98% HPLC) Recrys->Final

Caption: Workflow for converting crude 2-(4-Nitrophenoxy)ethylamine intermediates into pharmaceutical-grade HCl salt.

Analytical Verification (QC)

Once isolated, verify the integrity of the ether linkage and salt formation.

MethodExpected ResultInterpretation
1H NMR (DMSO-d6)

8.2 (2H, d), 7.2 (2H, d)
Aromatic protons (Nitro group effect).
1H NMR (Linker)

4.3 (2H, t,

), 3.2 (2H, br,

)
Distinct triplet for the methylene next to Oxygen.
HPLC (254 nm) Single peak > 98% area4-Nitrophenol elutes earlier (more polar) or later depending on pH/Column.
Silver Nitrate Test White precipitateConfirms presence of Chloride counter-ion (HCl salt).

References

  • Biosynce . (n.d.). 2-(4-Nitrophenoxy)ethanamine Hydrochloride CAS 98395-62-1.[1] Retrieved February 12, 2026, from [Link]

  • University of Rochester . (n.d.). Solvents for Recrystallization - Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Mettler Toledo . (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Stability of 2-(4-Nitrophenoxy)ethylamine hydrochloride

Welcome to the dedicated technical support center for 2-(4-Nitrophenoxy)ethylamine hydrochloride. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(4-Nitrophenoxy)ethylamine hydrochloride. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide has been developed to provide you with in-depth technical insights and practical solutions to ensure the long-term stability and reliable performance of 2-(4-Nitrophenoxy)ethylamine hydrochloride in your laboratory.

Our goal is to move beyond simple instructions and provide a comprehensive resource that explains the "why" behind the recommended procedures. By understanding the chemical vulnerabilities of this compound, you can proactively prevent degradation, troubleshoot unexpected results, and confidently advance your research.

Understanding the Intrinsic Stability of 2-(4-Nitrophenoxy)ethylamine hydrochloride

The stability of 2-(4-Nitrophenoxy)ethylamine hydrochloride is governed by the interplay of its three key structural features: the nitroaromatic ring , the ether linkage , and the ethylamine hydrochloride salt . Each of these functional groups presents a potential site for degradation under specific environmental conditions.

  • Nitroaromatic System: The 4-nitrophenoxy group makes the molecule susceptible to photodegradation . Aromatic nitro compounds can absorb UV and visible light, leading to electronic excitation and subsequent chemical reactions that can alter the molecule's structure.

  • Ether Linkage: The ether bond (C-O-C) connecting the nitrophenyl ring to the ethylamine side chain is a potential site for hydrolysis , particularly under strongly acidic or basic conditions. Cleavage of this bond would result in the formation of 4-nitrophenol and 2-aminoethanol.

  • Ethylamine Hydrochloride Salt: The primary amine group is susceptible to oxidation . However, its formulation as a hydrochloride salt significantly enhances its stability by protonating the amine, making it less nucleophilic and less prone to oxidation compared to the free base. The salt form also generally improves the compound's crystallinity and handling characteristics.

Potential Degradation Pathways

The primary routes of degradation for 2-(4-Nitrophenoxy)ethylamine hydrochloride are hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for developing appropriate storage and handling protocols, as well as for identifying potential impurities in your sample.

G main 2-(4-Nitrophenoxy)ethylamine HCl hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis H₂O oxidation Oxidation main->oxidation [O] photolysis Photolysis (UV/Visible Light) main->photolysis p1 4-Nitrophenol hydrolysis->p1 p2 2-Aminoethanol hydrolysis->p2 p3 Oxidized Amine Products (e.g., Nitroso, Nitroalkane) oxidation->p3 p4 Ring-Modified Photoproducts photolysis->p4

Caption: Potential degradation pathways for 2-(4-Nitrophenoxy)ethylamine hydrochloride.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 2-(4-Nitrophenoxy)ethylamine hydrochloride, with a focus on stability-related problems.

Q1: Why has my solid 2-(4-Nitrophenoxy)ethylamine hydrochloride changed color from a pale yellow to a more intense yellow or brown?

A1: A noticeable color change in the solid material is often an indicator of degradation. The most likely culprits are:

  • Photodegradation: Exposure to light, especially UV light, can induce chemical reactions in the nitroaromatic ring, leading to the formation of colored impurities. This is a common degradation pathway for nitroaromatic compounds.

  • Oxidation: While the hydrochloride salt form is relatively stable, long-term exposure to air (oxygen) and humidity, particularly at elevated temperatures, can lead to slow oxidation of the amine group.

  • Presence of Impurities: The color change could also be due to the degradation of small amounts of impurities present in the initial material, which may be more labile than the main compound.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound has been consistently stored in a tightly sealed, opaque container in a cool, dark, and dry place as recommended.

  • Perform a Purity Check: Analyze a small sample of the discolored material using a stability-indicating method, such as the HPLC protocol provided below, to quantify the purity and identify any new peaks corresponding to degradation products.

  • Compare to a Fresh Sample: If possible, compare the analytical results to those of a new, unopened batch of the compound.

Q2: I am observing unexpected peaks in my HPLC or LC-MS analysis. What could they be?

A2: The appearance of new, unexpected peaks in your chromatogram is a strong indication of either contamination or degradation. Based on the chemical structure, the most probable degradation products are:

  • 4-Nitrophenol: This would be a primary product of hydrolysis of the ether linkage. It is a known chromophore and should be readily detectable by UV-HPLC.

  • 2-Aminoethanol: The other product of hydrolysis. It lacks a strong chromophore and may be difficult to detect by UV, but could be observed by mass spectrometry.

  • Oxidation Products: Oxidation of the primary amine could lead to a variety of products, including the corresponding nitroso or nitro compounds, which would have different retention times and mass-to-charge ratios.

  • Photodegradation Products: These can be diverse and may include rearranged or fragmented molecules.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To tentatively identify the unknown peaks, you can perform a forced degradation study (see Protocol 3) on a known pure sample. By comparing the retention times of the peaks generated under specific stress conditions (e.g., acid hydrolysis, oxidation) with the unexpected peaks in your sample, you can often make a preliminary identification.

  • Use Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can be used to deduce the molecular formulas of the degradation products.

  • Check Your Solvents and Reagents: Ensure that the unexpected peaks are not coming from impurities in your solvents, buffers, or other reagents used in your experiment. Run a blank injection of your solvent system to rule this out.

Frequently Asked Questions (FAQs)

Storage and Handling
  • What are the optimal long-term storage conditions for 2-(4-Nitrophenoxy)ethylamine hydrochloride?

    • For optimal long-term stability, the compound should be stored at 2-8°C , protected from light, in a tightly sealed container to prevent moisture ingress. Some suppliers may recommend storage at -20°C for maximum shelf life.

  • Should I store it in a desiccator?

    • Yes, storing the compound in a desiccator, especially if it will be accessed frequently, is a good practice to minimize exposure to atmospheric moisture, which can promote hydrolysis.

  • Is it sensitive to air? Should I use an inert atmosphere?

    • While the hydrochloride salt is more resistant to oxidation than the free base, for very long-term storage or for maintaining the highest purity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

  • How should I handle the compound to minimize degradation?

    • Minimize the time the container is open to the atmosphere. Use in a well-ventilated area or a fume hood, and avoid exposure to direct sunlight or bright laboratory lights.

Solution Stability
  • How stable is 2-(4-Nitrophenoxy)ethylamine hydrochloride in different solvents?

    • Stability in solution is highly dependent on the solvent and pH. In general, solutions should be prepared fresh for each experiment. If storage is necessary, store at low temperatures (2-8°C) and protect from light.

  • What is the recommended pH range for aqueous solutions?

    • Aqueous solutions should be kept in a slightly acidic pH range (pH 4-6) to maintain the protonated (and more stable) state of the amine. Avoid basic conditions, as the deprotonated free base is more susceptible to oxidation and degradation.

  • How long can I store solutions before use?

    • It is strongly recommended to prepare solutions fresh daily. If a solution must be stored, it should be for no longer than 24-48 hours at 2-8°C, protected from light. A stability study of the solution under your specific experimental conditions is advised for critical applications.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage. Log the date of receipt and the manufacturer's lot number.

  • Storage: Immediately place the container in the recommended storage environment (2-8°C or -20°C), in a dark location.

  • Dispensing: For weighing, bring the container to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

  • Handling: Weigh out the desired amount quickly in a fume hood. Minimize exposure to ambient light and air.

  • Resealing: Tightly reseal the container, preferably after flushing with an inert gas like argon or nitrogen, and return it to the correct storage conditions.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method is a starting point and should be validated for your specific application according to ICH guidelines.[2][3] It is adapted from a method for a structurally similar compound.[4]

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or Diode Array Detector for peak purity analysis)
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A:B (50:50) to a concentration of ~0.5 mg/mL.
Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability of the molecule and for developing a truly stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

G cluster_conditions Stress Conditions start Prepare Stock Solution of Compound (~1 mg/mL in Acetonitrile:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B light exposure) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxid->analyze therm->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Samples: For each condition, prepare a solution of 2-(4-Nitrophenoxy)ethylamine hydrochloride at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final HCl concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature. Withdraw and neutralize aliquots with HCl at various time points.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at several time points.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve and analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

Data Interpretation: Expected Degradation Products

Stress Condition Potential Degradation Products Expected Chromatographic Behavior
Acid/Base Hydrolysis 4-Nitrophenol, 2-AminoethanolA new, likely more polar peak (4-nitrophenol) will appear. 2-Aminoethanol may not be retained on a C18 column and may not be UV active.
Oxidation (H₂O₂) Oxidized amine derivatives (e.g., nitroso, nitroalkane)Appearance of one or more new peaks, potentially with altered UV spectra.
Photolysis Complex mixture, possible ring-opened products or polymersMultiple new peaks may appear, and a decrease in the main peak area will be observed.
Thermal Depends on moisture presence; may accelerate hydrolysis or oxidationSimilar to hydrolysis or oxidation products, but potentially a different profile.

By implementing these guidelines, you will be well-equipped to maintain the integrity of your 2-(4-Nitrophenoxy)ethylamine hydrochloride, leading to more reliable and reproducible experimental outcomes.

References

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for Pharmaceutical R&D. Springer.
  • Pharma guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Dong, M. W. (2017). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 35(8), 526-535.
  • Osin, O. O., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 543.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). Ethylamine. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Osin, O. O., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds.
  • Sciencemadness Wiki. (2020). Ethylamine. Retrieved from [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Saini, B., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Scientia Pharmaceutica, 80(2), 315-327.
  • Hamlin, T. A., et al. (2015). Toward a Unified Mechanism for Oxoammonium Salt-Mediated Oxidation Reactions: A Theoretical and Experimental Study Using a Hydride Transfer Model. The Journal of Organic Chemistry, 80(15), 7435-7448.
  • Anumolu, P. D., et al. (2017). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 55-63.
  • SUEZ Water Technologies & Solutions. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Leah4sci. (2021, March 23). Acetal Hydrolysis Mechanism of aryl groups Organic Chemistry arrow pushing help tutorial [Video]. YouTube.
  • Chemistry LibreTexts. (2021).
  • ACS Organic & Inorganic Au. (2024).
  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.
  • Sreekanth, G., et al. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxide. Research Journal of Pharmacy and Technology, 11(5), 2001-2008.
  • Wikipedia. (n.d.). Diazonium compound.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
  • ECHEMI. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

Sources

Optimization

Technical Support Center: Artifact Mitigation in GC-MS Derivatization

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Artifact Formation in Silylation & Acylation Workflows Welcome to the Advanced Derivatization Support Hub You have reache...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Artifact Formation in Silylation & Acylation Workflows

Welcome to the Advanced Derivatization Support Hub

You have reached the technical escalation desk. We do not provide generic advice here; we analyze the mechanism of failure to engineer robust solutions. Artifacts in GC-MS are not random; they are chemical signatures of specific process failures—usually related to moisture, steric hindrance, or thermal instability.

Below you will find our Active Support Tickets covering the most frequent artifact scenarios, followed by precise troubleshooting protocols.

Ticket #1: "My analyte is splitting into multiple peaks."

Diagnosis: Incomplete Derivatization or Tautomeric Shift.

If a single compound appears as two or more peaks with different retention times but similar mass spectra, the reaction has failed to lock the molecule into a single stable form.

The Mechanism
  • Steric Hindrance: Bulky functional groups prevent the silylating reagent from reaching all active protons. You get a mix of mono-TMS, di-TMS, and tri-TMS derivatives.[1]

  • Keto-Enol Tautomerism: Compounds with carbonyl groups (sugars, keto-acids) oscillate between ring/chain or keto/enol forms. If you silylate immediately, you "freeze" the population in its current state, creating multiple peaks for one compound (e.g.,

    
    -glucose-TMS and 
    
    
    
    -glucose-TMS).
The Solution: Two-Step Derivatization (Methoximation)

You must "lock" the carbonyl functionality before silylation.

Protocol:

  • Step A (Protection): Add Methoxyamine Hydrochloride (MeOX) in Pyridine.[2] This converts carbonyls (

    
    ) to oximes (
    
    
    
    ), preventing ring closure and tautomerization.[2][3]
  • Step B (Volatilization): Add Silylating reagent (MSTFA/BSTFA).

Decision Logic:

DerivatizationLogic Start Analyte Structure Analysis HasCarbonyl Contains Ketone/Aldehyde? Start->HasCarbonyl Sugar Is it a Reducing Sugar? HasCarbonyl->Sugar Yes DirectTMS Direct Silylation (MSTFA/BSTFA) HasCarbonyl->DirectTMS No (e.g., Alcohols, Acids) Sugar->DirectTMS No (Risk of Enol artifacts) MeOx Step 1: Methoximation (MeOX in Pyridine) Locks open chain form Sugar->MeOx Yes (Critical) TMS_Step Step 2: Silylation (MSTFA + 1% TMCS) MeOx->TMS_Step

Figure 1: Decision matrix for determining when to employ methoximation to prevent tautomeric artifacts.

Ticket #2: "I see 'Ghost Peaks' or my derivative yield is low."

Diagnosis: Hydrolysis (Moisture Contamination).

TMS derivatives are hydrolytically unstable. Trace water acts as a nucleophile, cleaving the Si-O bond and returning the analyte to its underivatized (non-volatile) state, or forming hexamethyldisiloxane (HMDSO) artifacts.

The Mechanism


The byproduct (

) dimerizes to form siloxane peaks that clutter the chromatogram.
The Solution: Chemical Drying & Scavenging

Physical drying (nitrogen blow-down) is often insufficient because pyridine is hygroscopic.

Protocol:

  • Azeotropic Drying: If your sample is aqueous, dry it down, then add 50 µL of benzene or toluene and dry again. This pulls residual water out.

  • Reagent Scavenging: Use reagents with high silylating power that consume water.

    • Standard: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][4][5][6]

    • Aggressive: BSTFA + 1% TMCS (Trimethylchlorosilane).[7] TMCS acts as a catalyst and a water scavenger.

Comparison of Silylating Power:

ReagentStrengthVolatilityBest Use CaseArtifact Risk
MSTFA HighVery HighMetabolomics, early eluting peaksLow (Byproducts are volatile)
BSTFA HighHighGeneral purpose (Drugs, Steroids)Medium (Byproducts less volatile)
BSTFA + 1% TMCS Very HighHighSterically hindered alcohols/aminesHigh (If moisture is present, HCl forms)
TMSI ExtremeLowSugars, steroids with -OHHigh (Hard to remove reagent)
Ticket #3: "My peaks are tailing or disappearing in the inlet."

Diagnosis: Thermal Degradation & Active Sites.

The GC inlet is a reactor. If you inject a thermally labile derivative (like a carbamate or certain amino acids) into a 280°C dirty liner, it will degrade before reaching the column.

The Mechanism
  • Liner Activity: Silanol groups (-Si-OH) on glass wool or the liner wall hydrogen bond with the analyte, causing tailing or catalytic breakdown.

  • Thermal Shock: Sudden heating causes bond cleavage (e.g., loss of CO2 from carbamates).

The Solution: Inlet Deactivation
  • Liner Selection: Use Ultra-Inert liners with deactivated glass wool. Avoid unpacked straight tubes for splitless injections (poor heat transfer).

  • Pressure Pulse Injection: Increase inlet pressure (e.g., 30 psi) for 0.5 min during injection. This pushes the sample onto the column faster, reducing residence time in the hot inlet.

  • Temperature Ramp: If degradation persists, use a PTV (Programmed Temperature Vaporizer) inlet. Inject cold (40°C), then ramp rapidly to volatilize.

Ticket #4: "I have unexpected peaks at specific masses (m/z 73, 147, 207, 281)."

Diagnosis: Septum Bleed or Column Bleed (Polysiloxanes).

These are not sample artifacts; they are system artifacts.

  • m/z 73:

    
     (The TMS group itself).
    
  • m/z 207, 281: Cyclic siloxanes (D3, D4) from column stationary phase degradation or septum off-gassing.

Troubleshooting:

  • Check the Septum: Is it cored? Replace it. Use "High Temp" septa.

  • Check the Reagent: Old BSTFA hydrolyzes to form siloxanes. Inject a blank (solvent + reagent only). If you see the peaks, buy new reagent.

Master Protocol: The "Gold Standard" Metabolomics Workflow

Designed to minimize all above artifacts for complex biological samples.

Reagents Required:

  • Methoxyamine HCl (20 mg/mL in Pyridine)[6]

  • MSTFA + 1% TMCS[7]

  • Internal Standard (e.g., Ribitol)

Step-by-Step:

  • Lyophilization: Dry sample completely.

  • Secondary Drying: Add 50 µL acetonitrile, vortex, and dry under

    
     to remove trace water azeotropically.
    
  • Methoximation:

    • Add 80 µL MeOX/Pyridine.

    • Incubate at 37°C for 90 mins . (Do not overheat; causes degradation).

  • Silylation:

    • Add 80 µL MSTFA + 1% TMCS.

    • Incubate at 37°C for 30 mins .

  • Settling: Centrifuge at 14,000 rpm for 2 mins to precipitate any salts (ammonium chloride).

  • Injection: Transfer supernatant to a vial with a glass insert. Inject within 24 hours.

ArtifactPathways cluster_0 Source of Artifact cluster_1 Resulting Artifact Water Moisture (H2O) Hydrolysis Hydrolysis (Reversion to Parent) Water->Hydrolysis Nucleophilic Attack Siloxane Siloxane Formation (Ghost Peaks) Water->Siloxane Reagent Polymerization Heat Excess Inlet Heat Degradation Thermal Breakdown (e.g., Carbamate -> Phenol) Heat->Degradation Bond Cleavage Time Delayed Analysis Time->Hydrolysis Slow Leakage

Figure 2: Causal pathways for common GC-MS artifacts.

References
  • Little, J. L. (1999).[5][8][9] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Canonical Text).
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • Kanani, H., et al. (2008). Corrections for temporal scaling and reagent-derived artifacts in GC-MS-based metabolomics. Analytical Biochemistry, 381(1), 17-23. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alternatives for 2-(4-Nitrophenoxy)ethylamine Hydrochloride in Synthesis

For researchers, scientists, and professionals in drug development, the strategic introduction of a primary amine group is a cornerstone of molecular design. While a variety of reagents can accomplish this, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of a primary amine group is a cornerstone of molecular design. While a variety of reagents can accomplish this, understanding the nuances of each available method is critical for optimizing yield, purity, and process efficiency. This guide provides an in-depth comparison of robust alternatives to the less commonly documented reagent, 2-(4-Nitrophenoxy)ethylamine hydrochloride, for the introduction of a 2-aminoethyl (-CH2CH2NH2) moiety.

The presumed synthetic utility of 2-(4-Nitrophenoxy)ethylamine hydrochloride hinges on the 4-nitrophenoxy group acting as a competent leaving group in nucleophilic substitution reactions. However, a wealth of well-established and versatile methods exist for the synthesis of primary amines that offer greater reliability and broader applicability. This guide will objectively compare three principal alternatives: the Gabriel Synthesis, the Azide Reduction pathway, and Reductive Amination. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to inform your selection of the optimal synthetic route.

Comparative Overview of Primary Amine Synthesis Methods

Method Typical Substrate Key Reagents Advantages Disadvantages Typical Yield Range
Gabriel Synthesis Primary Alkyl HalidesPotassium Phthalimide, HydrazineAvoids over-alkylation, clean product formation.Limited to primary amines; harsh deprotection conditions may be required.70-90%
Azide Reduction Primary & Secondary Alkyl HalidesSodium Azide, LiAlH₄ or H₂/Pd-CHigh yields, clean reaction, avoids over-alkylation.Azide intermediates can be explosive, especially low molecular weight ones.80-95%
Reductive Amination Aldehydes, KetonesAmmonia, NaBH₃CN or H₂/CatalystVersatile for primary, secondary, and tertiary amines; mild conditions.Requires a carbonyl precursor; may require optimization to prevent side reactions.60-85%
Mitsunobu Reaction Primary & Secondary AlcoholsPhthalimide, DEAD, PPh₃Inversion of stereochemistry at the alcohol carbon.Stoichiometric phosphine oxide byproduct can complicate purification.60-80%

In-Depth Analysis of Synthetic Alternatives

The Gabriel Synthesis: A Classic for Clean Primary Amines

The Gabriel synthesis is a venerable and highly effective method for the preparation of primary amines from primary alkyl halides.[1][2][3] Its principal advantage lies in the use of the phthalimide anion as an ammonia surrogate, which elegantly circumvents the common problem of over-alkylation seen with direct alkylation of ammonia.[3][4]

The N-H proton of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a moderately strong base like potassium hydroxide.[5][6] The resulting phthalimide anion is an excellent nucleophile that readily participates in an SN2 reaction with a primary alkyl halide.[5][6] The resulting N-alkylphthalimide is stable and not nucleophilic enough to react further, thus preventing the formation of secondary and tertiary amines.[5] The final step involves the liberation of the primary amine, most commonly through hydrazinolysis (the Ing-Manske procedure), which cleaves the imide to yield the desired amine and a stable phthalhydrazide precipitate.[3]

Gabriel Synthesis Workflow Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide 1. Deprotonation (e.g., KOH) N_Alkylphthalimide N-Alkylphthalimide Potassium_Phthalimide->N_Alkylphthalimide 2. SN2 Alkylation (R-X) Primary_Amine Primary Amine N_Alkylphthalimide->Primary_Amine 3. Hydrazinolysis (N2H4)

Caption: Workflow of the Gabriel Synthesis.

  • Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (14.7 g, 100 mmol) in ethanol (200 mL) with gentle heating. To this solution, add a solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol (50 mL). The potassium phthalimide will precipitate. Cool the mixture and collect the solid by filtration, wash with cold ethanol, and dry.

  • Alkylation: Suspend the dried potassium phthalimide (18.5 g, 100 mmol) in dimethylformamide (DMF, 150 mL). Add (2-bromoethyl)benzene (18.5 g, 100 mmol) and heat the mixture at 100 °C for 2 hours.

  • Hydrazinolysis: Cool the reaction mixture to room temperature and add hydrazine hydrate (5.0 mL, 100 mmol). Heat the mixture to reflux for 1 hour, during which a voluminous white precipitate of phthalhydrazide will form.

  • Work-up and Isolation: After cooling, add concentrated HCl (20 mL) and filter off the precipitate. Wash the precipitate with water. The filtrate contains the hydrochloride salt of the amine. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 2 M NaOH solution. Extract the liberated amine with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-phenylethylamine.

Azide Reduction: A High-Yield Alternative

The synthesis of primary amines via an azide intermediate is another excellent method that avoids over-alkylation.[4] This two-step process involves the SN2 displacement of a halide with the azide anion, followed by reduction of the resulting alkyl azide.

The azide ion (N₃⁻) is a potent nucleophile that efficiently displaces primary and secondary alkyl halides.[7] The resulting alkyl azide is not nucleophilic, thereby preventing any subsequent alkylation reactions.[4] The azide group is then readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd-C).[7][8]

Azide Reduction Workflow Alkyl_Halide Alkyl Halide (R-X) Alkyl_Azide Alkyl Azide (R-N3) Alkyl_Halide->Alkyl_Azide 1. SN2 Azidation (NaN3) Primary_Amine Primary Amine (R-NH2) Alkyl_Azide->Primary_Amine 2. Reduction (e.g., LiAlH4)

Caption: Workflow of the Azide Reduction Method.

  • Azidation: In a round-bottom flask, dissolve benzyl bromide (17.1 g, 100 mmol) in DMF (100 mL). Add sodium azide (7.8 g, 120 mmol) and stir the mixture at room temperature for 12 hours. Pour the reaction mixture into water (300 mL) and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain benzyl azide. Caution: Low molecular weight alkyl azides can be explosive and should be handled with care behind a safety shield.

  • Reduction: Carefully add the crude benzyl azide to a suspension of lithium aluminum hydride (4.2 g, 110 mmol) in anhydrous diethyl ether (150 mL) at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Cautiously quench the reaction by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL). Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the filtrate over anhydrous potassium carbonate and remove the solvent by distillation to afford benzylamine.

Reductive Amination: Versatility from Carbonyls

Reductive amination is a highly versatile method for synthesizing primary, secondary, or tertiary amines from aldehydes or ketones.[9][10] For the synthesis of primary amines, ammonia is used as the nitrogen source.

The reaction proceeds via the initial formation of an imine from the reaction of the carbonyl compound with ammonia. This imine intermediate is then reduced in situ to the corresponding primary amine.[11] A key advantage is the use of reducing agents that are selective for the imine over the starting carbonyl, such as sodium cyanoborohydride (NaBH₃CN), which allows for a one-pot procedure.[9][11]

Reductive Amination Workflow Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine 1. Imine Formation (NH3) Primary_Amine Primary Amine Imine->Primary_Amine 2. In situ Reduction (e.g., NaBH3CN)

Caption: Workflow for Reductive Amination.

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (9.8 g, 100 mmol) in methanol (150 mL). Add ammonium acetate (23.1 g, 300 mmol).

  • Reduction: To the stirred solution, add sodium cyanoborohydride (3.8 g, 60 mmol) portion-wise over 30 minutes, maintaining the temperature below 30 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2 with concentrated HCl. Remove the methanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with solid NaOH to pH > 12 and extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent by distillation to yield cyclohexylamine.

Conclusion and Recommendations

While 2-(4-Nitrophenoxy)ethylamine hydrochloride may have niche applications, the Gabriel synthesis, azide reduction, and reductive amination represent far more established, versatile, and well-understood methodologies for the synthesis of primary amines.

  • For the clean and reliable synthesis of primary amines from primary alkyl halides , the Gabriel synthesis is an excellent choice, despite its multi-step nature.

  • When seeking a high-yield route from primary or secondary alkyl halides , the azide reduction pathway is often superior, provided appropriate safety precautions are taken with the azide intermediates.

  • For the synthesis of primary amines from carbonyl compounds , or when greater versatility is required to produce secondary or tertiary amines, reductive amination is the method of choice due to its mild conditions and broad substrate scope.[5]

Ultimately, the optimal choice will depend on the specific starting materials available, the desired scale of the reaction, and the functional group tolerance of the substrate. The experimental protocols provided herein serve as a robust starting point for the successful implementation of these powerful synthetic transformations in your research and development endeavors.

References

  • Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC PubMed Central. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Methods of Preparation of Amines. Unacademy. [Link]

  • N-(2-Bromoethyl)phthalimide. lookchem. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Substitution, Reductive Amination, and Gabriel Synthesis!. YouTube. [Link]

  • Gabriel Synthesis. Source not further specified.
  • Gabriel Synthesis and Reductive Amination. YouTube. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Synthesis of Amines. YouTube. [Link]

  • Phthalimide, N-(2-bromoethyl)-. Organic Syntheses Procedure. [Link]

  • Ethanolamine. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Reactions of Azides. Master Organic Chemistry. [Link]

  • Ethanolamine. PubChem. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst in Metal. Source not further specified.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Sodium borohydride reactions under phase-transfer conditions: reduction of azides to amines. The Journal of Organic Chemistry. [Link]

  • How Does 2-Anilinoethanol Compare To Other Amine Alcohol Derivatives. Knowledge. [Link]

  • Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Taylor & Francis Online. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Source not further specified.
  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Alkylation of Amines under Mitsunobu Conditions. Source not further specified.

Sources

Comparative

Optimizing FAME Analysis: A Quantitative Comparison of Methylation Strategies

Executive Summary: The Methylation Trade-Off In gas chromatography (GC) analysis of fatty acids, the derivatization step—converting non-volatile fatty acids (FAs) into volatile Fatty Acid Methyl Esters (FAMEs)—is the sin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Trade-Off

In gas chromatography (GC) analysis of fatty acids, the derivatization step—converting non-volatile fatty acids (FAs) into volatile Fatty Acid Methyl Esters (FAMEs)—is the single greatest source of quantitative error.

There is no "universal" reagent. The choice of methylation technique forces a trade-off between substrate universality (acid catalysis) and structural integrity (base catalysis).

  • Acid Catalysts (BF₃, HCl, H₂SO₄): The sledgehammer approach. They methylate everything (Free Fatty Acids, Triacylglycerols, Phospholipids) but induce isomerization in conjugated polyunsaturated fatty acids (PUFAs) and require high thermal energy.

  • Base Catalysts (NaOCH₃, KOH): The scalpel approach. They are rapid and preserve sensitive structures (like CLA), but they cannot methylate Free Fatty Acids (FFAs), potentially leading to massive under-quantification in degraded or fermented samples.

This guide provides a quantitative comparison to allow you to select the mathematically correct method for your specific matrix.

Decision Logic: Selecting the Correct Methodology

Do not default to a method because "it's what the lab has always done." Use this logic flow to determine the correct chemistry based on your sample's lipid profile.

FAME_Decision_Tree Start Start: Analyze Sample Matrix IsFFA Contains Free Fatty Acids (>2%)? Start->IsFFA IsPUFA Contains Conjugated Dienes (CLA)? IsFFA->IsPUFA No (Pure TAGs) Method_Dual Method C: Sequential Dual-Step (Base then Acid) Gold Standard (AOAC 996.06) IsFFA->Method_Dual Yes (High FFA) IsComplex Complex Matrix? (Phospholipids/Sphingolipids) IsPUFA->IsComplex No Method_Base Method A: Base-Catalyzed (NaOCH3 in MeOH) Preserves CLA, Fast IsPUFA->Method_Base Yes (CLA present) Method_Acid Method B: Acid-Catalyzed (BF3 or HCl) Methylates FFAs, Harsh IsComplex->Method_Acid No (Simple Oil) IsComplex->Method_Dual Yes (Biological Tissue)

Figure 1: Decision matrix for selecting FAME derivatization chemistry based on lipid class and saturation.

Quantitative Comparison of Techniques

The following data aggregates performance metrics from AOAC collaborative studies and comparative lipidomics research.

Table 1: Performance Metrics of Methylation Reagents
FeatureBase-Catalyzed (NaOCH₃)Acid-Catalyzed (BF₃-MeOH)Acid-Catalyzed (HCl-MeOH)Dual-Step (NaOCH₃ + BF₃)
Target Substrates TAGs, PhospholipidsTAGs, FFAs, PhospholipidsTAGs, FFAs, PhospholipidsAll Lipid Classes
FFA Conversion 0% (Saponifies to salts)>98%>98%>99%
TAG Conversion >99%>98%>96% (Slower)>99%
Reaction Time 10–15 min30–60 min60–120 min45 min
Temp Required Ambient – 50°C100°C (Boiling)80°C – 100°CAmbient + 100°C
CLA Isomerization Negligible (<1%) High (~12% Loss) ModerateLow (if optimized)
Artifact Formation LowMethoxy artifacts (if old)Chloro-artifactsLow
Toxicity CorrosiveToxic (Lewis Acid)CorrosiveCorrosive + Toxic
Critical Analysis of the Data
  • The FFA Trap: Base catalysis (Sodium Methoxide) is strictly a transesterification reaction. It cannot esterify Free Fatty Acids.[1][2] In fact, it reacts with FFAs to form sodium soaps (saponification), which are insoluble in the organic solvent used for GC injection. Result: If your sample has high acidity (e.g., fermented dairy, aged oils), Base methods will yield false negatives for FFAs.

  • The Isomerization Risk: Acid catalysis (BF₃) promotes the migration of double bonds. In samples containing Conjugated Linoleic Acid (CLA), BF₃ treatment at 100°C can cause a ~12% loss of the cis-9, trans-11 isomer, converting it to trans,trans artifacts [1].

  • BF₃ Shelf Life: Boron Trifluoride in methanol is unstable.[3] Over time (months), it forms artifacts that appear as "ghost peaks" on the chromatogram, interfering with C20–C24 quantification. HCl-Methanol is a more stable alternative for acid catalysis [2].

The "Gold Standard" Protocol: Sequential Dual-Step Methylation

For complex biological samples (plasma, tissue, dairy) where both FFAs and intact lipids are present, a single-step method is insufficient.[4]

The Dual-Step Method (adapted from AOAC 996.06) combines the benefits of both chemistries:

  • Step 1 (Base): Rapidly transesterifies TAGs at low temperature (preserving PUFAs).

  • Step 2 (Acid): Methylates the remaining FFAs and stubborn phospholipids.

Experimental Workflow

Dual_Step_Protocol Sample Sample + Internal Std (C11:0 or C13:0) BaseRxn Add NaOCH3 (Base Catalyst) 10 min @ 50°C Sample->BaseRxn Transesterify TAGs AcidRxn Add BF3 or HCl (Acid Catalyst) 10 min @ 100°C BaseRxn->AcidRxn Methylate FFAs Extract Add Hexane + H2O AcidRxn->Extract Quench PhaseSep Phase Separation (FAMEs in Top Layer) Extract->PhaseSep GC GC-FID Analysis PhaseSep->GC

Figure 2: Sequential Dual-Step Methylation workflow ensuring total lipid capture.

Detailed Methodology (Self-Validating System)

Reagents:

  • Internal Standard (ISTD): C11:0 (Triundecanoin) or C13:0 (Tridecanoic acid). Never run FAME analysis without an ISTD.

  • Base Reagent: 0.5 M Sodium Methoxide (NaOCH₃) in methanol.

  • Acid Reagent: 14% Boron Trifluoride (BF₃) in methanol (Fresh) OR 3N Methanolic HCl.

  • Extraction Solvent: Hexane (HPLC Grade).

Step-by-Step Protocol:

  • Sample Prep: Weigh 100 mg of sample into a screw-cap glass tube.

  • Internal Standard Addition: Add exactly 1.0 mL of ISTD solution (e.g., 1 mg/mL C11:0 in toluene). This validates the extraction efficiency.

  • Base Reaction: Add 2 mL of 0.5 M NaOCH₃. Vortex. Incubate at 50°C for 10 minutes.

    • Checkpoint: The solution should become clear (lipids dissolving).

  • Acid Reaction: Add 2 mL of 14% BF₃-methanol. Tightly cap.[5] Incubate at 100°C for 10 minutes.

    • Note: The initial base reaction is quenched, and the acid catalyst takes over to process FFAs.

  • Extraction: Cool to room temperature. Add 2 mL of Hexane and 2 mL of saturated NaCl water.

  • Phase Separation: Vortex vigorously for 1 minute. Centrifuge at 2000 rpm for 3 minutes.

  • Collection: Transfer the top organic layer (containing FAMEs) to a GC vial containing anhydrous sodium sulfate (to remove residual water).

Mechanism of Action

Understanding the chemistry prevents errors.

Base-Catalyzed Transesterification

The methoxide anion (


) attacks the carbonyl carbon of the triglyceride.
  • Equation:

    
    
    
  • Limitation: If Free Fatty Acids (

    
    ) are present:
    
    
    
    
    The soap is water-soluble and is lost during the aqueous wash step.
Acid-Catalyzed Esterification

The acid protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol.

  • Equation (FFA):

    
    
    
  • Equation (TAG): Transesterification also occurs, but slower than base catalysis.

References

  • AOAC International. (2005). Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[6][7]

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[2][3][8][9][10][11] Advances in Lipid Methodology.

  • AOCS. (2017). Official Method Ce 1b-89: Fatty Acid Composition by GLC - Marine Oils.[7] American Oil Chemists' Society.[7]

  • Kramer, J. K., et al. (1997). Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes. Lipids.[1][3][5][6][8][11][12][13]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Amine Analysis Methods

Abstract Accurate and reproducible analysis of amines is a critical requirement across the pharmaceutical, environmental, and chemical industries. These compounds, ranging from simple aliphatic amines to complex aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate and reproducible analysis of amines is a critical requirement across the pharmaceutical, environmental, and chemical industries. These compounds, ranging from simple aliphatic amines to complex aromatic structures, often serve as key starting materials, active pharmaceutical ingredients (APIs), or are monitored as potential genotoxic impurities like nitrosamines.[1][2] Given the regulatory scrutiny and safety implications, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive framework for designing, executing, and evaluating inter-laboratory comparisons for amine analysis. We will delve into the most prevalent analytical techniques, offering detailed, field-tested protocols and explaining the scientific rationale behind methodological choices. This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish robust and comparable analytical data for amine compounds.

Introduction: The Imperative for Method Comparability

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are a cornerstone of external quality assessment.[3] They serve multiple critical functions:

  • Method Validation & Benchmarking: Evaluating the performance and ruggedness of a specific analytical method when performed by different teams with varied instrumentation.[3]

  • Laboratory Performance Evaluation: Providing an objective measure of a laboratory's competence against its peers.[3][4]

  • Establishing Consensus Values: Determining a reliable value for a reference material when a certified value is unavailable.[4]

  • Harmonization of Results: Ensuring that data generated across different sites (e.g., a contract research organization and a pharmaceutical company) are equivalent and reliable.

The inherent chemical properties of amines—such as their basicity, polarity, and potential for volatility and adsorption—present unique analytical challenges that can lead to inter-laboratory variability.[5][6] Therefore, a well-designed comparison study is not just a "box-checking" exercise but a fundamental scientific endeavor to ensure data integrity.

Core Analytical Techniques for Amine Analysis

The choice of analytical technique is the most critical variable in amine analysis and is dictated by the analyte's properties (volatility, polarity, presence of a chromophore), the sample matrix, and the required sensitivity.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the "gold standard" for the analysis of non-volatile amines, especially at trace levels, due to its exceptional sensitivity and selectivity.[7] It is the preferred method for detecting nitrosamine impurities in pharmaceuticals.[1][7][8]

  • Principle: LC separates the amines from the sample matrix based on their physicochemical properties. The mass spectrometer then ionizes the analytes and fragments them, detecting specific parent-daughter ion transitions, which provides a highly selective and sensitive signal.[9][10]

  • Causality in Protocol Design: The choice of mobile phase pH is critical. For basic amines, analysis at high pH (e.g., pH 9.5) neutralizes the amine, increasing its retention on a reversed-phase column and improving peak shape.[11] However, electrospray ionization (ESI) is often more efficient in acidic mobile phases where the amine is protonated. Therefore, a careful balance must be struck, and modern hybrid columns offer stability across a wide pH range to facilitate method development.[11]

Experimental Protocol: LC-MS/MS for Trace Amine Impurities

  • Sample Preparation (Aqueous Matrix):

    • To 1.0 mL of the sample, add a suitable deuterated internal standard (e.g., d6-NDMA if analyzing for nitrosodimethylamine) to a final concentration of 10 ng/mL. The use of a stable isotope-labeled internal standard is a self-validating mechanism, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy.

    • Vortex for 30 seconds.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: UPLC/HPLC system capable of binary gradient elution.

    • Column: A robust reversed-phase column stable at high pH, such as a Waters Xterra MS C18 (2.1 x 30 mm, 3.5 µm) or equivalent.[11]

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH 9.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific parent and product ion transitions must be optimized for each target amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile amines, such as short-chain aliphatic amines or simple anilines.[5][12] Its primary challenge lies in the high polarity and basicity of amines, which can cause poor peak shape due to interaction with active sites in the GC system.[5]

  • Principle: Volatile analytes are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Separation is based on boiling point and polarity. The MS detector provides confident identification and quantification.[12]

  • Causality in Protocol Design: To overcome peak tailing, two main strategies are employed:

    • Derivatization-Free: This approach uses specialized base-deactivated columns and may employ headspace injection to introduce only the most volatile components, minimizing matrix contamination.[5][13][14]

    • Derivatization: Amines are chemically modified to create less polar and more volatile derivatives, which exhibit excellent chromatographic behavior on standard columns.[15][16] Isobutyl chloroformate (IBCF) is an effective reagent for this purpose.[16]

Experimental Protocol: GC-MS for Volatile Amines (with Derivatization)

  • Sample Preparation & Derivatization:

    • To 1.0 mL of aqueous sample in a glass vial, add an appropriate internal standard.

    • Add 1.0 mL of toluene and 200 µL of isobutyl chloroformate (IBCF) derivatizing reagent.[16] The two-phase system facilitates the reaction.

    • Vortex vigorously for 10 minutes to ensure complete derivatization.

    • Allow the layers to separate. The top organic layer contains the derivatized amines.

    • Carefully transfer the organic layer to a GC vial. This extraction step is self-validating as it isolates the analytes from non-volatile matrix components that could interfere with the GC analysis.

  • GC-MS Instrumentation & Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: Standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: 100 °C (hold 1 min), ramp at 10 °C/min to 160 °C, then ramp at 25 °C/min to 280 °C (hold 13 min).[16]

    • Injection Mode: 1 µL, Pulsed Splitless.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

HPLC with UV/Fluorescence Detection (via Derivatization)

For laboratories without access to mass spectrometry, HPLC with optical detection remains a viable, albeit less sensitive, option. The vast majority of simple amines lack a native chromophore, making direct UV detection impossible.[17][18] Therefore, pre-column derivatization is mandatory.[19]

  • Principle: A derivatizing agent attaches a "tag" to the amine that is either highly UV-absorbent (a chromophore) or fluorescent (a fluorophore).[18] The resulting derivatives are then separated by HPLC and detected.

  • Causality in Protocol Design: Reagents like Dansyl Chloride (DNS-Cl) or o-phthalaldehyde (OPA) are commonly used.[17][20] OPA reacts rapidly with primary amines to form highly fluorescent products, offering excellent sensitivity.[18][20] The derivatization reaction conditions (pH, temperature, time) must be strictly controlled, as this step is often the largest source of variability. A self-validating protocol would include a derivatization control sample to monitor the reaction efficiency.

Experimental Protocol: HPLC-Fluorescence for Primary Amines (OPA Derivatization)

  • Reagent Preparation:

    • Borate Buffer: 20 mM, pH 9.5.

    • OPA Reagent: Combine 0.8 mL borate buffer, 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid. Prepare fresh daily.[19]

  • Automated Pre-Column Derivatization (via Autosampler):

    • Configure the autosampler program to aspirate 10 µL of the sample.

    • Aspirate 5 µL of the OPA reagent.

    • Mix in the sample loop for 1 minute.

    • Inject the entire mixture onto the column. Automation ensures the reaction time is perfectly consistent for every sample, a key element of a trustworthy protocol.

  • HPLC Instrumentation & Conditions:

    • HPLC System: Quaternary or binary HPLC with a fluorescence detector.

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm).

Comparative Overview of Analytical Methods

The selection of a method for an inter-laboratory study should be based on a clear understanding of its capabilities and limitations.

FeatureLC-MS/MSGC-MSHPLC-UV/FLD (with Derivatization)
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.[9]Separation by volatility/boiling point, detection by mass-to-charge ratio.[12]Chemical tagging for detectability, separation by liquid chromatography.[18][21]
Primary Analytes Non-volatile, thermally labile, polar to non-polar amines (e.g., nitrosamines, aromatic amines).[1][2]Volatile and semi-volatile amines (e.g., aliphatic amines, simple anilines).[5]Primary and secondary amines lacking a native chromophore.[17][18]
Sensitivity Very High (ppt to low ppb).[7]High (low ppb to ppm).Moderate to High (high ppb to ppm).[18]
Selectivity Very High (based on MRM transitions).[7][9]Very High (based on mass spectra).Moderate (relies on chromatographic separation).
Pros "Gold standard" sensitivity & selectivity; applicable to a wide range of amines.[7]Excellent for volatile compounds; robust and widely available.[12]Accessible instrumentation; can be very sensitive with fluorescence detection.[18]
Cons High instrument cost and complexity; potential for matrix effects (ion suppression).[10]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[15]Derivatization step adds complexity and potential for variability; indirect analysis.[17]

Designing and Executing the Inter-Laboratory Comparison

A successful study hinges on meticulous planning and a clearly defined protocol that all participating laboratories must follow. The process is guided by international standards such as ISO 5725.[22][23]

Interlab_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Statistical Analysis & Reporting A Define Study Objectives (e.g., Method Validation, Lab Proficiency) B Select Analytical Method & Draft Protocol A->B C Recruit Participating Laboratories (Minimum 5-8 recommended) B->C F Distribute Samples & Protocol to Labs C->F D Prepare Homogeneous & Stable Test Material E Characterize Test Material (Establish Reference Value if possible) D->E E->F G Laboratories Perform Analysis (Strict adherence to protocol) F->G H Labs Submit Data Package (Raw data, chromatograms, results) G->H I Screen Data for Outliers (e.g., Cochran's, Grubbs' tests) H->I J Calculate Performance Statistics (Repeatability, Reproducibility, z-scores) I->J K Issue Final Report (Summary, Performance Evaluation, Conclusions) J->K

Caption: Workflow for a formal inter-laboratory comparison study.

The Protocol: A Self-Validating System

The study protocol is the single most important document. It must be prescriptive and unambiguous.

  • Explicit Instructions: Detail every step from sample receipt and storage to sample preparation, instrument conditions, and data processing.

  • System Suitability Tests (SST): Mandate SSTs before analysis. For example, require a minimum resolution between two critical peaks and a maximum %RSD for replicate injections of a standard. This ensures the analytical system is performing correctly before samples are analyzed.

  • Quality Control Samples: Include blind QC samples at low and high concentrations to assess accuracy and precision within each lab's run.

Statistical Evaluation

The core of the comparison lies in the statistical analysis of the submitted data.[22]

  • Outlier Removal: Before any calculations, data must be screened for statistical outliers. It is critical to use established tests like Cochran's test (for variances) and Grubbs' test (for means) to objectively identify and remove data points that deviate significantly from the group.[4][22]

  • Calculating Key Metrics (per ISO 5725):

    • Repeatability (sr): The variation observed within a single laboratory under constant conditions (intra-laboratory precision).[23]

    • Reproducibility (sR): The variation observed between different laboratories (inter-laboratory precision). This is the key metric for the study.[23]

  • Performance Scoring (z-scores): To evaluate the performance of individual laboratories, z-scores are often calculated.[22]

    z-score = (x - X) / σ

    Where:

    • x is the result from the individual laboratory.

    • X is the assigned value (often the robust mean of all participants' results).

    • σ is the standard deviation for proficiency assessment.

    A common interpretation is:

    • |z| ≤ 2: Satisfactory performance

    • 2 < |z| < 3: Questionable performance

    • |z| ≥ 3: Unsatisfactory performance

Conclusion and Best Practices

A successful inter-laboratory comparison of amine analysis methods provides invaluable data on method robustness and laboratory proficiency. It builds confidence in the data generated across different sites and is a critical component of regulatory compliance and quality assurance.

Key Takeaways for Success:

  • Choose the Right Tool for the Job: Select the analytical method (LC-MS/MS, GC-MS, or HPLC) that is best suited to the specific amine and analytical objective.

  • The Protocol is Paramount: A detailed, unambiguous protocol with built-in system suitability and QC checks is the foundation of a reliable study.

  • Embrace Statistical Rigor: Use internationally recognized statistical methods (e.g., ISO 5725) to analyze the data objectively.[22][23]

  • Focus on Causality: Understand why certain steps are taken in a protocol. This expertise allows for better troubleshooting and adaptation of methods.

  • Collaboration is Key: Open communication between the coordinating body and participating laboratories is essential for resolving issues and ensuring the study's success.

By adhering to these principles, organizations can ensure that their amine analysis data is accurate, reproducible, and stands up to the highest levels of scientific and regulatory scrutiny.

References

  • A Comprehensive Review of Various Analytical Techniques for Nitrosamine Impurities in Pharmaceutical Dosage Forms. (n.d.). ResearchGate.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines. BenchChem.
  • BenchChem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis. BenchChem.
  • Derivatization - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
  • ISO 5725-2 Inter laboratory Comparative Tests. (n.d.).
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). DiVA portal.
  • Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). (2025, August 17). ResolveMass.
  • van de Merbel, N. (2019). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation.

Sources

Comparative

Precision Quantification of Amines: A Comparative Technical Guide to Derivatization Strategies

Executive Summary In pharmaceutical development and metabolomics, the quantification of amines (amino acids, biogenic amines, drug impurities) is often the bottleneck of analytical workflows. Native amines lack the chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and metabolomics, the quantification of amines (amino acids, biogenic amines, drug impurities) is often the bottleneck of analytical workflows. Native amines lack the chromophores required for UV/Vis detection and often exhibit poor retention or ionization efficiency in LC-MS.

This guide moves beyond basic textbook definitions to provide a field-tested comparison of the three dominant derivatization chemistries: o-Phthalaldehyde (OPA) , 9-Fluorenylmethyl chloroformate (FMOC-Cl) , and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .

The Bottom Line:

  • For High-Throughput Screening (

    
     amines only):  Use OPA . It is instant but unstable.
    
  • For Trace Analysis (

    
     & 
    
    
    
    amines) with Fluorescence:
    Use FMOC-Cl , but require a cleanup step.
  • For LC-MS and Stability (

    
     & 
    
    
    
    amines):
    Use AQC (AccQ-Tag) . It offers the best balance of stability and ionization enhancement.

Part 1: The Chemistry of Detection

Derivatization serves two distinct mechanistic purposes depending on your detector:

  • Optical Detection (UV/Fluorescence): It covalently attaches a fluorophore to the amine, lowering the Limit of Detection (LOD) from the millimolar (UV 210 nm) to the femtomolar range.

  • Mass Spectrometry (MS): It increases molecular weight (shifting mass out of the solvent noise window) and hydrophobicity (improving desolvation efficiency in ESI), often resulting in a 10-100x signal gain.

Decision Matrix: Selecting the Right Chemistry

The following logic gate visualizes the selection process based on analyte structure and laboratory constraints.

ReagentSelection Start Start: Analyze Amine Type AmineType Amine Structure? Start->AmineType Pri Primary (1°) AmineType->Pri R-NH2 Sec Secondary (2°) AmineType->Sec R-NH-R' Throughput Throughput Need? Pri->Throughput Detector Detector? Sec->Detector High High (Auto-injector) Throughput->High Low Low/Medium Throughput->Low OPA Reagent: OPA (Fast, Unstable) High->OPA Low->Detector LC-MS LC-MS Detector->LC-MS Fluorescence Fluorescence Detector->Fluorescence General UV General UV Detector->General UV AQC Reagent: AQC (Stable, MS-Ready) FMOC Reagent: FMOC-Cl (Sensitive, Needs Cleanup) Dansyl Reagent: Dansyl-Cl (Slow, Cheap) LC-MS->AQC Fluorescence->FMOC General UV->Dansyl

Figure 1: Strategic decision tree for selecting amine derivatization reagents based on analyte structure and operational requirements.

Part 2: Comparative Analysis

The following table synthesizes performance metrics derived from comparative studies in metabolomics [1, 2].

FeatureOPA (o-Phthalaldehyde) FMOC-Cl AQC (AccQ-Tag) Dansyl Chloride
Target Amines Primary (

) only

and


and


,

, Phenols
Reaction Speed Instant (< 1 min)Fast (1-2 min)Moderate (10 min @ 55°C)Slow (30-60 min @ 60°C)
Derivative Stability Poor (Minutes)Good (Hours/Days)Excellent (Weeks)Good (Days)
Reagent Interference None (Reagent is non-fluorescent)High (Reagent is fluorescent)Low (Byproducts separate well)Moderate
Cleanup Step NoneMandatory (Extraction)NoneNone
MS Compatibility ModerateGoodExcellent (Enhances ionization)Good
LOD (Fluorescence) 10-100 fmol10-50 fmol50-200 fmol1-10 pmol
Expert Insight: The "Reagent Interference" Trap

A common failure mode with FMOC-Cl is the "giant blob" at the solvent front. Because FMOC-Cl itself fluoresces, excess reagent masks early-eluting peaks. You must perform a liquid-liquid extraction (usually with pentane or heptane) to remove excess FMOC-Cl before injection. OPA and AQC do not suffer from this; OPA is not fluorescent until it reacts, and AQC byproducts (AMQ) are chromatographically distinct.

Part 3: Deep Dive Protocols

Protocol A: High-Throughput OPA Derivatization ( Amines)

Application: Rapid screening of amino acids in fermentation broth. Mechanism: OPA reacts with a primary amine in the presence of a thiol (2-mercaptoethanol) to form a fluorescent 1-alkylthio-2-alkylisoindole [3].

Reagents:

  • OPA Stock: 10 mg OPA in 250 µL Methanol.

  • Buffer: 0.4 M Borate Buffer (pH 9.5). Critical: pH must be >9 to ensure the amine is deprotonated.

  • Thiol: 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA). Note: 3-MPA derivatives are slightly more stable.

Workflow:

  • Prepare Reagent: Mix 250 µL OPA stock + 2.5 mL Borate Buffer + 25 µL 2-ME. Store in amber vial (stable for 24h).

  • Auto-Injector Program:

    • Draw 10 µL Sample.

    • Draw 10 µL Reagent.

    • Mix in loop/needle (Wait 0.5 min).

    • Inject Immediately.

Validation Check: If peak areas decrease by >5% between the first and last injection of the same vial, the derivative is degrading. Switch to "mix-in-needle" mode.

Protocol B: Robust LC-MS/MS Profiling with AQC ( & Amines)

Application: Quantifying neurotransmitters or complex drug metabolites in plasma. Mechanism: AQC reacts with amines to form stable urea derivatives. Excess AQC hydrolyzes to 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and CO2 [4].

The AQC Reaction Pathway:

AQC_Reaction Reagent AQC Reagent (Dissolved in Acetonitrile) Intermediate Reaction Mixture (Instant Reaction) Reagent->Intermediate Sample Sample (Amine) (Buffered pH 8.8) Sample->Intermediate Product Stable Urea Derivative (Analyte Peak) Intermediate->Product Main Pathway Byproduct Hydrolysis Byproducts (AMQ + NHS + CO2) Intermediate->Byproduct Hydrolysis (Excess Reagent) BisUrea Bis-Urea (AMQ + Excess AQC) Byproduct->BisUrea Slow Side Reaction

Figure 2: Reaction pathway of AQC. Note that the hydrolysis byproducts do not interfere with the primary analysis window.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.2 M Borate Buffer, pH 8.8.

    • Why? This pH balances the nucleophilicity of the amine against the hydrolysis rate of the AQC reagent.

  • Reagent Reconstitution: Dissolve 3 mg AQC in 1 mL dry Acetonitrile.

    • Critical: Water kills this reagent. Use anhydrous ACN and heat the vial to 55°C for 10 mins to ensure full dissolution.

  • Derivatization:

    • Add 70 µL Borate Buffer to a vial.

    • Add 10 µL Sample. Vortex.

    • Add 20 µL AQC Reagent. Vortex immediately.

    • Why Vortex? The reaction is faster than the mixing diffusion. If you don't vortex instantly, you get local reagent hydrolysis and poor reproducibility.

  • Incubation: Heat at 55°C for 10 minutes.

    • Purpose: This drives the reaction to completion and ensures any tyrosine mono-derivatives convert to di-derivatives.

  • Analysis: Inject 1-5 µL onto C18 column.

Part 4: Troubleshooting & Optimization

pH Control is Non-Negotiable

The most common failure in amine derivatization is incorrect pH.

  • Mechanism: Derivatization is a nucleophilic attack by the amine nitrogen on the reagent.

  • The Problem: At low pH, amines are protonated (

    
    ) and are not  nucleophilic.
    
  • The Fix: Ensure the reaction buffer (Borate/Carbonate) has sufficient capacity to neutralize any acid in your sample (e.g., if you extracted with TCA or HCl).

Matrix Interference in LC-MS

While AQC enhances ionization, salts from the buffer can suppress it.

  • Solution: Use a divert valve on your MS to send the first 1-2 minutes of flow (containing borate salts) to waste before the analytical peaks elute.

Ghost Peaks
  • Source: Ammonia is ubiquitous in lab air and solvents. It reacts with OPA and AQC.

  • Mitigation: Use fresh Milli-Q water. Keep reagent bottles capped. Run a "Buffer Blank" to identify the ammonia peak and exclude it from integration.

References

  • Comparison of Derivatization Methods: Tai, H. C., et al. (2020). "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • AQC Methodology: Cohen, S. A., & Michaud, D. P. (1993).

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(4-Nitrophenoxy)ethylamine Hydrochloride

Chemical Identity: IUPAC Name: 2-(4-Nitrophenoxy)ethan-1-amine hydrochloride CAS Number: 98395-62-1[1][2] Formula: Molecular Weight: 218.64 g/mol [2] Executive Safety Assessment From the Desk of the Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity:

  • IUPAC Name: 2-(4-Nitrophenoxy)ethan-1-amine hydrochloride

  • CAS Number: 98395-62-1[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 218.64 g/mol [2]

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling 2-(4-Nitrophenoxy)ethylamine hydrochloride requires a nuanced understanding of its functional groups. We are not just dealing with a generic "white powder"; we are managing a nitro-substituted aromatic amine salt .

  • The Hydrochloride Salt (HCl): This makes the compound hygroscopic and prone to static charge. Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release trace hydrochloric acid, causing immediate and severe irritation. Dust control is your primary safety objective.

  • The Primary Amine (

    
    ):  Even as a salt, the amine moiety presents a sensitization risk. Skin contact can lead to dermatitis.
    
  • The Nitro Group (

    
    ):  Aromatic nitro compounds are often reducible in vivo to hydroxylamines, which can be cytotoxic or mutagenic. While specific toxicology data for this exact CAS is limited, we must apply the "Precautionary Principle"  and handle it as a potential mutagen.
    

PPE Selection Matrix

The following specifications are non-negotiable for personnel handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Dry) Nitrile Rubber (0.11 mm / 4-5 mil) Nitrile offers excellent resistance to dry particulates. Latex is prohibited due to poor resistance to aromatic amines and high allergenicity.
Hand Protection (Solution) Double-gloving: Laminate (Inner) + Nitrile (Outer) If dissolved in organic solvents (DCM, MeOH), simple nitrile degrades. Laminate (e.g., Silver Shield™) prevents permeation of the nitro-aromatic component.
Respiratory N95 (Minimum) / P100 (Preferred) The HCl salt forms a fine dust. If handling outside a fume hood (not recommended), a fitted P100 respirator is mandatory to prevent inhalation of corrosive particulates.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The salt is corrosive to corneal tissue upon contact with moisture. Goggles provide a seal against airborne dust.
Body Tyvek® Lab Coat / Apron Cotton lab coats can trap dust in fibers, creating a long-term exposure source. Tyvek sheds dust and prevents dermal absorption.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Objective: Minimize static-induced aerosolization.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. The HCl salt is prone to "jumping" due to static buildup.

  • Technique:

    • Do not use a spatula to scrape the last milligram. Tap the weigh boat gently.

    • Place a damp Kimwipe™ on the fume hood sash sill (not inside the balance) to act as a local dust trap for any spills during transfer.

B. Solubilization & Reaction Setup

Objective: Prevent exothermic runaway and splash hazards.

  • Solvent Choice: This compound is moderately soluble in water and polar organic solvents (Methanol, DMSO).

  • Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents the formation of a "gummy" clump that traps solvent and releases heat unevenly.

  • Exotherm Check: The neutralization of the HCl salt (if using a base like TEA or DIPEA) will generate heat. Monitor internal temperature; if >5g scale, use an ice bath during base addition.

Decision Logic & Workflows

Figure 1: PPE Decision Tree

Caption: Logical flow for selecting hand and respiratory protection based on the physical state of the reagent.

PPE_Decision_Tree Start Reagent State Solid Solid (Powder) Start->Solid Solution Solution (Dissolved) Start->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Standard PPE: Nitrile Gloves + Goggles (Sash at 18 inches) Hood->YesHood Yes NoHood Enhanced PPE: P100 Respirator + Tyvek Sleeves Hood->NoHood No Aqueous Aqueous/Buffer Solvent->Aqueous Organic Organic (DCM/DMSO) Solvent->Organic GlovesAq Nitrile (0.11mm) Aqueous->GlovesAq GlovesOrg Double Glove: Laminate Inner + Nitrile Outer Organic->GlovesOrg

Figure 2: Emergency Spill Response

Caption: Step-by-step containment protocol for dry powder spills versus liquid release.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry1 1. Do NOT Sweep (Creates Dust) Dry->ActionDry1 ActionWet1 1. Cover with Absorbent pads (Universal or Chem-sorb) Wet->ActionWet1 ActionDry2 2. Cover with wet paper towels to solubilize/dampen ActionDry1->ActionDry2 ActionDry3 3. Scoop into bag ActionDry2->ActionDry3 ActionWet2 2. Neutralize surface (Mild Bicarb wash) ActionWet1->ActionWet2 ActionWet3 3. Double Bag Waste ActionWet2->ActionWet3

Disposal & Decontamination[3][4]

Do not dispose of down the drain. This compound is toxic to aquatic life and must be segregated.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" . List components: 2-(4-Nitrophenoxy)ethylamine HCl.[1][2][3]

  • Liquid Waste:

    • If dissolved in organic solvents: "Halogenated Organic Waste" (due to the HCl/Chloride content and potential solvent mixtures).

    • If aqueous: "Aqueous Toxic Waste" . Ensure pH is between 5-9 before storage to prevent container corrosion.

  • Decontamination: Wipe all surfaces with a 5% Sodium Bicarbonate solution (to neutralize the HCl salt) followed by a detergent wash (to remove the organic residue).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Nitrophenethylamine hydrochloride (Analogous Compound Safety Profile). Retrieved from

  • Accela ChemBio. (n.d.). Product Detail: 2-(4-Nitrophenoxy)ethylamine Hydrochloride (CAS 98395-62-1).[1][2] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide. Retrieved from

(Note: While specific toxicological data for CAS 98395-62-1 is sparse, protocols are derived from "Read-Across" safety data of structurally similar 4-Nitrophenethylamine and general aromatic amine handling guidelines.)

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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